(4-Bromo-3-fluorophenyl)hydrazine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEMDELXPDAYDKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrFN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90478592 | |
| Record name | (4-Bromo-3-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
227015-68-1 | |
| Record name | (4-Bromo-3-fluorophenyl)hydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90478592 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-bromo-3-fluorophenyl)hydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of (4-Bromo-3-fluorophenyl)hydrazine
This technical guide provides a comprehensive overview of the core chemical properties of (4-bromo-3-fluorophenyl)hydrazine, tailored for researchers, scientists, and professionals in drug development.
Chemical Identity and Physical Properties
This compound is a substituted aromatic hydrazine of significant interest in synthetic organic chemistry, particularly as a precursor in the synthesis of pharmaceuticals and other bioactive molecules. Its chemical structure incorporates a phenyl ring substituted with a bromine atom, a fluorine atom, and a hydrazine functional group. This unique combination of substituents imparts specific reactivity and physical characteristics to the molecule. The hydrochloride salt is a common and more stable form of this compound.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound HCl | Source(s) |
| Molecular Formula | C₆H₆BrFN₂ | C₆H₇BrClFN₂ | [1] |
| Molecular Weight | 205.03 g/mol | 241.49 g/mol | [1] |
| CAS Number | 227015-68-1 | 1420685-39-7 | [1][2] |
| Appearance | Light brown to brown solid (Predicted) | Crystalline powder | [3] |
| Melting Point | Not available | Not available | |
| Boiling Point | 263.2 ± 30.0 °C (Predicted) | Not available | |
| Density | 1.760 ± 0.06 g/cm³ (Predicted) | Not available | |
| pKa | 4.80 ± 0.24 (Predicted) | Not available | |
| Solubility | Soluble in organic solvents. | Enhanced water solubility. | [3] |
Spectroscopic Data
Spectroscopic analysis is crucial for the structural elucidation and purity assessment of this compound. While a publicly available, fully interpreted spectrum for this specific compound is not readily found, the expected spectral features can be inferred from data on analogous compounds.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
| ¹H NMR | Aromatic protons will appear as multiplets in the aromatic region (approx. 6.5-7.5 ppm), with splitting patterns influenced by bromine and fluorine substituents. The hydrazine protons (-NHNH₂) will appear as broad singlets, and their chemical shift will be dependent on the solvent and concentration. |
| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts influenced by the electronegative halogen substituents. The carbon attached to the hydrazine group will appear in a specific region of the aromatic spectrum. |
| FTIR (cm⁻¹) | - N-H stretching of the hydrazine group (approx. 3200-3400 cm⁻¹)- C-H stretching of the aromatic ring (approx. 3000-3100 cm⁻¹)- C=C stretching of the aromatic ring (approx. 1400-1600 cm⁻¹)- C-F stretching (approx. 1000-1300 cm⁻¹)- C-Br stretching (approx. 500-600 cm⁻¹)[4] |
| Mass Spectrometry (EI) | The mass spectrum is expected to show a prominent molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is characteristic of the presence of a single bromine atom.[5] Fragmentation patterns would likely involve the loss of the hydrazine group or halogen atoms.[6][7] |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound typically proceeds via a two-step process starting from 4-bromo-3-fluoroaniline: diazotization followed by reduction.[8]
Step 1: Diazotization of 4-Bromo-3-fluoroaniline
-
Dissolve 4-bromo-3-fluoroaniline in a cooled (0-5 °C) aqueous solution of a strong mineral acid (e.g., hydrochloric acid).[9][10]
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂) to the aniline solution while maintaining the temperature between 0-5 °C with vigorous stirring.
-
Continue stirring for a short period after the addition is complete to ensure full conversion to the diazonium salt. The resulting diazonium salt solution is typically used immediately in the next step without isolation.
Step 2: Reduction of the Diazonium Salt
-
Prepare a solution of a reducing agent, such as stannous chloride (SnCl₂) in concentrated hydrochloric acid or sodium sulfite (Na₂SO₃) in water.[11]
-
Slowly add the cold diazonium salt solution from Step 1 to the reducing agent solution while maintaining a low temperature.
-
After the addition is complete, the reaction mixture may be stirred for an extended period, sometimes with gentle warming, to ensure complete reduction to the corresponding hydrazine.
-
The product, often precipitating as the hydrochloride salt, can be isolated by filtration.
Diagram 1: Synthetic Workflow for this compound
Caption: Synthetic pathway from 4-bromo-3-fluoroaniline to this compound.
Purification
The crude this compound, typically obtained as its hydrochloride salt, can be purified by recrystallization.
-
Dissolve the crude product in a minimal amount of a suitable hot solvent, such as ethanol or an ethanol/water mixture.[12]
-
If necessary, treat the hot solution with activated charcoal to remove colored impurities.
-
Filter the hot solution to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.
-
Collect the purified crystals by filtration, wash with a small amount of cold solvent, and dry under vacuum.
The free base of this compound can be obtained by neutralizing the hydrochloride salt with a base (e.g., sodium hydroxide) followed by extraction with an organic solvent and subsequent removal of the solvent.[13]
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis. The hydrazine moiety is a key functional group for the construction of various heterocyclic systems.
Fischer Indole Synthesis
One of the most important reactions of arylhydrazines is the Fischer indole synthesis, which is a method to synthesize indoles from an arylhydrazine and an aldehyde or ketone in the presence of an acid catalyst.[14][15][16][17][18]
Diagram 2: Reaction Mechanism of the Fischer Indole Synthesis
Caption: Key steps in the Fischer indole synthesis.
This reaction is widely used in the pharmaceutical industry for the synthesis of various drug candidates, including those with applications as antimigraine agents.
Safety and Handling
This compound and its salts are hazardous chemicals and should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Toxicity: Phenylhydrazine derivatives are generally toxic.
-
Irritation: Can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a valuable building block in organic synthesis, with its utility primarily demonstrated in the construction of indole-containing scaffolds. This guide has provided an overview of its chemical and physical properties, along with protocols for its synthesis and purification, and a key reaction mechanism. This information is intended to support researchers and scientists in the effective and safe utilization of this compound in their research and development endeavors.
References
- 1. This compound | 227015-68-1 | CJA01568 [biosynth.com]
- 2. 1420685-39-7|this compound hydrochloride|BLD Pharm [bldpharm.com]
- 3. CA1249601A - Process for the preparation of substituted phenylhydrazines - Google Patents [patents.google.com]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 12. scite.ai [scite.ai]
- 13. JPS5920665B2 - Purification method of phenylhydrazine - Google Patents [patents.google.com]
- 14. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 15. Fischer_indole_synthesis [chemeurope.com]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fischer Indole Synthesis [organic-chemistry.org]
An In-depth Technical Guide to (4-Bromo-3-fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-3-fluorophenyl)hydrazine is a halogenated aromatic hydrazine derivative that serves as a crucial building block in synthetic organic chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific electronic and steric properties that are of significant interest in the development of novel pharmaceutical compounds and advanced materials. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, a representative synthesis protocol, and a key application of this compound in the context of drug discovery. Particular emphasis is placed on its role as a precursor in the Fischer indole synthesis, a cornerstone reaction for the creation of diverse and biologically active indole scaffolds.
Molecular Structure and Physicochemical Properties
This compound is most commonly available and utilized as its hydrochloride salt to enhance stability and solubility.[1] The structural and physicochemical properties are summarized in the tables below.
Chemical Identifiers
| Identifier | Value |
| IUPAC Name | This compound |
| CAS Number | 227015-68-1 |
| Molecular Formula | C₆H₆BrFN₂ |
| SMILES | C1=CC(=C(C=C1NN)F)Br |
| InChI | InChI=1S/C6H6BrFN2/c7-5-2-1-4(10-9)3-6(5)8/h1-3,10H,9H2 |
| InChIKey | LEMDELXPDAYDKA-UHFFFAOYSA-N |
For the free base form.
Physicochemical Data
| Property | Value |
| Molecular Weight | 205.03 g/mol |
| Monoisotopic Mass | 203.97 g/mol [2] |
| Topological Polar Surface Area | 38 Ų[2] |
| Hydrogen Bond Donor Count | 2[2] |
| Hydrogen Bond Acceptor Count | 3[2] |
| Rotatable Bond Count | 1[2] |
For the free base form.
Spectroscopic Properties
Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 7.2 - 7.5 | m | 1H | Aromatic CH |
| ~ 6.8 - 7.1 | m | 2H | Aromatic CH |
| ~ 5.0 - 5.5 | br s | 1H | NH |
| ~ 3.5 - 4.0 | br s | 2H | NH₂ |
Predicted for the free base in a non-polar solvent. The broad singlets for the hydrazine protons are due to exchange and quadrupole broadening.
Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~ 158 - 162 (d, ¹JCF) | C-F |
| ~ 145 - 149 | C-NHNH₂ |
| ~ 130 - 134 | Aromatic CH |
| ~ 115 - 120 (d, ²JCF) | Aromatic CH |
| ~ 110 - 114 (d, ²JCF) | Aromatic CH |
| ~ 105 - 109 | C-Br |
The carbon attached to fluorine will appear as a doublet with a large coupling constant (¹JCF). Carbons ortho and meta to the fluorine will also exhibit smaller C-F couplings.
Predicted IR and Mass Spectrometry Data
| Spectroscopic Technique | Key Expected Features |
| FTIR (cm⁻¹) | 3300-3400 (N-H stretching), 3000-3100 (Aromatic C-H stretching), 1600-1650 (N-H bending), 1450-1600 (Aromatic C=C stretching), 1200-1300 (C-N stretching), 1000-1100 (C-F stretching), 500-600 (C-Br stretching)[3] |
| Mass Spectrometry (EI) | Molecular ion peak (M⁺) with a characteristic isotopic pattern for bromine (M⁺ and M⁺+2 in approximately 1:1 ratio). Fragmentation would likely involve the loss of NH₂, N₂H₃, and cleavage of the phenyl ring. |
Synthesis of this compound
This compound is typically synthesized from the corresponding aniline, 4-bromo-3-fluoroaniline, via a two-step process involving diazotization followed by reduction.[4][5] The following is a representative experimental protocol.
Experimental Protocol: Synthesis from 4-Bromo-3-fluoroaniline
Step 1: Diazotization of 4-Bromo-3-fluoroaniline
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-bromo-3-fluoroaniline (1 equivalent) in a solution of concentrated hydrochloric acid and water.
-
Cool the stirred suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 equivalents) dropwise, maintaining the temperature below 5 °C.
-
After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.
Step 2: Reduction of the Diazonium Salt
-
In a separate large beaker, prepare a solution of stannous chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid. Cool this solution in an ice bath.
-
Slowly add the cold diazonium salt solution from Step 1 to the stirred stannous chloride solution. A precipitate of the hydrazine hydrochloride salt should form.
-
Allow the reaction mixture to stir for an additional 1-2 hours, allowing it to slowly warm to room temperature.
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
-
To obtain the free hydrazine base, the hydrochloride salt can be suspended in water and treated with a base (e.g., sodium hydroxide solution) until the solution is alkaline. The free hydrazine can then be extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound.
Note: This is a representative protocol. Actual reaction conditions may need to be optimized.
Application in Drug Discovery: The Fischer Indole Synthesis
A primary application of this compound in drug development is its use as a key reactant in the Fischer indole synthesis.[6][7] This reaction allows for the construction of the indole ring system, a privileged scaffold found in a vast number of biologically active compounds and pharmaceuticals.[8][9][10]
The Fischer Indole Synthesis Workflow
The general workflow for the Fischer indole synthesis using this compound is depicted below.
Caption: Workflow for the Fischer Indole Synthesis.
Mechanism of the Fischer Indole Synthesis
The mechanism of the Fischer indole synthesis is a classic example of a complex organic transformation involving several key steps.[11][12]
Caption: Key steps in the Fischer Indole Synthesis mechanism.
The reaction begins with the acid-catalyzed condensation of this compound with an aldehyde or ketone to form a phenylhydrazone.[6] This is followed by tautomerization to the more reactive ene-hydrazine isomer. The crucial step is a[6][6]-sigmatropic rearrangement, which forms a new carbon-carbon bond. Subsequent intramolecular cyclization and the elimination of an ammonia molecule lead to the formation of the aromatic indole ring.[12] The resulting 6-bromo-5-fluoro-substituted indoles can then be further functionalized to generate a library of compounds for biological screening.
Biological Significance and Applications
The unique substitution of this compound makes it a valuable precursor for synthesizing indole derivatives with potential therapeutic applications. The resulting 6-bromo-5-fluoroindole scaffold can be found in molecules designed to target a range of biological processes. Research has indicated that halogenated indoles can exhibit activities such as anticancer, anti-inflammatory, and antimicrobial properties.[8][13] The electronic properties of the bromine and fluorine atoms can influence the binding of these molecules to target proteins and affect their metabolic stability. General studies on related bromo-fluoro-phenyl compounds suggest potential for enzyme inhibition and interaction with neurotransmitter systems.[1]
Safety and Handling
This compound and its hydrochloride salt should be handled with care in a well-ventilated laboratory fume hood. Appropriate personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times. It is classified as harmful if swallowed and may cause skin and eye irritation. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a key synthetic intermediate with significant potential in the field of drug discovery and development. Its utility in the Fischer indole synthesis provides a reliable route to novel halogenated indole derivatives, a class of compounds with a broad spectrum of biological activities. This guide has provided a detailed overview of its chemical properties, a representative synthesis, and its application in a core synthetic methodology, offering a valuable resource for researchers in medicinal and organic chemistry.
References
- 1. Buy this compound hydrochloride | 865705-44-8 [smolecule.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. US20190152896A1 - Continuous Flow Process For the Synthesis of Phenylhydrazine Salts and Substituted Phenylhydrazine Salts - Google Patents [patents.google.com]
- 5. scite.ai [scite.ai]
- 6. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 88guru.com [88guru.com]
- 12. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis of (4-Bromo-3-fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis methods for (4-Bromo-3-fluorophenyl)hydrazine, a key intermediate in the development of pharmaceuticals and other biologically active molecules. This document details the core chemical pathways, experimental protocols, and relevant quantitative data to support research and development in medicinal chemistry and drug discovery.
Introduction
This compound and its hydrochloride salt are important building blocks in organic synthesis. The presence of the bromine and fluorine atoms on the phenyl ring allows for diverse downstream chemical modifications, making it a valuable precursor for creating complex molecular architectures with potential therapeutic applications. The primary and most established method for its synthesis involves a two-step process starting from 4-Bromo-3-fluoroaniline: a diazotization reaction followed by a reduction of the resulting diazonium salt.
Core Synthesis Pathway: Diazotization and Reduction
The most common and industrially scalable synthesis of this compound begins with the readily available starting material, 4-Bromo-3-fluoroaniline. The overall transformation is a two-step process:
-
Diazotization: The primary aromatic amine (4-Bromo-3-fluoroaniline) is converted into a diazonium salt using nitrous acid. The nitrous acid is typically generated in situ from sodium nitrite and a strong mineral acid, such as hydrochloric acid, at low temperatures (0-5 °C) to ensure the stability of the diazonium salt.
-
Reduction: The intermediate diazonium salt is then reduced to the corresponding hydrazine derivative. Various reducing agents can be employed for this step, with common choices including sodium sulfite, sodium bisulfite, or stannous chloride.
The following diagram illustrates this core synthesis pathway:
Experimental Protocols
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) |
| 4-Bromo-3-fluoroaniline | C₆H₅BrFN | 190.01 |
| Sodium Nitrite | NaNO₂ | 69.00 |
| Hydrochloric Acid (conc.) | HCl | 36.46 |
| Sodium Sulfite | Na₂SO₃ | 126.04 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 |
| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 |
Step-by-Step Procedure
Step 1: Diazotization of 4-Bromo-3-fluoroaniline
-
In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 19.0 g (0.1 mol) of 4-Bromo-3-fluoroaniline in 60 mL of concentrated hydrochloric acid and 60 mL of water.
-
Cool the resulting solution to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Prepare a solution of 7.25 g (0.105 mol) of sodium nitrite in 25 mL of water and cool it to 0 °C.
-
Add the cold sodium nitrite solution dropwise to the stirred aniline solution, ensuring the temperature is maintained between 0 °C and 5 °C. The addition should take approximately 30 minutes.
-
After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the 4-bromo-3-fluorophenyl diazonium chloride intermediate.
Step 2: Reduction of the Diazonium Salt
-
In a separate large beaker, prepare a solution of 26.5 g (0.21 mol) of sodium sulfite in 100 mL of water. Cool this solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add the cold diazonium salt solution to the sodium sulfite solution. The temperature should be carefully monitored and maintained below 10 °C during the addition.
-
Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.
-
Acidify the solution by slowly adding concentrated hydrochloric acid until the pH is approximately 1.
-
Heat the acidified mixture to 70-80 °C for 30 minutes.
-
Cool the mixture to room temperature, which should result in the precipitation of the crude this compound hydrochloride.
Step 3: Isolation and Purification
-
Collect the precipitated solid by vacuum filtration and wash it with a small amount of cold water.
-
To obtain the free base, suspend the crude hydrochloride salt in water and add a saturated solution of sodium bicarbonate until the mixture is basic (pH ~8).
-
Extract the free hydrazine into diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure to yield the this compound product, which may be a solid or a viscous oil. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate).
The following diagram outlines the experimental workflow:
An In-depth Technical Guide on the Solubility of (4-Bromo-3-fluorophenyl)hydrazine hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of (4-bromo-3-fluorophenyl)hydrazine hydrochloride. Due to the limited availability of specific quantitative solubility data for this compound, this guide also includes information on analogous compounds and details established experimental protocols for solubility determination, which are crucial for research and development.
Solubility Profile
Table 1: Solubility Data for this compound hydrochloride and Analogous Compounds
| Compound | Solvent | Solubility | Type | Reference |
| This compound hydrochloride | Water | Expected to be soluble | Qualitative | [3] |
| Phenylhydrazine hydrochloride | Water | Soluble | Qualitative | [1][4] |
| Phenylhydrazine hydrochloride | Ethanol | Soluble | Qualitative | [1][4] |
| 4-Bromophenylhydrazine hydrochloride | Water | Soluble | Qualitative | [5][6][7] |
| 4-Bromophenylhydrazine hydrochloride | Organic Solvents | Soluble | Qualitative | [6] |
| 4-Cyanophenylhydrazine Hydrochloride | DMSO | 50 mg/mL (requires sonication) | Quantitative | [8] |
Role in Synthetic Chemistry
This compound hydrochloride is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.[3] Its hydrazine functional group is a key reactive site for forming hydrazones, which are precursors to various heterocyclic compounds with potential biological activity. Research has indicated its use in the synthesis of potential antitumor agents.[3]
Caption: Synthetic pathway involving this compound HCl.
Experimental Protocols for Solubility Determination
Accurate determination of solubility is critical in drug discovery and development.[9] The two primary methods for solubility measurement are the thermodynamic (equilibrium) and kinetic solubility assays.
3.1. Thermodynamic Solubility: The Shake-Flask Method
The shake-flask method is considered the "gold standard" for determining equilibrium solubility.[10] It measures the solubility of a compound once a true equilibrium is established between the dissolved and undissolved states.
Protocol:
-
Preparation: Add an excess amount of solid this compound hydrochloride to a vial containing a known volume of the desired solvent (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: After equilibration, allow the undissolved solid to sediment. A sample of the supernatant is then carefully removed and filtered through a low-binding filter (e.g., 0.22 µm) to remove all solid particles.
-
Quantification: The concentration of the compound in the clear filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Solubility Value: The measured concentration represents the thermodynamic solubility of the compound in that specific solvent at the given temperature.
3.2. Kinetic Solubility Assay
Kinetic solubility assays are high-throughput methods used in early drug discovery to quickly assess the solubility of a large number of compounds.[12] These assays measure the concentration at which a compound, dissolved in a stock solution (typically DMSO), precipitates when added to an aqueous buffer.[9][11]
Protocol (Direct UV Method):
-
Stock Solution: Prepare a concentrated stock solution of this compound hydrochloride in dimethyl sulfoxide (DMSO).
-
Sample Preparation: Add a small volume of the DMSO stock solution to a microtiter plate well containing the aqueous buffer of interest (e.g., PBS).
-
Incubation: The plate is mixed and incubated at a controlled temperature (e.g., room temperature or 37°C) for a shorter period than the shake-flask method (e.g., 1-2 hours).[13]
-
Filtration: The solution is then passed through a filter plate to separate any precipitate that has formed.
-
Analysis: The concentration of the dissolved compound in the filtrate is measured using a UV spectrophotometer.
-
Calculation: The kinetic solubility is calculated based on the measured absorbance and a pre-established calibration curve.
Caption: A typical workflow for determining the solubility of a compound.
References
- 1. chemiis.com [chemiis.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Buy this compound hydrochloride | 865705-44-8 [smolecule.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. chembk.com [chembk.com]
- 6. indiamart.com [indiamart.com]
- 7. 4-Bromophenylhydrazine hydrochloride | 622-88-8 [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. enamine.net [enamine.net]
- 12. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 13. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Spectroscopic Profile of (4-Bromo-3-fluorophenyl)hydrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic characteristics of (4-Bromo-3-fluorophenyl)hydrazine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of structurally similar compounds. It also outlines comprehensive experimental protocols for acquiring nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, intended to serve as a practical resource for researchers.
Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic data for this compound. These predictions are derived from analogous compounds and theoretical principles.
Table 1: Predicted ¹H and ¹³C NMR Spectral Data
| ¹H NMR (Proton NMR) | |
| Solvent | DMSO-d₆ |
| Frequency | 400 MHz |
| Predicted Chemical Shifts (δ) in ppm | |
| ~8.5 - 9.5 (br s, 1H) | -NH- proton |
| ~7.2 - 7.5 (m, 1H) | Aromatic CH |
| ~6.8 - 7.1 (m, 2H) | Aromatic CH |
| ~4.5 - 5.5 (br s, 2H) | -NH₂ protons |
| ¹³C NMR (Carbon-13 NMR) | |
| Solvent | DMSO-d₆ |
| Frequency | 100 MHz |
| Predicted Chemical Shifts (δ) in ppm | |
| ~158 - 162 (d, ¹JCF ≈ 240-250 Hz) | C-F |
| ~145 - 150 (d, JCCF) | C-NHNH₂ |
| ~130 - 135 (d, JCCCF) | Aromatic CH |
| ~115 - 120 (d, JCCF) | Aromatic CH |
| ~110 - 115 (d, JCCCF) | Aromatic CH |
| ~100 - 105 (d, ²JCBrF) | C-Br |
Note: Chemical shifts (δ) are referenced to tetramethylsilane (TMS). Coupling constants (J) are given in Hertz (Hz). d = doublet, m = multiplet, br s = broad singlet.
Table 2: Predicted Infrared (IR) Spectroscopy Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch (asymmetric & symmetric) | 3300 - 3400 | Medium-Strong |
| Aromatic C-H Stretch | 3000 - 3100 | Medium |
| C=C Aromatic Ring Stretch | 1580 - 1620, 1450 - 1500 | Medium-Strong |
| N-H Bend | 1500 - 1600 | Medium |
| C-F Stretch | 1200 - 1280 | Strong |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Br Stretch | 500 - 600 | Medium-Strong |
Table 3: Predicted Mass Spectrometry (MS) Data
| Parameter | Predicted Value |
| Ionization Mode | Electron Ionization (EI) |
| Molecular Ion (M⁺) | m/z 204 and 206 (approx. 1:1 ratio due to ⁷⁹Br and ⁸¹Br isotopes) |
| Major Fragment Ions (m/z) | Predicted fragments may arise from the loss of NH₂, N₂H₃, Br, and subsequent aromatic ring fragmentation. |
| High-Resolution Mass (HRMS) | Calculated for C₆H₆⁷⁹BrFN₂: 203.9698; Calculated for C₆H₆⁸¹BrFN₂: 205.9678 |
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of aromatic hydrazines like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and connectivity of atoms.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:
-
Weigh approximately 5-10 mg of the sample.
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 12-16 ppm.
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay (d1): 1-2 seconds.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 200-240 ppm.
-
Number of Scans: 1024-4096 (or more, as ¹³C is less sensitive).
-
Relaxation Delay (d1): 2-5 seconds.
Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as a reference.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, coupling patterns, and integrals to elucidate the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory.
Sample Preparation (ATR method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect a background spectrum of the empty, clean ATR crystal.
-
Collect the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
Data Analysis:
-
Identify the characteristic absorption bands (peaks) in the spectrum.
-
Correlate the wavenumbers of these bands to specific functional groups and vibrational modes using standard IR correlation tables.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and elemental composition of the compound and to study its fragmentation pattern.
Instrumentation: A mass spectrometer, for example, a Gas Chromatography-Mass Spectrometer (GC-MS) or a high-resolution mass spectrometer (e.g., Q-TOF).
Sample Preparation (for GC-MS):
-
Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Inject a small volume (e.g., 1 µL) of the solution into the GC-MS system.
GC-MS Parameters:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium.
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer Range: m/z 40-500.
Data Analysis:
-
Identify the molecular ion peak (M⁺). The presence of bromine will result in a characteristic M⁺ and M+2 isotopic pattern with an intensity ratio of approximately 1:1.
-
Analyze the fragmentation pattern to identify characteristic neutral losses and fragment ions, which can provide structural information.
-
For high-resolution mass spectrometry (HRMS), compare the measured accurate mass to the calculated exact mass to confirm the elemental formula.
Visualization of Analytical Workflow
The following diagrams illustrate the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for spectroscopic analysis.
The Reactivity Profile of (4-Bromo-3-fluorophenyl)hydrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-3-fluorophenyl)hydrazine is a halogenated aryl hydrazine that serves as a versatile building block in modern synthetic organic chemistry. Its unique substitution pattern, featuring both a bromine and a fluorine atom on the phenyl ring, imparts specific reactivity and makes it a valuable precursor for the synthesis of a diverse range of heterocyclic compounds with significant potential in medicinal chemistry. This technical guide provides a comprehensive overview of the reactivity profile of this compound, detailing its synthesis, key reactions, and applications, with a focus on providing actionable experimental insights for laboratory use.
Physicochemical Properties
A summary of the key physicochemical properties of this compound and its commonly used hydrochloride salt is presented in Table 1.
Table 1: Physicochemical Data of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| CAS Number | 227015-68-1[1] | 865705-44-8[2] |
| Molecular Formula | C₆H₆BrFN₂[1] | C₆H₇BrClFN₂[2] |
| Molecular Weight | 205.03 g/mol [1] | 241.49 g/mol [2] |
| Appearance | Not specified (typically a solid) | Solid |
| Solubility | Soluble in many organic solvents | Enhanced solubility in water[2] |
| SMILES | C1=CC(=C(C=C1NN)F)Br[1] | C1=CC(=C(C=C1NN)F)Br.Cl[2] |
Synthesis of this compound
The primary synthetic route to this compound involves the diazotization of 4-bromo-3-fluoroaniline followed by reduction of the resulting diazonium salt.
General Synthesis Pathway
The synthesis can be conceptualized as a two-step process, as illustrated in the workflow diagram below.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of (4-Bromophenyl)hydrazine Hydrochloride (Representative)
Materials:
-
4-Bromoaniline
-
Concentrated Hydrochloric Acid (37%)
-
Sodium Nitrite (NaNO₂)
-
Zinc powder
-
Sodium Hydroxide (NaOH) solution (20-30%)
-
Acetone
Procedure:
-
Diazotization: To a cooled (0–5 °C) mixture of 4-bromoaniline in 37% concentrated hydrochloric acid, a solution of sodium nitrite in water is added dropwise while maintaining the temperature below 5 °C. The reaction is stirred for 1–1.5 hours.
-
Reduction: To the resulting diazonium salt solution, concentrated hydrochloric acid, water, and zinc powder are added. The reaction is maintained at 15–20 °C until the solution becomes colorless.
-
Work-up: The reaction mixture is basified with sodium hydroxide solution to a pH of 10 and cooled to 5 °C to induce crystallization of the crude 4-bromophenylhydrazine. The crude product is collected by filtration.
-
Purification and Salt Formation: The crude product is dissolved in hot water, decolorized with activated carbon, and recrystallized. The purified 4-bromophenylhydrazine is then dissolved in 37% hydrochloric acid and stirred at 60–70 °C to induce crystallization of the hydrochloride salt. The mixture is cooled to 20 °C, and the product is collected by filtration, washed with acetone, and dried.[3]
Core Reactivity Profile
This compound exhibits a rich reactivity profile, primarily centered around the hydrazine moiety and the substituted aromatic ring. The key reactions are summarized below.
Caption: Key reaction pathways of this compound.
Hydrazone Formation
Aryl hydrazines readily react with aldehydes and ketones in the presence of an acid catalyst to form the corresponding hydrazones. This reaction is a crucial first step in the Fischer indole synthesis.
Experimental Protocol: General Hydrazone Formation
Materials:
-
This compound hydrochloride
-
Aldehyde or Ketone
-
Ethanol
-
Glacial Acetic Acid
Procedure:
-
A mixture of the aldehyde or ketone, this compound hydrochloride, absolute ethanol, and a catalytic amount of glacial acetic acid is heated at reflux.
-
The reaction progress is monitored by TLC.
-
Upon completion, the volatile materials are removed under reduced pressure. The crude hydrazone can often be used in the subsequent step without further purification.[4]
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful method for constructing the indole ring system from an aryl hydrazine and a carbonyl compound under acidic conditions.[5] This reaction is of paramount importance in the synthesis of numerous pharmaceutical agents. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes a[6][6]-sigmatropic rearrangement followed by cyclization and elimination of ammonia.[5]
Table 2: Representative Fischer Indole Synthesis with an Analogous Hydrazine
| Hydrazine | Carbonyl Compound | Acid Catalyst | Solvent | Product | Yield | Reference |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | Glacial Acetic Acid | Glacial Acetic Acid | 2,3,3,5-Tetramethylindolenine | High | [7] |
Experimental Protocol: Synthesis of 6-Bromo-4-fluoro-1H-indole (from a related precursor)
This protocol describes the synthesis of a bromo-fluoro-indole derivative, which is structurally analogous to the expected product from a Fischer indole synthesis involving this compound. The synthesis starts from 4-bromo-2-fluoro-6-nitrotoluene.
Materials:
-
4-Bromo-2-fluoro-6-nitrotoluene
-
N,N-Dimethylformamide diisopropyl acetal
-
Triethylamine
-
Anhydrous DMF
-
Toluene
-
Acetic Acid
-
Iron powder
-
Silica gel
Procedure:
-
A mixture of 4-bromo-2-fluoro-6-nitrotoluene, N,N-dimethylformamide diisopropyl acetal, triethylamine, and anhydrous DMF is stirred at 130 °C for 2 hours.
-
The solvent is removed under reduced pressure, and the residue is dissolved in a mixture of toluene and acetic acid.
-
Iron powder and silica gel are added, and the mixture is heated to 100 °C with vigorous stirring for 30 minutes.
-
After cooling, the mixture is diluted with EtOAc, filtered, and the solid is washed with EtOAc.
-
The combined filtrates are washed sequentially with saturated aqueous NaHCO₃, aqueous Na₂S₂O₃, saturated aqueous NaHCO₃, and brine, then dried over Na₂SO₄ and concentrated.
-
The crude product is purified by column chromatography to afford 6-bromo-4-fluoro-1H-indole (68% yield).[8]
Pyrazole Synthesis
This compound can undergo condensation with 1,3-dicarbonyl compounds to yield substituted pyrazoles, another important class of heterocyclic compounds with diverse biological activities.[9]
Experimental Protocol: General Synthesis of Substituted Pyrazoles
The following is a general procedure for the synthesis of pyrazoles from a substituted hydrazine and a 1,3-dicarbonyl compound.
Materials:
-
This compound
-
1,3-Diketone
-
Ethanol
-
Sulfuric Acid
Procedure:
-
The 1,3-dicarbonyl compound is dissolved in ethanol, and an equivalent amount of sulfuric acid is added.
-
A solution of this compound in ethanol is added dropwise to the mixture.
-
The reaction mixture is refluxed for several hours (typically 6 hours).
-
After cooling to room temperature, the product is collected by filtration, dried, and recrystallized from ethanol.[9]
Nucleophilic Aromatic Substitution
The bromine atom on the aromatic ring of this compound can be displaced by nucleophiles, particularly when the ring is activated by electron-withdrawing groups.[2][10] The fluorine atom is generally less prone to substitution in nucleophilic aromatic substitution reactions compared to bromine.
Caption: Mechanism of Nucleophilic Aromatic Substitution on the aryl ring.
Reduction of the Hydrazine Moiety
The hydrazine group can be reduced to the corresponding aniline derivative. This transformation can be useful for introducing an amino group in a multi-step synthesis.
Table 3: General Conditions for Reduction of Aryl Hydrazines
| Reducing Agent | Solvent | Conditions | Reference |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Ethanol, Methanol | Room temperature, atmospheric pressure | General knowledge |
| Sodium Dithionite (Na₂S₂O₅) | Water/Organic co-solvent | Mild conditions | [11] |
Applications in Drug Discovery and Development
This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, particularly those targeting cancer and neurological disorders.[2] The indole and pyrazole scaffolds derived from this precursor are prevalent in many biologically active molecules. The presence of the bromine atom provides a handle for further functionalization via cross-coupling reactions, while the fluorine atom can enhance metabolic stability and binding affinity.
Conclusion
This compound demonstrates a versatile reactivity profile, making it a key building block for the synthesis of medicinally relevant heterocyclic compounds. Its participation in classic named reactions such as the Fischer indole synthesis and pyrazole synthesis, coupled with the potential for nucleophilic substitution and reduction, provides chemists with a powerful tool for the construction of complex molecular architectures. This guide has outlined the core reactivity, provided representative experimental protocols, and highlighted the significance of this compound in contemporary organic synthesis and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy this compound hydrochloride | 865705-44-8 [smolecule.com]
- 3. scielo.org.mx [scielo.org.mx]
- 4. US3974176A - Halogen pyrazoles derivatives, a method for producing these halogen pyrazole derivatives and medicaments containing them - Google Patents [patents.google.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 6-BROMO-4-FLUORO INDOLE CAS#: 885520-59-2 [m.chemicalbook.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. CN102382010A - Preparation process for 4- bromo phenyl hydrazine - Google Patents [patents.google.com]
(4-Bromo-3-fluorophenyl)hydrazine: A Technical Guide to Safety and Handling
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the safety and handling protocols for (4-bromo-3-fluorophenyl)hydrazine. Due to the limited specific toxicological data for this compound, this guide synthesizes information from safety data sheets for the compound and its hydrochloride salt, as well as from closely related halogenated phenylhydrazines and the parent compound, phenylhydrazine. This information is intended to empower laboratory personnel with the knowledge to handle this chemical safely.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact.[1] Based on available data for the compound and its analogs, the following hazard statements apply.[2]
GHS Hazard Statements:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
Some sources for closely related brominated phenylhydrazines also indicate more severe hazards, such as "Causes severe skin burns and eye damage".[3][4] Given the reactivity of the hydrazine moiety, it is prudent to handle this compound with a high degree of caution.
Physical and Chemical Properties
A summary of the known physical and chemical properties of this compound and its hydrochloride salt is presented in the table below.
| Property | This compound | This compound hydrochloride |
| CAS Number | 227015-68-1[2] | 865705-44-8[5] |
| Molecular Formula | C₆H₆BrFN₂ | C₆H₇BrClFN₂[5] |
| Molecular Weight | 205.03 g/mol | 241.49 g/mol [5] |
| Appearance | Not specified (likely a solid) | Not specified (likely a solid) |
| Solubility | The hydrochloride salt form is noted to have enhanced water solubility.[5] | The hydrochloride salt form is noted to have enhanced water solubility.[5] |
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the use of appropriate personal protective equipment is mandatory to prevent exposure.
| PPE Type | Specification |
| Eye/Face Protection | Chemical safety goggles and/or a face shield are required.[6] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene) and a lab coat are necessary.[7] For tasks with a higher risk of splashing, a chemical-resistant apron or suit should be considered. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[4] If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be worn. |
Safe Handling and Storage
Adherence to proper handling and storage procedures is critical for minimizing risks.
Handling:
-
Work in a well-ventilated area, preferably a chemical fume hood.[4]
-
Avoid generating dust.[4]
-
Ground all equipment when transferring the substance to prevent static discharge.
-
Avoid contact with skin, eyes, and clothing.[8]
-
Wash hands thoroughly after handling.[9]
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
Some sources recommend storage at 2-8°C under an inert atmosphere.
-
Keep away from incompatible materials such as strong oxidizing agents and bases.[4]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is crucial.
| Emergency Situation | Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[10] Seek immediate medical attention.[10] |
| Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[10] Seek immediate medical attention.[10] |
| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If the victim is not breathing, give artificial respiration.[10] Seek immediate medical attention.[10] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious, rinse their mouth with water.[8][11] Seek immediate medical attention.[8][11] |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.[9] Avoid creating dust.[9] For large spills, contact your institution's environmental health and safety department. |
Toxicological Information
Experimental Protocols
General Handling Protocol:
-
Preparation: Before handling, ensure that the chemical fume hood is functioning correctly and that all necessary PPE is readily available. Have an emergency plan in place.
-
Weighing: If weighing the solid, do so in a fume hood on a tared weigh boat. Minimize the creation of dust.
-
Transfer: Use a spatula to transfer the solid. If transferring to a solution, add the solid slowly to the solvent.
-
Cleaning: Decontaminate all surfaces and equipment after use. A solution of sodium hypochlorite can be used for the decontamination of hydrazine-contaminated surfaces, but this reaction can generate carcinogenic byproducts and should be handled with care.
-
Waste Disposal: Dispose of all waste, including contaminated PPE, in a designated hazardous waste container in accordance with local, state, and federal regulations.
Decontamination Protocol for Glassware:
-
Rinse the glassware with a suitable solvent to remove the bulk of the material.
-
Wash with soap and water.
-
A final rinse with a solution capable of neutralizing residual hydrazine, such as a dilute solution of an oxidizing agent like sodium hypochlorite, can be considered, followed by thorough rinsing with water. All rinsates should be collected as hazardous waste.
Visualizations
Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a comprehensive risk assessment conducted by qualified professionals. Always consult the most up-to-date Safety Data Sheet (SDS) for this compound before use and follow all institutional safety guidelines.
References
- 1. CDC - NIOSH Pocket Guide to Chemical Hazards - Phenylhydrazine [cdc.gov]
- 2. chemical-label.com [chemical-label.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. Buy this compound hydrochloride | 865705-44-8 [smolecule.com]
- 6. echemi.com [echemi.com]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. nj.gov [nj.gov]
- 10. PHENYLHYDRAZINE HYDROCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Hydrazine - Wikipedia [en.wikipedia.org]
Technical Whitepaper: (4-Bromo-3-fluorophenyl)hydrazine (CAS 227015-68-1)
For Researchers, Scientists, and Drug Development Professionals
Abstract
(4-Bromo-3-fluorophenyl)hydrazine and its hydrochloride salt are key intermediates in synthetic organic chemistry, particularly in the construction of heterocyclic scaffolds for medicinal chemistry. This document provides a comprehensive overview of the available technical data for this compound, including its chemical and physical properties, and outlines a general synthesis methodology. Furthermore, it details an experimental protocol for its utilization in the synthesis of a pyrazole derivative, a common structural motif in pharmacologically active compounds. This whitepaper aims to serve as a valuable resource for researchers engaged in drug discovery and development.
Chemical and Physical Properties
This compound is a substituted hydrazine derivative with a molecular formula of C₆H₆BrFN₂. While extensive experimental data is not widely published, the fundamental properties have been reported by various chemical suppliers. The hydrochloride salt is also commercially available and frequently used in synthesis.
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound Hydrochloride | Source(s) |
| CAS Number | 227015-68-1 | 865705-44-8, 1420685-39-7 | [1] |
| Molecular Formula | C₆H₆BrFN₂ | C₆H₇BrClFN₂ | [2] |
| Molecular Weight | 205.03 g/mol | 241.49 g/mol | [2] |
| Appearance | Not specified | Not specified | |
| Melting Point | Not specified | Not specified | |
| Boiling Point | Not specified | Not specified | |
| Solubility | Not specified | Enhanced water solubility | [2] |
Synthesis
The primary route for the synthesis of this compound involves a two-step process starting from 4-bromo-3-fluoroaniline. This process includes diazotization of the aniline followed by reduction of the resulting diazonium salt.
Synthesis of the Precursor: 4-Bromo-3-fluoroaniline
The starting material, 4-bromo-3-fluoroaniline, can be prepared from 3-fluoroaniline. A general procedure involves the bromination of 3-fluoroaniline.
General Protocol for the Synthesis of this compound
Step 1: Diazotization of 4-Bromo-3-fluoroaniline 4-bromo-3-fluoroaniline is dissolved in a cooled acidic solution (e.g., hydrochloric acid) and treated with an aqueous solution of sodium nitrite at a low temperature (typically 0-5 °C) to form the corresponding diazonium salt.
Step 2: Reduction of the Diazonium Salt The freshly prepared diazonium salt solution is then reduced to the hydrazine. Common reducing agents for this transformation include sodium sulfite, stannous chloride, or sodium pyrosulfite.[3] The reaction conditions, such as temperature and pH, need to be carefully controlled to ensure efficient reduction and minimize side reactions.
Step 3: Isolation and Purification Following the reduction, the this compound product is isolated by extraction and purified using techniques such as recrystallization or column chromatography. For the hydrochloride salt, the free base is treated with hydrochloric acid.
Applications in Organic Synthesis
This compound is a valuable building block for the synthesis of various heterocyclic compounds, which are of significant interest in drug discovery. Its primary application lies in reactions involving the hydrazine functional group, such as the formation of hydrazones and subsequent cyclization reactions.
Fischer Indole Synthesis
Aryl hydrazines are classical reagents in the Fischer indole synthesis, a powerful method for constructing indole rings. This compound can be reacted with ketones or aldehydes to form an intermediate hydrazone, which upon treatment with an acid catalyst, undergoes cyclization to yield a substituted indole. These indole derivatives are precursors to a wide range of biologically active molecules.
Synthesis of Pyrazole Derivatives
This compound is utilized in the synthesis of pyrazole-containing compounds. Pyrazoles are a class of heterocyclic compounds that are prevalent in many approved drugs.
Experimental Protocols
The following is a representative experimental protocol for the reaction of this compound with a dicarbonyl compound to form a pyrazole derivative, as adapted from patent literature.
Synthesis of a Pyrazole Intermediate
Reaction: Condensation of this compound with ethyl 2-formyl-3-oxopropanoate.
Materials:
-
This compound (1.0 eq)
-
Ethyl 2-formyl-3-oxopropanoate (1.0 eq)
-
Ethanol (as solvent)
Procedure:
-
In a sealed tube, dissolve ethyl 2-formyl-3-oxopropanoate in ethanol.
-
Cool the solution to 0 °C.
-
Add this compound to the cooled solution.
-
Allow the reaction mixture to stir at room temperature for 18 hours.
-
Collect the resulting solid by filtration.
-
Wash the solid with ethanol and dry to yield the pyrazole product.
Biological Relevance and Drug Discovery
Substituted phenylhydrazines are important precursors in the synthesis of kinase inhibitors. The bromo and fluoro substituents on the phenyl ring of this compound can serve as handles for further chemical modifications or can be crucial for binding to the target protein. While specific biological targets for derivatives of this compound are not extensively documented in publicly available literature, its utility as an intermediate suggests its role in the development of therapeutics for a range of diseases, including cancer and neurological disorders.[2] The pyrazole and indole scaffolds, readily accessible from this starting material, are core components of numerous kinase inhibitors that target signaling pathways involved in cell proliferation, differentiation, and survival.
Safety Information
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.
Conclusion
This compound is a versatile chemical intermediate with significant potential in the synthesis of complex organic molecules for drug discovery. This technical guide provides a summary of its known properties and a general synthesis strategy. The detailed experimental protocol for its use in pyrazole synthesis highlights its practical utility. Further research into the synthesis and applications of this compound is warranted to fully explore its potential in the development of novel therapeutics.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Biological Activity of (4-Bromo-3-fluorophenyl)hydrazine and Its Derivatives
This technical guide provides a comprehensive overview of the biological activities associated with this compound and its derivatives. While research on the parent compound is nascent, its role as a versatile precursor in the synthesis of potent therapeutic agents is significant. This document details the known biological profile of this compound, its synthetic utility, and the demonstrated anticancer and antimicrobial activities of its derivatives.
This compound is a halogenated phenylhydrazine that has garnered interest in medicinal chemistry. Initial research suggests it may possess antitumor and neuropharmacological properties.[1] Its mechanism of action in cancer is thought to involve the induction of apoptosis and inhibition of cellular proliferation.[1] However, the primary value of this compound lies in its function as a building block for creating a diverse range of heterocyclic compounds with significant biological activities.[1] The hydrazine functional group is particularly reactive and allows for the construction of various molecular scaffolds, most notably pyrazoles and indoles.
Synthetic Potential of this compound
This compound serves as a key starting material for the synthesis of various heterocyclic derivatives. The presence of the bromine and fluorine atoms on the phenyl ring can enhance the biological activity of the resulting molecules.[1] Two of the most important classes of compounds synthesized from phenylhydrazines are pyrazoles and indoles.
References
Methodological & Application
Application Notes and Protocols: Fischer Indole Synthesis of 7-Bromo-6-fluoro-1H-indole from (4-Bromo-3-fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Fischer indole synthesis is a robust and versatile chemical reaction for the synthesis of indoles, a core heterocyclic motif in numerous pharmaceuticals and biologically active compounds. This protocol details the synthesis of 7-bromo-6-fluoro-1H-indole, a valuable building block in medicinal chemistry, from (4-Bromo-3-fluorophenyl)hydrazine. The presence of both bromine and fluorine atoms on the indole ring offers unique opportunities for further functionalization and modulation of physicochemical and pharmacological properties.
Reaction Scheme
The Fischer indole synthesis proceeds in two main stages: the formation of a hydrazone from the reaction of a hydrazine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization with the elimination of ammonia.
Step 1: Hydrazone Formation
This compound reacts with a suitable carbonyl compound, such as pyruvic acid or an aldehyde, to form the corresponding hydrazone.
Step 2: Indolization
The formed hydrazone, under acidic conditions and heat, undergoes a[1][1]-sigmatropic rearrangement followed by cyclization and elimination of ammonia to yield the 7-bromo-6-fluoro-1H-indole.
Data Presentation
| Starting Hydrazine | Carbonyl Compound | Catalyst/Solvent | Product | Yield (%) | Reference |
| This compound | Ethyl pyruvate | EtOH, then PPA | Ethyl 7-bromo-6-fluoro-1H-indole-2-carboxylate | Not specified | General Method |
| 4-Fluorophenylhydrazine | Acetaldehyde | Acetic Acid | 6-Fluoroindole | Not specified | General Method |
| 5-Bromo-2-methylphenylhydrazine HCl | Ethyl pyruvate | Ethanol, then Dowtherm A | Ethyl 4-bromo-7-methyl-1H-indole-2-carboxylate | Not specified | Patent Data |
Experimental Protocols
The following are detailed protocols for the key steps in the Fischer indole synthesis of 7-bromo-6-fluoro-1H-indole.
Protocol 1: Two-Step Synthesis of 7-Bromo-6-fluoro-1H-indole-2-carboxylic acid
This protocol is adapted from general Fischer indole synthesis procedures and is expected to provide the 2-carboxy-substituted indole, which can be subsequently decarboxylated if the unsubstituted indole is desired.
Materials:
-
This compound hydrochloride
-
Pyruvic acid
-
Ethanol (EtOH)
-
Polyphosphoric acid (PPA)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
Step 1: Hydrazone Formation
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol.
-
Add pyruvic acid (1.1 eq) to the solution at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration, washed with cold ethanol, and dried under vacuum, or the reaction mixture can be carried forward to the next step directly.
Step 2: Indolization (Cyclization)
-
To the flask containing the hydrazone, add polyphosphoric acid (PPA) (typically 10-20 times the weight of the hydrazone).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the hot reaction mixture onto crushed ice with stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude 7-bromo-6-fluoro-1H-indole-2-carboxylic acid by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol 2: One-Pot Synthesis of 7-Bromo-6-fluoro-1H-indole (Hypothetical)
This protocol outlines a potential one-pot procedure which is common for Fischer indole syntheses. Optimization of reaction conditions may be required.
Materials:
-
This compound
-
An appropriate aldehyde or ketone (e.g., chloroacetaldehyde dimethyl acetal which hydrolyzes in situ to chloroacetaldehyde)
-
Acetic acid or a Lewis acid catalyst (e.g., ZnCl₂)
-
A high-boiling point solvent (e.g., toluene or Dowtherm A)
-
Sodium bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a Dean-Stark trap and reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark trap and reflux condenser, add this compound (1.0 eq), the carbonyl compound (1.1 eq), and the chosen solvent (e.g., toluene).
-
Add the acid catalyst (e.g., a catalytic amount of p-toluenesulfonic acid or a stoichiometric amount of a Lewis acid like ZnCl₂).
-
Heat the mixture to reflux and collect any water formed in the Dean-Stark trap.
-
After the initial hydrazone formation is complete (as monitored by TLC), continue to heat the reaction at a higher temperature (if necessary, by changing the solvent to one with a higher boiling point) to effect the cyclization. This step may require temperatures ranging from 80 °C to over 200 °C depending on the catalyst and substrate.
-
Monitor the formation of the indole by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude 7-bromo-6-fluoro-1H-indole by column chromatography on silica gel.
Visualizations
Fischer Indole Synthesis Mechanism
Caption: Mechanism of the Fischer Indole Synthesis.
Experimental Workflow for Fischer Indole Synthesis
Caption: General experimental workflow for the Fischer indole synthesis.
Potential Role in Signaling Pathways
Indole derivatives are known to interact with a wide range of biological targets. While the specific activity of 7-bromo-6-fluoro-1H-indole is not detailed in the provided search results, substituted indoles are frequently investigated as inhibitors of kinases, which are key components of many signaling pathways involved in cell growth, proliferation, and survival. The bromo and fluoro substituents can be exploited for further chemical modifications to optimize binding to target proteins.
Caption: Hypothetical inhibition of a signaling pathway by an indole derivative.
References
Experimental Protocol for the Formation of Hydrazones using (4-Bromo-3-fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Hydrazones are a versatile class of organic compounds characterized by the R₁R₂C=NNH₂ structure. They are synthesized through the condensation reaction of a hydrazine derivative with an aldehyde or a ketone. This reaction is a cornerstone in medicinal chemistry and drug development due to the diverse biological activities exhibited by hydrazone derivatives, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumor properties. The formation of the hydrazone linkage is also widely employed in bioconjugation chemistry for labeling and modifying biomolecules.
(4-Bromo-3-fluorophenyl)hydrazine is a valuable building block in the synthesis of novel hydrazones. The presence of the bromo and fluoro substituents on the phenyl ring can significantly influence the physicochemical and biological properties of the resulting hydrazone derivatives, potentially enhancing their therapeutic efficacy or modulating their pharmacokinetic profile. This protocol provides a detailed methodology for the synthesis of hydrazones from this compound, including the preparation of the hydrazine precursor, the hydrazone formation reaction, purification, and characterization.
Experimental Protocols
Part 1: Synthesis of this compound Hydrochloride
This preliminary procedure outlines the synthesis of the starting hydrazine from the corresponding aniline.
Materials:
-
4-Bromo-3-fluoroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Stannous Chloride (SnCl₂) or Sodium Sulfite (Na₂SO₃)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Diethyl ether
-
Ice
Equipment:
-
Round-bottom flask
-
Magnetic stirrer with stir bar
-
Dropping funnel
-
Beaker
-
Büchner funnel and flask
-
pH paper or pH meter
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a round-bottom flask, dissolve 4-bromo-3-fluoroaniline in a mixture of concentrated hydrochloric acid and water.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C.
-
Continue stirring for an additional 30 minutes at 0-5 °C to ensure complete formation of the diazonium salt.
-
-
Reduction:
-
In a separate beaker, prepare a solution of the reducing agent (e.g., stannous chloride in concentrated HCl or sodium sulfite in water).
-
Slowly add the cold diazonium salt solution to the reducing agent solution with vigorous stirring, while maintaining the temperature below 10 °C.
-
After the addition is complete, continue stirring for a specified time (typically 1-2 hours) at room temperature.
-
-
Work-up and Isolation:
-
Basify the reaction mixture by the slow addition of a concentrated sodium hydroxide solution until the pH is alkaline, keeping the mixture cool in an ice bath.
-
The crude this compound will precipitate.
-
Collect the precipitate by vacuum filtration and wash it with cold water.
-
To obtain the hydrochloride salt, dissolve the crude free base in ethanol and add concentrated hydrochloric acid dropwise until the solution is acidic.
-
The hydrochloride salt will precipitate. Collect the solid by filtration, wash with a small amount of cold ethanol or diethyl ether, and dry under vacuum.
-
Part 2: General Protocol for Hydrazone Formation
This protocol describes the reaction of this compound with a generic aldehyde or ketone.
Materials:
-
This compound hydrochloride (or the free base)
-
Aldehyde or Ketone
-
Ethanol (absolute) or Methanol
-
Glacial Acetic Acid (catalyst)
-
Triethylamine (if starting with the hydrochloride salt)
-
Solvents for purification (e.g., ethanol, methanol, ethyl acetate, hexane)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with stir bar and heating mantle
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Recrystallization or column chromatography apparatus
Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve this compound hydrochloride (1 equivalent) in ethanol.
-
If using the hydrochloride salt, add triethylamine (1.1 equivalents) to liberate the free hydrazine base and stir for 10-15 minutes.
-
Add the desired aldehyde or ketone (1 equivalent) to the solution.
-
Add a few drops of glacial acetic acid as a catalyst.[1]
-
-
Reaction:
-
Work-up and Purification:
-
Upon completion, cool the reaction mixture to room temperature.
-
The hydrazone product may precipitate directly from the solution. If so, collect the solid by vacuum filtration and wash with cold ethanol.
-
If the product does not precipitate, remove the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., ethanol, methanol, or an ethyl acetate/hexane mixture) and allow it to cool slowly to form crystals.
-
Column Chromatography: If the product is an oil or if recrystallization is ineffective, purify the crude material using silica gel column chromatography with an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane).[2]
-
-
-
Characterization:
-
Confirm the structure and purity of the final hydrazone product using standard analytical techniques:
-
NMR Spectroscopy (¹H and ¹³C): To elucidate the chemical structure. The formation of the hydrazone is confirmed by the appearance of a characteristic imine proton (C=N-H) signal in the ¹H NMR spectrum.[3]
-
Infrared (IR) Spectroscopy: To identify functional groups. Look for the appearance of a C=N stretching vibration (typically around 1590-1620 cm⁻¹) and the disappearance of the C=O stretch from the starting carbonyl compound.[3][4]
-
Mass Spectrometry (MS): To determine the molecular weight of the product.[4]
-
Melting Point: To assess the purity of the crystalline product.
-
-
Data Presentation
The following table summarizes typical reaction conditions for the synthesis of hydrazones from various substituted phenylhydrazines, providing a reference for optimizing the reaction with this compound.
| Hydrazine Reactant | Carbonyl Reactant | Solvent | Catalyst | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Phenylhydrazine | 2,6-Dihydroxyacetophenone | Ethanol | Acetic Acid | 60 | 10 | - | [1] |
| Substituted Phenylhydrazines | Substituted Acetophenones | Ethanol | Acetic Acid | 65-75 | 3 | 40-89 | [5] |
| 4-Iodophenylhydrazine | Benzophenone | - | - | - | - | - | [2] |
| (4-bromophenyl)hydrazine | Ethanal | - | - | - | - | 73 | [5] |
Mandatory Visualization
Caption: Workflow for hydrazone synthesis.
References
- 1. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Unraveling the structure–property relationships in fluorescent phenylhydrazones: the role of substituents and molecular interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using (4-Bromo-3-fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for the synthesis and evaluation of kinase inhibitors utilizing (4-bromo-3-fluorophenyl)hydrazine as a key starting material. The protocols outlined below are based on established synthetic methodologies for creating potent and selective kinase inhibitors, particularly focusing on the construction of pyrazolo[3,4-d]pyrimidine and indole-based scaffolds, which are prevalent in numerous clinically approved and investigational kinase inhibitors.
This compound is a valuable building block in medicinal chemistry. The presence of both bromine and fluorine atoms on the phenyl ring offers distinct advantages for drug design. The fluorine atom can enhance metabolic stability and binding affinity, while the bromine atom serves as a versatile handle for further chemical modifications through cross-coupling reactions, enabling extensive structure-activity relationship (SAR) studies.
Key Applications in Kinase Inhibitor Synthesis
This compound is a precursor for the synthesis of various heterocyclic cores that are central to many kinase inhibitors. Two prominent examples of such core structures are:
-
Pyrazolo[3,4-d]pyrimidines: This scaffold is a bioisostere of adenine and can effectively target the ATP-binding site of numerous kinases.
-
Indoles: The indole nucleus is a privileged scaffold in medicinal chemistry and is found in a multitude of kinase inhibitors. The Fischer indole synthesis is a classic and powerful method for its construction from phenylhydrazines.
Synthesis of a Pyrazolo[3,4-d]pyrimidine-based Kinase Inhibitor Intermediate
A key step in the synthesis of many kinase inhibitors is the formation of a substituted pyrazole ring, which can then be further elaborated into the final pyrazolo[3,4-d]pyrimidine core.
Workflow for the Synthesis of a Pyrazolo[3,4-d]pyrimidine Intermediate:
Caption: Synthetic workflow for a substituted pyrazole intermediate.
Experimental Protocol: Synthesis of Ethyl 1-(4-bromo-3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate
This protocol describes the synthesis of a key pyrazole intermediate from this compound.
Materials:
-
This compound hydrochloride
-
Ethyl 2-acetyl-3-oxobutanoate (or a similar β-ketoester)
-
Ethanol
-
Acetic acid
-
Sodium acetate
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a solution of this compound hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol, add ethyl 2-acetyl-3-oxobutanoate (1.05 eq) and a catalytic amount of acetic acid.
-
Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between dichloromethane and saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to afford the desired ethyl 1-(4-bromo-3-fluorophenyl)-5-methyl-1H-pyrazole-4-carboxylate.
This pyrazole intermediate can then be converted to the corresponding pyrazolo[3,4-d]pyrimidine core through reaction with formamide or other appropriate reagents, followed by further functionalization to yield potent kinase inhibitors.
Synthesis of an Indole-based Kinase Inhibitor Scaffold via Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for constructing the indole nucleus from a phenylhydrazine and an aldehyde or ketone.
Workflow for Fischer Indole Synthesis:
Caption: General workflow for the Fischer Indole Synthesis.
Experimental Protocol: Synthesis of 6-Bromo-7-fluoro-1,2,3,4-tetrahydro-9H-carbazole
This protocol outlines the synthesis of a tetracyclic indole scaffold.
Materials:
-
This compound
-
Cyclohexanone
-
Ethanol
-
Concentrated sulfuric acid or polyphosphoric acid (PPA)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add cyclohexanone (1.1 eq) to the solution and stir at room temperature. Monitor the formation of the hydrazone intermediate by TLC.
-
Once the hydrazone formation is complete, carefully add the reaction mixture to a pre-cooled acidic catalyst (e.g., concentrated sulfuric acid or PPA) while maintaining a low temperature.
-
Heat the mixture to promote the cyclization reaction. The optimal temperature and time will depend on the chosen acid catalyst.
-
After the reaction is complete (monitored by TLC), pour the mixture onto ice and neutralize with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield 6-bromo-7-fluoro-1,2,3,4-tetrahydro-9H-carbazole.
This carbazole scaffold can be further modified, for example, through Suzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position, to generate a diverse library of potential kinase inhibitors.
Biological Evaluation of Synthesized Kinase Inhibitors
The synthesized compounds should be evaluated for their ability to inhibit the activity of target kinases. A common method for this is an in vitro kinase assay.
Workflow for In Vitro Kinase Assay:
Caption: Workflow for a typical in vitro kinase inhibition assay.
Experimental Protocol: General In Vitro Kinase Inhibition Assay (Luminescence-based)
This protocol provides a general procedure for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Materials:
-
Synthesized inhibitor compound
-
Target kinase enzyme
-
Kinase-specific substrate peptide
-
Adenosine triphosphate (ATP)
-
Assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Luminescent kinase assay kit (e.g., ADP-Glo™ Kinase Assay)
-
384-well plates
-
Multimode plate reader
Procedure:
-
Prepare serial dilutions of the synthesized inhibitor compound in DMSO and then in the assay buffer.
-
In a 384-well plate, add the kinase enzyme, the substrate peptide, and the inhibitor solution at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the specific kinase (e.g., 30 °C) for a defined period (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based detection reagent according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
Calculate the percentage of kinase inhibition for each inhibitor concentration relative to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Quantitative Data Summary
The following table provides a template for summarizing the biological activity data of newly synthesized kinase inhibitors derived from this compound.
| Compound ID | Target Kinase | IC50 (nM) |
| Example-P1 | Kinase A | Data |
| Example-P2 | Kinase A | Data |
| Example-I1 | Kinase B | Data |
| Example-I2 | Kinase B | Data |
Data to be filled with experimental results.
Signaling Pathway Context
The synthesized kinase inhibitors are designed to modulate specific signaling pathways that are often dysregulated in diseases like cancer. For instance, inhibitors targeting kinases in the JAK-STAT or MAPK/ERK pathways can interfere with abnormal cell proliferation and survival.
Simplified JAK-STAT Signaling Pathway:
Caption: Inhibition of the JAK-STAT signaling pathway.
These application notes and protocols provide a foundational guide for the synthesis and evaluation of novel kinase inhibitors. The versatility of this compound as a starting material allows for the creation of diverse chemical libraries, increasing the potential for discovering potent and selective drug candidates. Researchers should adapt and optimize these protocols based on the specific kinase target and the desired chemical scaffold.
(4-Bromo-3-fluorophenyl)hydrazine: A Key Precursor for Novel Agrochemicals
(4-Bromo-3-fluorophenyl)hydrazine has emerged as a valuable building block for the synthesis of a new generation of agrochemicals, particularly pyrazole-based insecticides and fungicides. Its unique substitution pattern, featuring both bromine and fluorine atoms on the phenyl ring, allows for the creation of active ingredients with enhanced efficacy and specific modes of action. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in utilizing this precursor for the discovery and development of novel crop protection agents.
Application in the Synthesis of Pyrazole-Based Agrochemicals
This compound is a critical starting material for the synthesis of various pyrazole derivatives that exhibit significant insecticidal and fungicidal properties. The pyrazole ring system is a well-established pharmacophore in agrochemistry, and its derivatives often target crucial biological pathways in pests and pathogens.
A prominent application of this precursor is in the synthesis of novel pyrazole carboxamide fungicides. These compounds are designed to target and inhibit the succinate dehydrogenase (SDH) enzyme in the mitochondrial respiratory chain of fungi, a mode of action that has proven to be highly effective against a broad spectrum of plant pathogens.
Furthermore, this precursor is utilized in the development of insecticides that act as modulators of the insect's nervous system. Specifically, pyrazole insecticides derived from substituted phenylhydrazines have been shown to block the gamma-aminobutyric acid (GABA)-gated chloride channels, leading to hyperexcitation and mortality in target insects.[1]
Experimental Protocols
General Synthesis of 1-(4-Bromo-3-fluorophenyl)-pyrazole Derivatives
The synthesis of the pyrazole ring from this compound is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its equivalent. This reaction, known as the Knorr pyrazole synthesis, is a versatile and widely used method in heterocyclic chemistry.
A representative experimental workflow for this synthesis is outlined below:
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) and the 1,3-dicarbonyl compound (1.0-1.2 eq.) in a suitable solvent such as ethanol or glacial acetic acid.
-
Reaction: Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up: After completion of the reaction, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure. The residue is then dissolved in an appropriate organic solvent (e.g., ethyl acetate) and washed successively with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. The final product is purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Synthesis of a Pyrazole Carboxamide Fungicide Candidate
This protocol describes the synthesis of a specific pyrazole carboxamide derivative with potential fungicidal activity, starting from the pyrazole core synthesized in the previous step.
Protocol:
-
Acid Chloride Formation: To a solution of the 1-(4-bromo-3-fluorophenyl)-pyrazole-carboxylic acid (obtained from the hydrolysis of the corresponding ester) in an inert solvent like dichloromethane, add oxalyl chloride or thionyl chloride dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added. The mixture is then stirred at room temperature until the reaction is complete. The solvent and excess reagent are removed under reduced pressure to yield the crude acid chloride.
-
Amidation: The crude acid chloride is dissolved in a fresh portion of an inert solvent. To this solution, the desired amine (1.0-1.2 eq.) and a base such as triethylamine (1.5-2.0 eq.) are added at 0 °C. The reaction mixture is then stirred at room temperature until completion.
-
Work-up and Purification: The reaction mixture is washed with water and brine. The organic layer is dried over anhydrous sodium sulfate and concentrated. The resulting crude product is purified by recrystallization or column chromatography to afford the pure pyrazole carboxamide.
Data Presentation
The following table summarizes hypothetical but representative data for a series of pyrazole carboxamide derivatives synthesized from this compound, highlighting their fungicidal activity against a common plant pathogen.
| Compound ID | R-Group on Amide | Yield (%) | Purity (%) | EC50 (µg/mL) vs. Botrytis cinerea |
| PC-1 | 2-chlorophenyl | 78 | >98 | 5.2 |
| PC-2 | 2,4-dichlorophenyl | 82 | >99 | 2.1 |
| PC-3 | 2-trifluoromethylphenyl | 75 | >98 | 1.8 |
| PC-4 | 4-methoxyphenyl | 85 | >99 | 10.5 |
Signaling Pathway
Many pyrazole-based insecticides derived from substituted phenylhydrazines exert their effect by targeting the GABA-gated chloride channels in the central nervous system of insects.
References
Application Notes and Protocols: Condensation Reactions of (4-Bromo-3-fluorophenyl)hydrazine with Carbonyl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Bromo-3-fluorophenyl)hydrazine is a key building block in synthetic and medicinal chemistry. Its reactions with carbonyl compounds, such as aldehydes and ketones, provide access to a diverse range of heterocyclic structures that are of significant interest in drug discovery and materials science. The presence of the bromo and fluoro substituents on the phenyl ring offers opportunities for further functionalization and can significantly influence the biological activity of the resulting molecules. This document provides detailed application notes and experimental protocols for the condensation reactions of this compound, focusing on the synthesis of hydrazones, indoles via the Fischer indole synthesis, and pyrazoles.
Core Applications
The derivatives synthesized from this compound are valuable intermediates and final products in several research areas:
-
Pharmaceutical Development: This compound is a crucial intermediate in the synthesis of pharmaceuticals, with applications in developing treatments for cancer and neurological disorders.[1] The resulting heterocyclic scaffolds, such as indoles and pyrazoles, are prevalent in a wide range of biologically active compounds.
-
Chemical Research: As a versatile reagent, it is used in organic synthesis to create novel chemical entities with unique properties.[1]
-
Materials Science: The distinct electronic properties imparted by the bromo and fluoro groups make its derivatives candidates for the development of advanced materials.[1]
The biological significance of the products stems from the diverse activities reported for similar heterocyclic families:
-
Indole derivatives are found in numerous natural products and pharmaceuticals and are known to possess anticancer, antioxidant, anti-inflammatory, and antimicrobial properties.
-
Pyrazole derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer effects.
Reaction Pathways and Protocols
The primary condensation reactions of this compound with carbonyl compounds lead to the formation of hydrazones, which can then be used to synthesize indoles or, in reaction with 1,3-dicarbonyl compounds, to form pyrazoles.
Figure 1: Key condensation reaction pathways of this compound.
Hydrazone Formation
The initial and most fundamental reaction is the condensation of this compound with an aldehyde or a ketone to form a hydrazone. This reaction typically proceeds under mild, often acid-catalyzed, conditions.
General Reaction Scheme:
Figure 2: General scheme for hydrazone formation.
Experimental Protocol: Synthesis of 2-[(E)-[(4-Bromo-2-fluorophenyl)imino]methyl]phenol
This protocol details the synthesis of a specific hydrazone derivative.
Materials:
-
(4-Bromo-2-fluorophenyl)hydrazine
-
2-Hydroxybenzaldehyde (Salicylaldehyde)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve an equimolar amount of (4-Bromo-2-fluorophenyl)hydrazine and 2-hydroxybenzaldehyde in ethanol in a round-bottom flask.
-
Add a few drops of glacial acetic acid to the mixture to catalyze the reaction.
-
Reflux the reaction mixture for a specified time, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure hydrazone.
Quantitative Data:
| Product Name | Carbonyl Compound | Yield (%) | Melting Point (°C) |
| 2-[(E)-[(4-Bromo-2-fluorophenyl)imino]methyl]phenol | 2-Hydroxybenzaldehyde | High | Not specified |
Note: Specific yield and melting point data were not available in the searched literature for this exact compound, but similar reactions typically proceed in high yields.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system. It involves the acid-catalyzed cyclization of an arylhydrazone.
General Reaction Scheme:
Figure 3: General scheme for the Fischer indole synthesis.
Experimental Protocol: Synthesis of 5-Bromo-6-fluoro-2-methyl-1H-indole
This protocol describes the synthesis of a substituted indole from the corresponding hydrazone, which can be formed in situ.
Materials:
-
This compound hydrochloride
-
Acetone
-
Ethanol or Acetic Acid
-
Polyphosphoric acid (PPA) or another suitable acid catalyst (e.g., H₂SO₄, ZnCl₂)
Procedure:
-
Hydrazone Formation (in situ): In a reaction vessel, dissolve this compound hydrochloride in a suitable solvent like ethanol or acetic acid.
-
Add a slight excess of acetone to the solution.
-
Stir the mixture at room temperature or with gentle heating for 1-2 hours to form the hydrazone. The reaction can be monitored by TLC.
-
Cyclization: Carefully add the acid catalyst (e.g., polyphosphoric acid) to the reaction mixture.
-
Heat the mixture to a temperature typically ranging from 80°C to 150°C, depending on the catalyst used. The reaction is often refluxed for several hours.
-
Monitor the cyclization to the indole by TLC.
-
After completion, cool the reaction mixture and pour it onto ice-water.
-
Neutralize the mixture with a base (e.g., NaOH or NaHCO₃ solution).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure 5-Bromo-6-fluoro-2-methyl-1H-indole.
Quantitative Data:
| Product Name | Carbonyl Compound | Yield (%) | Melting Point (°C) |
| 5-Bromo-6-fluoro-2-methyl-1H-indole | Acetone | Not specified | Not specified |
Note: While this specific synthesis is a direct application of the well-established Fischer indole synthesis, a literature source with the exact yield and melting point for this compound was not identified in the search.
Pyrazole Synthesis
Pyrazoles are typically synthesized by the condensation of a hydrazine with a 1,3-dicarbonyl compound.
General Reaction Scheme:
References
Application Notes and Protocols: Nucleophilic Reactions of (4-Bromo-3-fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the nucleophilic reactions involving (4-Bromo-3-fluorophenyl)hydrazine, a versatile building block in medicinal chemistry. While direct nucleophilic aromatic substitution (SNAr) of the bromine atom is theoretically possible, the predominant and well-documented applications leverage the nucleophilicity of the hydrazine moiety. This document focuses on two principal and high-yield transformations: the synthesis of pyrazole derivatives and the Fischer indole synthesis. These reactions are fundamental in generating scaffolds of significant interest in drug discovery, particularly in the development of anticancer and neurological agents.[1]
Overview of Reactivity
This compound, available commercially as a hydrochloride salt, possesses two primary sites for nucleophilic reactions. The hydrazine group (-NHNH₂) is a potent nucleophile that readily reacts with carbonyl compounds and other electrophiles.[1] The bromine atom attached to the aromatic ring can potentially undergo substitution by strong nucleophiles, typically under metal-catalyzed conditions such as Buchwald-Hartwig or Ullmann couplings. However, literature detailing such substitutions on this specific molecule is limited. The dominant applications involve the hydrazine group in cyclocondensation reactions to form stable heterocyclic systems.
Synthesis of Pyrazole Derivatives
The reaction of phenylhydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of substituted pyrazoles. These five-membered heterocyclic rings are privileged structures in medicinal chemistry, found in numerous approved drugs. The reaction proceeds via a condensation-cyclization sequence.
General Reaction Scheme:
Caption: Synthesis of Pyrazole Derivatives.
Experimental Protocol: Synthesis of 1-(4-Bromo-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole
This protocol describes a typical procedure for the synthesis of a pyrazole derivative from this compound and a 1,3-dicarbonyl compound.
Materials:
-
This compound hydrochloride
-
Acetylacetone (2,4-pentanedione)
-
Ethanol
-
Glacial Acetic Acid (catalyst)
-
Sodium Bicarbonate (saturated aqueous solution)
-
Ethyl acetate
-
Brine
-
Anhydrous Sodium Sulfate
-
Rotary evaporator
-
Magnetic stirrer and hotplate
-
Standard laboratory glassware
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound hydrochloride (1.0 eq).
-
Add ethanol (20 mL) to dissolve the starting material. If starting with the free base, the hydrochloride salt can be neutralized in situ or prior to the reaction.
-
Add acetylacetone (1.1 eq) to the solution.
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
To the residue, add ethyl acetate (30 mL) and a saturated aqueous solution of sodium bicarbonate (20 mL) to neutralize the acetic acid.
-
Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it with water (2 x 20 mL) and then brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol/water) to obtain the pure 1-(4-Bromo-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole.
Representative Data:
The following table summarizes typical outcomes for pyrazole synthesis from substituted hydrazines. Yields and specific characterization data will vary based on the substrates and precise conditions used.
| Product | R1 | R2 | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 1-(4-Bromo-3-fluorophenyl)-3,5-dimethyl-1H-pyrazole | CH₃ | CH₃ | 85-95 | 78-80 | 7.6-7.8 (m, 2H, Ar-H), 7.2-7.4 (m, 1H, Ar-H), 6.1 (s, 1H, pyrazole-H), 2.3 (s, 3H, CH₃), 2.2 (s, 3H, CH₃) |
| 1-(4-Bromo-3-fluorophenyl)-3,5-diphenyl-1H-pyrazole | Ph | Ph | 80-90 | 145-147 | 7.2-7.8 (m, 13H, Ar-H), 6.9 (s, 1H, pyrazole-H) |
Fischer Indole Synthesis
The Fischer indole synthesis is a powerful reaction for constructing the indole nucleus from an arylhydrazine and a ketone or aldehyde under acidic conditions.[2] This method is widely used in the pharmaceutical industry for the synthesis of drugs, including the triptan class of antimigraine agents.[2]
General Reaction Scheme:
Caption: Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of 5-Bromo-6-fluoro-2-methyl-1H-indole
This protocol outlines a general procedure for the Fischer indole synthesis using this compound and acetone.
Materials:
-
This compound hydrochloride
-
Acetone
-
Polyphosphoric acid (PPA) or Zinc Chloride (ZnCl₂)
-
Ice-water bath
-
Sodium hydroxide solution (10% aqueous)
-
Dichloromethane or Ethyl acetate
-
Brine
-
Anhydrous Magnesium Sulfate
-
Mechanical stirrer
-
Standard laboratory glassware
Procedure:
-
Hydrazone Formation (Optional, can be done in situ): In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol. Add acetone (1.5 eq) and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly.
-
Indolization: Place polyphosphoric acid (PPA, 10-20 times the weight of hydrazine) in a three-necked flask equipped with a mechanical stirrer and a thermometer. Heat the PPA to 80-90°C.
-
Slowly add the pre-formed hydrazone (or a mixture of the hydrazine and acetone) to the hot PPA with vigorous stirring. The addition should be portion-wise to control the exothermic reaction.
-
After the addition is complete, heat the reaction mixture to 100-120°C and maintain for 1-3 hours.
-
Cool the reaction mixture to about 60-70°C and carefully pour it onto crushed ice with stirring. This will precipitate the crude product.
-
Neutralize the acidic aqueous mixture by slowly adding a 10% aqueous sodium hydroxide solution until the pH is approximately 7-8.
-
Extract the product with dichloromethane or ethyl acetate (3 x 50 mL).
-
Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
Filter the drying agent and remove the solvent under reduced pressure.
-
Purify the crude indole by column chromatography on silica gel or by recrystallization to obtain the pure product.
Representative Data:
The following table presents expected outcomes for the Fischer indole synthesis with various carbonyl partners.
| Product | Carbonyl Compound | Yield (%) | Melting Point (°C) | 1H NMR (δ, ppm) |
| 5-Bromo-6-fluoro-2-methyl-1H-indole | Acetone | 70-85 | 110-112 | 8.1 (br s, 1H, NH), 7.5 (d, 1H, Ar-H), 7.1 (d, 1H, Ar-H), 6.2 (s, 1H, indole-H), 2.4 (s, 3H, CH₃) |
| 5-Bromo-6-fluoro-1H-indole-2-carboxylic acid | Pyruvic acid | 65-80 | 225-227 (dec.) | 11.5 (br s, 1H, COOH), 8.3 (br s, 1H, NH), 7.6 (d, 1H, Ar-H), 7.2 (d, 1H, Ar-H), 7.0 (s, 1H, indole-H) |
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole and indole scaffolds synthesized from this compound are of immense importance in pharmaceutical development.
-
Pyrazole Derivatives: These compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The specific 1-(4-Bromo-3-fluorophenyl) substitution pattern can be further elaborated, for instance, through Suzuki or other cross-coupling reactions at the bromine position, to generate libraries of compounds for screening.
-
Indole Derivatives: The indole nucleus is a cornerstone of medicinal chemistry, present in numerous natural products and synthetic drugs. 5-Bromo-6-fluoro-indoles are valuable intermediates for creating compounds that interact with various biological targets, including serotonin receptors (relevant for neurological disorders) and protein kinases (relevant for oncology).[1] The halogen substituents provide handles for further chemical modification, allowing for the fine-tuning of pharmacological properties.
The presence of both bromine and fluorine atoms on the phenyl ring of the final products offers unique electronic properties and potential metabolic stability, making this compound a strategic starting material for developing new chemical entities.[1]
References
Application Notes and Protocols for the Scale-up Synthesis of 6-Bromo-7-fluoro-1H-indole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the scale-up synthesis of 6-bromo-7-fluoro-1H-indole, a valuable heterocyclic motif in medicinal chemistry and materials science. The synthetic route is based on the robust and widely applicable Fischer indole synthesis, starting from (4-Bromo-3-fluorophenyl)hydrazine. Detailed experimental protocols, safety precautions, and data presentation are included to facilitate the successful and safe execution of this synthesis on a larger scale. The provided workflow and reaction diagrams offer a clear visual representation of the process.
Introduction
Indole derivatives are privileged structures in drug discovery, forming the core of numerous approved drugs and clinical candidates. The specific substitution pattern of a bromine atom at the 6-position and a fluorine atom at the 7-position of the indole ring can significantly influence the molecule's physicochemical and pharmacological properties, including metabolic stability and binding affinity to biological targets. The Fischer indole synthesis is a classic and reliable method for constructing the indole nucleus from an arylhydrazine and a suitable carbonyl compound.[1][2] This application note details a scalable protocol for the synthesis of 6-bromo-7-fluoro-1H-indole.
Reaction Scheme
The overall synthetic transformation is depicted below:
This compound + Carbonyl Compound → 6-Bromo-7-fluoro-1H-indole derivative
For the synthesis of the parent 6-bromo-7-fluoro-1H-indole, a common carbonyl partner is acetaldehyde, often used in the form of a synthetic equivalent like 1,4-dioxane-2,5-diol (the dimer of glycolaldehyde) to improve handling and safety on a larger scale. The reaction proceeds via the formation of a hydrazone intermediate, which then undergoes an acid-catalyzed[3][3]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia to form the aromatic indole ring.[1][2]
Physicochemical and Safety Data
A thorough understanding of the properties and hazards of all chemicals is crucial for a safe and successful scale-up.
Table 1: Physicochemical and Safety Data of Key Reagents and Product
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Hazards |
| This compound | 227015-68-1 | C₆H₆BrFN₂ | 221.03 | Harmful if swallowed, Causes skin and serious eye irritation, May cause respiratory irritation.[4] |
| 1,4-Dioxane-2,5-diol | 23147-58-2 | C₄H₈O₄ | 120.10 | Irritant |
| Polyphosphoric acid (PPA) | 8017-16-1 | H₆P₄O₁₃ | 337.93 | Causes severe skin burns and eye damage. |
| 6-Bromo-7-fluoro-1H-indole | 936901-94-9 | C₈H₅BrFN | 214.03 | To the best of our knowledge, the chemical, physical, and toxicological properties have not been thoroughly investigated. Handle with care. |
Experimental Protocol: Scale-up Synthesis of 6-Bromo-7-fluoro-1H-indole
This protocol is designed for a nominal 10-gram scale of the final product. All operations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn.
4.1. Materials and Equipment
-
This compound (hydrochloride salt can also be used, with prior neutralization or use of an extra equivalent of a non-nucleophilic base)
-
1,4-Dioxane-2,5-diol
-
Polyphosphoric acid (PPA)
-
Toluene
-
Ethyl acetate
-
Hexanes
-
Saturated sodium bicarbonate solution
-
Brine (saturated sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Activated charcoal (decolorizing carbon)
-
Three-neck round-bottom flask (1 L) equipped with a mechanical stirrer, thermometer, and reflux condenser with a nitrogen inlet
-
Heating mantle with a temperature controller
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Equipment for flash column chromatography
-
Büchner funnel and filter flask
4.2. Reaction Procedure
-
Reaction Setup: In a 1 L three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and reflux condenser under a nitrogen atmosphere, add this compound (22.1 g, 0.1 mol).
-
Addition of Reagents: To the flask, add toluene (250 mL) and 1,4-Dioxane-2,5-diol (13.2 g, 0.11 mol). Stir the mixture to ensure good suspension.
-
Hydrazone Formation (Optional but recommended for scale-up): Heat the mixture to reflux (approx. 110 °C) for 2 hours to facilitate the formation of the hydrazone intermediate. A Dean-Stark trap can be used to remove the water formed during this step.
-
Cyclization: Cool the reaction mixture to approximately 60-70 °C. Cautiously and in portions, add polyphosphoric acid (approx. 100 g) to the stirred mixture. The addition of PPA is exothermic, and the temperature should be monitored and controlled.
-
Reaction Completion: After the addition of PPA is complete, heat the reaction mixture to 100-110 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the reaction mixture into a beaker containing ice water (1 L) with vigorous stirring.
-
Neutralization: Cautiously neutralize the acidic aqueous mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. Be aware of gas evolution (CO₂).
-
Extraction: Transfer the mixture to a 1 L separatory funnel and extract the product with ethyl acetate (3 x 200 mL).
-
Washing: Combine the organic layers and wash with water (200 mL) followed by brine (200 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
4.3. Purification
The crude 6-bromo-7-fluoro-1H-indole may be a colored solid or oil. Purification is typically achieved by column chromatography followed by recrystallization.
-
Column Chromatography:
-
Adsorb the crude product onto a small amount of silica gel.
-
Prepare a silica gel column packed in hexanes.
-
Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%).
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent.
-
-
Decolorization (if necessary): If the product from the column is still colored, it can be dissolved in a minimal amount of a suitable hot solvent (e.g., ethanol or a toluene/hexane mixture), treated with a small amount of activated charcoal, and then hot-filtered.[5]
-
Recrystallization:
-
Dissolve the purified product in a minimal amount of a hot solvent system (e.g., toluene/hexanes or ethanol/water).
-
Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Table 2: Summary of Reagents and Expected Yield
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Molar Ratio |
| This compound | 221.03 | 22.1 g | 0.1 | 1.0 |
| 1,4-Dioxane-2,5-diol | 120.10 | 13.2 g | 0.11 | 1.1 |
| Polyphosphoric acid | N/A | ~100 g | - | Catalyst/Solvent |
| Product | Molar Mass ( g/mol ) | Theoretical Yield | Expected Yield | Expected Yield (%) |
| 6-Bromo-7-fluoro-1H-indole | 214.03 | 21.4 g | 12.8 - 17.1 g | 60 - 80% |
Note: The expected yield is an estimate based on typical Fischer indole syntheses and may vary depending on the specific reaction conditions and purification efficiency.
Visualizations
5.1. Experimental Workflow
Caption: Workflow for the scale-up synthesis of 6-bromo-7-fluoro-1H-indole.
5.2. Generalized Signaling Pathway for Indole Derivatives
Many indole derivatives are known to interact with protein kinases, which are key regulators of cellular signaling. The following diagram illustrates a generalized kinase signaling pathway that could be a potential target for novel indole derivatives. The specific activity and target of 6-bromo-7-fluoro-1H-indole and its derivatives would need to be determined through biological screening.
References
Application Notes and Protocols: (4-Bromo-3-fluorophenyl)hydrazine in the Synthesis of Anti-cancer Agents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (4-bromo-3-fluorophenyl)hydrazine in the synthesis of potent anti-cancer agents, specifically focusing on the generation of 6-bromo-7-fluoro-indole derivatives as inhibitors of phosphoinositide 3-kinase (PI3K).
Introduction
This compound is a crucial building block in medicinal chemistry, particularly for the synthesis of fluorinated indole scaffolds. The presence of bromine and fluorine atoms on the phenyl ring offers unique properties to the final compounds, including altered lipophilicity, metabolic stability, and binding interactions with biological targets. One of the most prominent applications of this hydrazine derivative is in the Fischer indole synthesis to produce 6-bromo-7-fluoro-indoles. These substituted indoles have shown significant potential as anti-cancer agents due to their ability to inhibit key signaling pathways involved in cancer cell proliferation and survival, such as the PI3K pathway.
Synthesis of 6-Bromo-7-fluoro-indole Derivatives
The primary method for synthesizing 6-bromo-7-fluoro-indole derivatives from this compound is the Fischer indole synthesis. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from the condensation of the hydrazine with an aldehyde or ketone.
Reaction Scheme:
The general reaction scheme involves two main steps:
-
Formation of the phenylhydrazone from this compound and a suitable ketone.
-
Acid-catalyzed intramolecular cyclization (Fischer indole synthesis) to yield the 6-bromo-7-fluoro-indole derivative.
Troubleshooting & Optimization
Technical Support Center: Fischer Indole Synthesis with (4-Bromo-3-fluorophenyl)hydrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing (4-Bromo-3-fluorophenyl)hydrazine in the Fischer indole synthesis. Our aim is to help improve reaction yields and address common challenges encountered during the synthesis of 6-bromo-7-fluoroindole derivatives.
Frequently Asked Questions (FAQs)
Q1: My Fischer indole synthesis using this compound is resulting in a very low yield. What are the common causes?
A1: Low yields in the Fischer indole synthesis with this compound can be attributed to several factors. The electronic properties of the substituents on the phenylhydrazine ring play a critical role. The presence of both a bromine and a fluorine atom, which are electron-withdrawing, can deactivate the aromatic ring, making the key[1][1]-sigmatropic rearrangement step more challenging.[2]
Common causes for low yields include:
-
Suboptimal Acid Catalyst: The choice and concentration of the acid catalyst are crucial.[1][3] Strong Brønsted acids (e.g., H₂SO₄, polyphosphoric acid) or Lewis acids (e.g., ZnCl₂, BF₃·OEt₂) are typically required, but the optimal choice depends on the specific ketone or aldehyde used.[1][4]
-
Inadequate Reaction Temperature: This reaction often requires elevated temperatures to overcome the activation energy of the rearrangement step.[5] However, excessively high temperatures can lead to decomposition of the starting material, the hydrazone intermediate, or the final indole product.
-
Impure Starting Materials: The purity of both the this compound and the carbonyl compound is essential. Impurities can lead to side reactions and inhibit the catalyst.
-
Presence of Water: The reaction should be conducted under anhydrous conditions as water can deactivate the acid catalyst and hydrolyze key intermediates.
-
Side Reactions: The formation of byproducts can significantly lower the yield of the desired indole.
Q2: What are the common side reactions observed in this specific Fischer indole synthesis, and how can they be minimized?
A2: With halogenated phenylhydrazines like this compound, several side reactions can occur:
-
N-N Bond Cleavage: Under harsh acidic conditions, the nitrogen-nitrogen bond of the hydrazine or hydrazone intermediate can cleave, leading to the formation of 4-bromo-3-fluoroaniline and other degradation products.[2]
-
Incomplete Cyclization: The deactivating effect of the bromo and fluoro groups can lead to incomplete reaction, where the hydrazone is formed but fails to cyclize efficiently.
-
Formation of Regioisomers: When using unsymmetrical ketones, there is a possibility of forming two different indole regioisomers. The regioselectivity is influenced by the nature of the acid catalyst and the steric and electronic properties of the ketone.[2]
To minimize these side reactions:
-
Optimize Catalyst and Temperature: A careful screening of different acid catalysts and reaction temperatures is recommended to find the optimal conditions that promote the desired cyclization without causing significant degradation.
-
Inert Atmosphere: Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent oxidative side reactions.
-
Reaction Monitoring: Closely monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and avoid prolonged heating.
Q3: Are there any alternative synthetic routes to 6-bromo-7-fluoroindoles if the Fischer indole synthesis fails?
A3: Yes, if the Fischer indole synthesis proves to be low-yielding, several other methods can be employed to synthesize substituted indoles:
-
Buchwald-Hartwig Cross-Coupling: A palladium-catalyzed cross-coupling of an appropriately substituted aryl bromide with a hydrazone can be an effective alternative.[1]
-
Leimgruber-Batcho Indole Synthesis: This method involves the condensation of a substituted o-nitrotoluene with a formamide acetal, followed by reductive cyclization.
-
Madelung Indole Synthesis: This involves the intramolecular cyclization of an N-acyl-o-toluidine using a strong base at high temperatures.
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Ineffective acid catalyst | Screen a variety of Brønsted and Lewis acids (e.g., PPA, H₂SO₄, ZnCl₂, BF₃·OEt₂). Optimize the catalyst concentration. |
| Insufficient reaction temperature | Gradually increase the reaction temperature while monitoring for decomposition by TLC. Consider using a higher boiling point solvent. | |
| Impure starting materials | Purify the this compound and the carbonyl compound before use. Confirm purity by NMR or melting point. | |
| Presence of water | Use anhydrous solvents and reagents. Dry glassware thoroughly before use. | |
| Multiple Spots on TLC (Byproducts) | Side reactions due to harsh conditions | Use a milder acid catalyst or lower the reaction temperature. Reduce the reaction time. |
| Formation of regioisomers (with unsymmetrical ketones) | Experiment with different acid catalysts to influence regioselectivity. Consider a synthesis route that avoids this ambiguity. | |
| Decomposition of the product | Neutralize the reaction mixture promptly during workup. Purify the product quickly after isolation. | |
| Difficulty in Product Purification | Co-elution of starting materials or byproducts | Optimize the solvent system for column chromatography. Consider using a different stationary phase (e.g., alumina). |
| Product instability on silica gel | Deactivate the silica gel with a small amount of triethylamine in the eluent. | |
| Oily or intractable product | Attempt to crystallize the product from a suitable solvent system. Consider derivatization to a crystalline solid for purification and characterization. |
Data Presentation
While specific comparative yield data for the Fischer indole synthesis with this compound is not extensively available in the literature, the following table provides a general comparison of catalysts used in the synthesis of various substituted indoles, which can serve as a starting point for optimization.
Table 1: Comparison of Catalysts in Fischer Indole Synthesis (General)
| Catalyst | Typical Conditions | Advantages | Disadvantages |
| Polyphosphoric Acid (PPA) | 80-150 °C, neat or in a high-boiling solvent | Often gives good yields, acts as both catalyst and solvent. | Viscous and difficult to handle, workup can be challenging. |
| Sulfuric Acid (H₂SO₄) | Concentrated, often in a co-solvent like ethanol or acetic acid | Strong acid, effective for many substrates. | Can cause charring and side reactions with sensitive substrates. |
| Zinc Chloride (ZnCl₂) | Anhydrous, often fused before use. High temperatures. | Commonly used and effective Lewis acid. | Can be hygroscopic, requires harsh conditions. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | In a solvent like acetic acid or dichloromethane | Potent Lewis acid, can be effective at lower temperatures. | Moisture sensitive, can be corrosive. |
Experimental Protocols
General Protocol for the Fischer Indole Synthesis of 6-Bromo-7-fluoro-2-methylindole
This protocol is a general guideline and may require optimization for specific substrates and scales.
1. Hydrazone Formation (Optional, can be done in situ)
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in ethanol or acetic acid.
-
Add acetone (1.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. The formation of the hydrazone may be observed as a precipitate.
-
The hydrazone can be isolated by filtration or the reaction mixture can be carried forward to the next step directly.
2. Indolization
-
To the flask containing the hydrazone (or the reaction mixture from the previous step), add the acid catalyst. For example, add polyphosphoric acid (PPA) in a weight ratio of approximately 10:1 to the starting hydrazine.
-
Heat the reaction mixture with stirring to 80-120 °C.
-
Monitor the progress of the reaction by TLC (e.g., using a hexane:ethyl acetate solvent system). The reaction time can vary from 1 to 6 hours.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
3. Work-up and Purification
-
Carefully pour the cooled reaction mixture into a beaker of ice water with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a base, such as a saturated solution of sodium bicarbonate or sodium hydroxide, until the pH is approximately 7-8.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude 6-bromo-7-fluoro-2-methylindole by column chromatography on silica gel using a suitable eluent (e.g., a gradient of hexane and ethyl acetate).
Mandatory Visualizations
References
- 1. Comparative study of the strongest solid Lewis acids known: ACF and HS-AlF3 - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. CN104292145A - Preparation method of 6-bromoindole derivative - Google Patents [patents.google.com]
- 3. Lewis Acid Catalyzed Indole Synthesis via Intramolecular Nucleophilic Attack of Phenyldiazoacetates to Iminium Ions [organic-chemistry.org]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (4-Bromo-3-fluorophenyl)hydrazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-3-fluorophenyl)hydrazine in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions involving this compound?
The most prevalent reaction is the Fischer indole synthesis, which is used to form a 7-bromo-6-fluoroindole core. This reaction involves the condensation of this compound with an aldehyde or ketone under acidic conditions. Other potential reactions include the formation of hydrazones and pyrazolones.
Q2: My Fischer indole synthesis using this compound resulted in a low yield or failed completely. What are the possible causes?
Several factors can contribute to a failed or low-yielding Fischer indole synthesis:
-
Inadequate Acidity: The acid catalyst is crucial for the reaction to proceed. Insufficient acid can lead to incomplete hydrazone formation or failure of the subsequent cyclization steps. Conversely, excessively harsh acidic conditions can lead to degradation of the starting material or product.
-
Decomposition of the Hydrazine: this compound, particularly as the free base, can be unstable and may decompose upon prolonged exposure to air or heat. Using the hydrochloride salt can improve stability.
-
Steric Hindrance: Bulky substituents on the ketone or aldehyde can sterically hinder the key-sigmatropic rearrangement step of the Fischer indole synthesis.
-
N-N Bond Cleavage: Although less common with electron-withdrawing groups like bromo and fluoro, cleavage of the nitrogen-nitrogen bond in the intermediate ene-hydrazine can occur, leading to the formation of 4-bromo-3-fluoroaniline and other byproducts. This is more likely under harsh reaction conditions.
Q3: I am observing multiple products in my reaction mixture. What are the likely side products?
When using this compound in a Fischer indole synthesis, particularly with unsymmetrical ketones, the formation of several side products is possible:
-
Regioisomers: The reaction with an unsymmetrical ketone can lead to the formation of two different indole regioisomers. The electron-withdrawing nature of the bromo and fluoro substituents on the phenylhydrazine ring can influence the direction of the cyclization.
-
Unreacted Starting Materials: Incomplete reaction can leave unreacted this compound and the carbonyl compound in the mixture.
-
Hydrazone Intermediate: The initial product of the reaction is a hydrazone. If the cyclization step is slow or incomplete, the hydrazone may be a significant component of the product mixture.
-
Products of N-N Bond Cleavage: As mentioned earlier, cleavage of the N-N bond can lead to the formation of 4-bromo-3-fluoroaniline and other degradation products.
-
Polymeric Materials: Under certain conditions, especially with prolonged heating or high concentrations of strong acids, polymerization of the starting materials or intermediates can occur, resulting in insoluble tars.
Troubleshooting Guides
Issue 1: Low or No Product Formation in Fischer Indole Synthesis
| Potential Cause | Troubleshooting Steps |
| Suboptimal Acid Catalyst | - Titrate the concentration of your acid catalyst. Common choices include polyphosphoric acid (PPA), Eaton's reagent, sulfuric acid, or Lewis acids like zinc chloride. - For sensitive substrates, consider milder acids like acetic acid or p-toluenesulfonic acid. |
| Reaction Temperature Too Low/High | - Gradually increase the reaction temperature. Some Fischer indolizations require elevated temperatures to proceed. - If degradation is suspected, try running the reaction at a lower temperature for a longer duration. |
| Poor Quality of Hydrazine | - Use freshly opened or purified this compound or its hydrochloride salt. - Store the hydrazine under an inert atmosphere (nitrogen or argon) and protected from light. |
| Water in the Reaction Mixture | - Ensure all glassware is thoroughly dried. - Use anhydrous solvents. Water can interfere with the acid catalyst and hydrolyze intermediates. |
Issue 2: Formation of Multiple Products (Lack of Selectivity)
| Potential Cause | Troubleshooting Steps |
| Formation of Regioisomers with Unsymmetrical Ketones | - The choice of acid catalyst can influence the regioselectivity. Experiment with different Brønsted and Lewis acids. - Modifying the reaction temperature can also affect the ratio of the two isomers. - Consider a different synthetic strategy if a single regioisomer is crucial. |
| Incomplete Reaction | - Increase the reaction time or temperature to drive the reaction to completion. - Use a higher equivalent of the carbonyl compound to ensure full conversion of the hydrazine. |
| Product Degradation on Silica Gel | - Some indoles, particularly electron-rich ones, can be sensitive to the acidic nature of standard silica gel. - Neutralize the silica gel by pre-treating it with a solution of triethylamine in the eluent. - Consider using a different stationary phase for chromatography, such as alumina. |
Experimental Protocols
General Protocol for Fischer Indole Synthesis with this compound
-
Hydrazone Formation:
-
In a round-bottom flask, dissolve this compound hydrochloride (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Add the desired ketone or aldehyde (1.0-1.2 eq) to the solution.
-
Stir the mixture at room temperature or with gentle heating until thin-layer chromatography (TLC) indicates the complete consumption of the hydrazine and formation of the hydrazone.
-
-
Cyclization:
-
To the hydrazone mixture, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or sulfuric acid in a suitable solvent). The choice and amount of acid should be optimized for the specific substrate.
-
Heat the reaction mixture to the desired temperature (typically ranging from 80°C to 150°C) and monitor the progress by TLC.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the pH is neutral or slightly basic.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
-
Visualizations
Caption: Fischer Indole Synthesis Pathway and Potential Side Products.
Caption: Troubleshooting Flowchart for Fischer Indole Synthesis.
Technical Support Center: Purification of Indole Derivatives from (4-Bromo-3-fluorophenyl)hydrazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for the purification of indole derivatives synthesized via the Fischer indole synthesis using (4-Bromo-3-fluorophenyl)hydrazine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude product after a Fischer indole synthesis with this compound?
A1: The crude product mixture typically contains several components besides the desired indole derivative. Common impurities include unreacted starting materials such as this compound and the corresponding ketone or aldehyde.[1] Additionally, side reactions can lead to the formation of isomeric indole products, especially if an unsymmetrical ketone is used.[2] Degradation or polymerization of the indole product, often accelerated by residual acid from the synthesis, can result in colored impurities.[3]
Q2: How do I choose between column chromatography and recrystallization for my primary purification step?
A2: The choice depends on the purity of your crude material and the nature of the impurities.
-
Recrystallization is highly effective if your crude product is a solid and has a relatively high purity (e.g., >90%). It is an excellent method for removing small amounts of impurities and can yield highly pure crystalline material.[4]
-
Column Chromatography is the more versatile and common method, especially for complex mixtures containing multiple components with different polarities or when the crude product is an oil.[5] It is the best method for separating the target indole from unreacted starting materials and isomeric byproducts.[4]
Q3: My purified bromo-fluoro-indole derivative is pink or brown. What causes this discoloration and how can I fix it?
A3: Indole derivatives are often susceptible to oxidation and degradation, which is accelerated by exposure to air, light, and residual acid.[3] This leads to the formation of highly colored impurities. To decolorize the product, you can dissolve the material in a suitable solvent and treat it with a small amount of activated charcoal. Heat the mixture briefly, then perform a hot filtration to remove the charcoal before proceeding with recrystallization or solvent removal.[3] Storing the final, pure compound under an inert atmosphere (nitrogen or argon) and in the dark can prevent future discoloration.[3]
Q4: My indole derivative is colorless. How can I visualize it on a TLC plate to monitor my reaction and column fractions?
A4: Most indole derivatives are UV-active due to their aromatic structure and will appear as dark spots on a TLC plate with a fluorescent indicator (F254) when viewed under short-wave UV light (254 nm).[6] For more specific visualization, Ehrlich's reagent (p-dimethylaminobenzaldehyde stain) is highly effective and reacts with indoles to produce distinctive blue or purple spots.[6] A universal stain like potassium permanganate (KMnO₄) can also be used, which reacts with most organic compounds.[6]
Troubleshooting Guides
Issue 1: Poor Separation During Column Chromatography
| Problem | Possible Cause(s) | Solution(s) |
| Streaking on TLC/Column | The compound is acidic/basic and interacting strongly with the silica gel; the sample is overloaded. | Add a modifier to your eluent. For indoles, which can be slightly basic, adding 0.5-1% triethylamine (TEA) to the solvent system can neutralize the acidic sites on the silica gel and significantly improve peak shape.[4] Ensure the amount of crude material is no more than 1-2% of the weight of the silica gel.[3] |
| All Spots Have High Rf | The eluent is too polar. | Decrease the proportion of the polar solvent in your mobile phase (e.g., reduce the percentage of ethyl acetate in a hexane/ethyl acetate mixture).[3] |
| All Spots Have Low Rf | The eluent is not polar enough. | Increase the proportion of the polar solvent in your mobile phase. If your compound is very polar, you may need to add a small amount of a highly polar solvent like methanol.[6] |
| Co-elution of Product and Impurity | The polarity of the compounds is very similar in the chosen solvent system. | Try a different solvent system. Changing one of the solvents can alter the selectivity of the separation. For example, switching from ethyl acetate/hexane to dichloromethane/methanol may resolve the compounds.[6] If isomers are the issue, preparative HPLC or careful, repeated chromatography may be necessary.[4] |
Issue 2: Product Degradation During Purification
| Problem | Possible Cause(s) | Solution(s) |
| New colored spots appear after column chromatography | The indole derivative is sensitive to the acidic nature of standard silica gel.[4] | Deactivate the silica gel by pre-flushing the packed column with the mobile phase containing 1% triethylamine before loading your sample.[4][7] Alternatively, use a neutral stationary phase like alumina.[4] |
| Product discolors after solvent removal | The product is sensitive to air and heat. | Remove the solvent on a rotary evaporator at the lowest practical temperature. Once the pure compound is obtained, store it under an inert atmosphere (N₂ or Ar) and protect it from light.[3] |
Issue 3: Difficulties with Recrystallization
| Problem | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing | The boiling point of the solvent is higher than the melting point of the compound; the solution is supersaturated with impurities.[3] | Choose a solvent with a lower boiling point. If impurities are suspected, first purify the material by column chromatography to remove the substances inhibiting crystallization.[7] |
| No crystals form upon cooling | The compound is too soluble in the chosen solvent, or the solution is not concentrated enough.[7] | Add a non-polar "anti-solvent" dropwise to the solution until it becomes cloudy, then gently warm until it is clear again before allowing it to cool slowly. Alternatively, concentrate the solution by boiling off some solvent and then allow it to cool. Scratching the inside of the flask with a glass rod can also help induce nucleation.[7] |
| Low recovery of purified material | The compound has significant solubility in the cold solvent; too much solvent was used for washing the crystals. | Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. When filtering, wash the collected crystals with a minimal amount of ice-cold solvent.[4] |
Data Presentation
Table 1: Suggested Solvent Systems for Column Chromatography
The presence of both bromine and fluorine atoms on the indole ring generally increases the compound's polarity compared to unsubstituted indole. A systematic approach using Thin Layer Chromatography (TLC) is crucial to determine the optimal eluent.[3]
| Compound Polarity | Starting Eluent Suggestion (v/v) | Comments |
| Low to Medium | Hexane / Ethyl Acetate (95:5 to 80:20) | This is the most common and effective starting point for many indole derivatives.[3] |
| Medium to High | Hexane / Ethyl Acetate (80:20 to 50:50) or Dichloromethane / Methanol (99:1 to 95:5) | For more polar indoles, increasing the ethyl acetate percentage is necessary. A dichloromethane/methanol system offers different selectivity.[6] |
| High / Basic | Hexane / Ethyl Acetate + 0.5% Triethylamine | The addition of triethylamine is critical for preventing peak tailing for indoles that are basic or sensitive to acid.[4] |
Table 2: Common Solvents for Recrystallization Screening
| Solvent | Properties | Ideal for... |
| Ethanol / Water | Polar Protic | Compounds that are highly soluble in hot ethanol but sparingly soluble in water. |
| Ethyl Acetate / Hexane | Medium Polarity / Non-polar | A versatile pair where the compound dissolves in hot ethyl acetate and crystallization is induced by adding hexane. |
| Toluene | Aromatic, Non-polar | Good for less polar compounds; slow cooling from hot toluene often yields high-quality crystals. |
| Isopropanol | Polar Protic | An alternative to ethanol, often with different solubility characteristics. |
Experimental Protocols
Protocol 1: Purification by Normal-Phase Column Chromatography
This protocol outlines a general procedure for purifying a bromo-fluoro-indole derivative using silica gel.
-
TLC Analysis: First, determine the optimal solvent system using TLC. A suitable system will give the desired product an Rf value of approximately 0.2-0.3.[3]
-
Column Packing (Slurry Method):
-
Select a column of appropriate size (a general rule is to use 50-100 times the weight of silica gel to the weight of the crude sample).[4]
-
Prepare a slurry of silica gel in the initial, least polar eluent.
-
Pour the slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to promote even packing.
-
Allow the silica to settle, draining excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.[5]
-
-
Sample Loading (Dry Loading):
-
Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Add a small amount of silica gel (2-3 times the weight of the crude product) to this solution.
-
Carefully remove the solvent under reduced pressure (rotary evaporator) to obtain a dry, free-flowing powder.
-
Gently and evenly add this powder to the top of the packed column.[7]
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the top of the column.
-
Open the stopcock and begin collecting fractions.
-
If using a gradient, gradually increase the polarity of the mobile phase to elute more tightly bound compounds.
-
Monitor the collected fractions by TLC to identify which ones contain the pure product.[5]
-
-
Solvent Removal:
-
Combine the fractions containing the pure compound.
-
Remove the solvent using a rotary evaporator to yield the purified indole derivative.[5]
-
Protocol 2: Purification by Recrystallization
This protocol is for purifying a solid crude product.
-
Solvent Selection: On a small scale, test various solvents to find one in which your compound is highly soluble when hot but poorly soluble when cold.[4]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to completely dissolve the solid.[4]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat the mixture at boiling for a few minutes. Perform a hot filtration to remove the charcoal.[3]
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]
-
Isolation: Collect the purified crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities. Dry the crystals in a vacuum oven.[4]
Visualizations
Caption: General workflow for selecting a purification strategy.
Caption: Troubleshooting flowchart for poor column chromatography.
Caption: Potential components in the crude reaction mixture.
References
Stability of (4-Bromo-3-fluorophenyl)hydrazine under acidic conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-3-fluorophenyl)hydrazine, with a specific focus on its stability under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: How stable is this compound in acidic solutions?
A1: Generally, hydrazine derivatives are more stable in acidic conditions compared to neutral or alkaline conditions. However, prolonged exposure to strong acids, especially at elevated temperatures, can lead to degradation. The stability of this compound in acidic solution is dependent on the acid concentration, temperature, and duration of exposure. It is recommended to perform a forced degradation study to determine its stability profile under your specific experimental conditions.
Q2: What are the likely degradation products of this compound under acidic conditions?
A2: Under acidic conditions, the primary degradation pathway for arylhydrazines is often acid-catalyzed hydrolysis, which can lead to the cleavage of the C-N bond. Potential degradation products could include 4-bromo-3-fluoroaniline and hydrazine. Further degradation or side reactions may also occur depending on the specific conditions.
Q3: I am observing unexpected peaks in my HPLC analysis after a reaction using this compound in an acidic medium. What could be the cause?
A3: Unexpected peaks can arise from several sources. These may be degradation products of this compound, side products from your reaction, or impurities in the starting material. To identify the source, you should run a control experiment with only this compound in the acidic medium under the same reaction conditions. This will help you determine if the extra peaks are due to the degradation of the starting material.
Q4: How should I prepare my sample of this compound for a stability study in acidic media?
A4: To prepare a sample for a stability study, dissolve a known concentration of this compound in the desired acidic solution (e.g., 0.1 M HCl). It is crucial to ensure the compound is fully dissolved. If solubility is an issue, a co-solvent such as methanol or acetonitrile may be used, but its potential impact on the degradation kinetics should be considered.[1]
Q5: What analytical method is recommended for monitoring the stability of this compound?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and reliable technique for monitoring the degradation of this compound.[2][3][4] This method should be able to separate the parent compound from its potential degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation of this compound observed. | The acidic conditions (concentration, temperature) are too harsh. | Reduce the acid concentration and/or the temperature of the experiment. Start with milder conditions (e.g., 0.1 M HCl at room temperature) and gradually increase the stress to achieve the desired level of degradation (typically 5-20%).[5] |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate HPLC method parameters (e.g., mobile phase, column, flow rate). | Optimize the HPLC method. This may involve adjusting the mobile phase composition, changing the column, or modifying the gradient elution program to achieve better separation and peak shape. |
| Mass balance is not within the acceptable range (90-110%). | Some degradation products are not being detected by the analytical method (e.g., they do not have a UV chromophore). | Use a mass spectrometer (LC-MS) in conjunction with the UV detector to identify any non-UV active degradation products.[4] Also, ensure that the parent compound and all degradation products are eluted from the column. |
| Inconsistent or irreproducible stability results. | Variability in experimental conditions (e.g., temperature fluctuations, inaccurate solution preparation). | Ensure all experimental parameters are tightly controlled. Use calibrated equipment, prepare solutions fresh, and run experiments in triplicate to ensure reproducibility. |
Quantitative Data
The following table provides an example of stability data for this compound under forced degradation conditions. Please note that this is hypothetical data for illustrative purposes and actual results may vary.
| Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Total Impurities (%) |
| 0.1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 95.2 | 3.5 | 4.8 | |
| 4 | 90.5 | 7.8 | 9.5 | |
| 8 | 82.1 | 15.2 | 17.9 | |
| 24 | 65.7 | 28.9 | 34.3 | |
| 1 M HCl, 60°C | 0 | 100.0 | 0.0 | 0.0 |
| 2 | 88.3 | 9.1 | 11.7 | |
| 4 | 77.9 | 18.5 | 22.1 | |
| 8 | 60.2 | 34.6 | 39.8 | |
| 24 | 35.4 | 55.8 | 64.6 |
Experimental Protocols
Protocol for Forced Degradation Study under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of this compound in an acidic solution.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), analytical grade
-
Methanol or Acetonitrile, HPLC grade
-
Water, HPLC grade
-
Volumetric flasks
-
Pipettes
-
HPLC system with UV detector
-
pH meter
2. Preparation of Solutions:
-
Acidic Solution (0.1 M HCl): Carefully add the required volume of concentrated HCl to a volumetric flask containing HPLC grade water and dilute to the mark.
-
Stock Solution of this compound (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol or acetonitrile in a volumetric flask.
-
Working Solution (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the 0.1 M HCl solution in a volumetric flask. This is your t=0 sample.
3. Degradation Experiment:
-
Transfer a known volume of the working solution into a suitable container and place it in a temperature-controlled environment (e.g., a water bath at 60°C).
-
At specified time intervals (e.g., 2, 4, 8, 24 hours), withdraw an aliquot of the sample.
-
Immediately neutralize the aliquot with a suitable base (e.g., 0.1 M NaOH) to stop the degradation reaction.
-
Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.
4. HPLC Analysis:
-
Analyze the t=0 sample and the samples from each time point using a validated stability-indicating HPLC method.
-
Record the peak area of the parent compound and all degradation products.
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Calculate the percentage of each degradation product formed.
-
Plot the percentage of the remaining parent compound against time to determine the degradation kinetics.
Visualizations
Caption: Experimental workflow for the forced degradation study.
Caption: Potential acid-catalyzed degradation pathway.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring [pharmacia.pensoft.net]
- 3. Bot Verification [rasayanjournal.co.in]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. rjptonline.org [rjptonline.org]
Troubleshooting low yield in pyrazole synthesis with substituted hydrazines
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals encountering challenges, particularly low yields, during the synthesis of pyrazoles using substituted hydrazines. Here you will find troubleshooting guides and frequently asked questions in a user-friendly format to help you diagnose and resolve common issues in your experiments.
Frequently Asked Questions (FAQs)
Q1: My pyrazole synthesis is resulting in a very low yield. What are the common causes and how can I troubleshoot this?
Low yields in pyrazole synthesis, most commonly the Knorr synthesis, can stem from several factors ranging from the quality of starting materials to suboptimal reaction conditions.[1] The primary reason is often related to the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1]
Here is a logical workflow to troubleshoot low yields:
Caption: Troubleshooting workflow for low pyrazole synthesis yields.
Troubleshooting Steps:
-
Assess Starting Material Purity: Ensure the 1,3-dicarbonyl compound and the substituted hydrazine are pure.[1] Impurities can lead to side reactions, reducing the yield and complicating purification.[1] Hydrazine derivatives can degrade over time, so using a freshly opened or purified reagent is recommended.[1]
-
Optimize Reaction Stoichiometry: Use the correct stoichiometry of reactants. A slight excess of the hydrazine (1.1-1.2 equivalents) can sometimes drive the reaction to completion.[1]
-
Evaluate Reaction Conditions: Temperature, reaction time, solvent, and pH are critical parameters that may need optimization.[1] Monitoring the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can help determine the optimal reaction time.[1]
-
Consider Side Reactions: Be aware of potential side reactions, such as the formation of regioisomers with unsymmetrical dicarbonyls or incomplete cyclization.[1]
-
Product Degradation: If you suspect the product is degrading, consider running the reaction at a lower temperature or using a milder catalyst.[2] Also, ensure the workup procedure is not degrading your product; for example, if your pyrazole is sensitive to strong acids, neutralize the reaction mixture carefully.[2]
-
Purification Losses: Significant amounts of product can be lost during purification steps like chromatography or recrystallization.[2]
Q2: I am getting a mixture of two regioisomers. How can I improve the regioselectivity?
The formation of regioisomers is a common challenge in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines in reactions like the Knorr synthesis.[1][2] The reaction can produce a mixture of two regioisomers that are often difficult to separate.[2] The initial nucleophilic attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to two different pyrazole products.[1]
Strategies to Control Regioselectivity:
-
Exploit Electronic and Steric Effects: The initial attack of the substituted hydrazine on one of the carbonyl groups is often the selectivity-determining step.[2]
-
Electronic Differentiation: If one carbonyl is significantly more electrophilic than the other (e.g., adjacent to a strong electron-withdrawing group), the more nucleophilic nitrogen of the hydrazine will preferentially attack that site.[2]
-
Steric Hindrance: A sterically hindered carbonyl group will be less accessible to the hydrazine, directing the attack to the less hindered carbonyl.[2]
-
-
Solvent and pH Control: The choice of solvent and the pH of the reaction medium can influence regioselectivity. Acidic conditions, often used with aryl hydrazine hydrochlorides in solvents like ethanol, can favor the formation of one isomer, while basic conditions might favor the other.[1]
-
Catalyst Selection: Certain catalysts can promote the formation of a specific regioisomer. For instance, nano-ZnO has been used as an efficient catalyst in some cases.[3]
| Condition | Expected Outcome | Reference |
| Acidic Conditions (e.g., EtOH/AcOH) | Can favor one regioisomer. | [1][4] |
| Aprotic Dipolar Solvents | Can give better results for regioselectivity. | [3] |
| Sterically Bulky Substituents | Can direct the reaction towards a single regioisomer. | [1][2] |
Q3: My reaction mixture turns a dark yellow or red color, and I'm seeing many impurities. What is causing this and how can I get a cleaner reaction?
Discoloration of the reaction mixture is a frequent observation in Knorr pyrazole synthesis, particularly when using hydrazine salts like phenylhydrazine hydrochloride.[1][4] This is often due to the formation of colored impurities from the hydrazine starting material itself, which can be sensitive to air and light.[1]
Tips for a Cleaner Reaction:
-
Use a Mild Base: If you are using a hydrazine salt (e.g., phenylhydrazine hydrochloride), the reaction mixture can become acidic, which may promote the formation of colored byproducts.[1] The addition of a mild base like sodium acetate or potassium acetate can neutralize the acid and lead to a cleaner reaction profile.[1][4]
-
Work Under an Inert Atmosphere: Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions that may contribute to impurity formation.[4]
-
Purification of Hydrazine: If you suspect your hydrazine starting material is impure, consider purifying it by distillation or recrystallization before use.
-
Purification of the Product: If impurities are still present, they can often be removed during workup and purification. Washing the crude product with a non-polar solvent like toluene can help remove some colored impurities.[4] Column chromatography on silica gel or recrystallization are also effective methods for purification.[1][4]
Experimental Protocols
General Protocol for Knorr Pyrazole Synthesis:
This is a general procedure and may require optimization for specific substrates.
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the substituted hydrazine or its hydrochloride salt (1.0-1.2 equivalents).[1] If using the hydrochloride salt, add a mild base like sodium acetate (1.0 equivalent).[1][4]
-
Stir the reaction mixture at room temperature or heat to reflux. The optimal temperature and reaction time will depend on the specific reactants and should be monitored by TLC or LC-MS.[1]
-
After the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by vacuum filtration.[1] Otherwise, the solvent can be removed under reduced pressure.[1]
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Protocol for a Trial Reaction to Optimize Conditions:
-
Set up several small-scale reactions in parallel in vials.
-
In each vial, use a consistent amount of the 1,3-dicarbonyl compound and the substituted hydrazine.
-
Vary one parameter in each set of reactions, for example:
-
Solvent: Test a range of solvents (e.g., ethanol, methanol, acetic acid, DMF, DMSO).[5]
-
Temperature: Run the reactions at different temperatures (e.g., room temperature, 50 °C, reflux).
-
Catalyst/Additive: Test the reaction with and without an acid or base catalyst (e.g., acetic acid, sodium acetate).
-
-
Monitor the progress of each reaction at set time points using TLC.
-
After a predetermined time, work up the reactions and analyze the crude product by a method such as ¹H NMR or LC-MS to determine the yield and purity.
Reaction Mechanism and Pathways
The Knorr pyrazole synthesis proceeds through a condensation reaction between a hydrazine and a 1,3-dicarbonyl compound, followed by cyclization and dehydration.
Caption: General mechanism of the Knorr pyrazole synthesis.
With unsymmetrical 1,3-dicarbonyls, the initial nucleophilic attack can occur at either carbonyl group, leading to two possible regioisomeric products.
Caption: Formation of regioisomers in pyrazole synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reddit.com [reddit.com]
- 5. Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
Preventing regioisomer formation in reactions with (4-Bromo-3-fluorophenyl)hydrazine
Welcome to the technical support center for (4-Bromo-3-fluorophenyl)hydrazine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common issues related to regioisomer formation in chemical reactions involving this reagent.
Frequently Asked Questions (FAQs)
Q1: What are regioisomers, and why are they a significant concern when working with this compound?
A1: Regioisomers are structural isomers that have the same molecular formula but differ in the spatial arrangement of substituents on a molecular framework.[1] this compound is an unsymmetrical molecule due to the distinct fluorine and bromine substituents on the phenyl ring. In many common reactions, such as the Fischer indole synthesis or pyrazole synthesis, the reaction can proceed through two different pathways, leading to two distinct products where the substituents are located at different positions on the final heterocyclic ring. This formation of a mixture of regioisomers is often undesirable in drug development and materials science, as different regioisomers can exhibit vastly different biological activities, physical properties, and toxicological profiles.[1] Controlling the reaction to yield a single, desired regioisomer is therefore crucial for efficiency and purity.
Q2: Which common reactions involving this compound are most susceptible to forming regioisomeric mixtures?
A2: The two most prominent reactions where regioisomer formation is a critical challenge are:
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Fischer Indole Synthesis: When this compound is reacted with an unsymmetrical aldehyde or ketone under acidic conditions, the key cyclization step can occur on either side of the C-N bond of the intermediate hydrazone, leading to two possible substituted indole products.[2]
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Knorr Pyrazole Synthesis: The condensation of this compound with an unsymmetrical 1,3-dicarbonyl compound can result in two regioisomeric pyrazoles.[1][3] The initial reaction can occur at either of the two carbonyl groups, dictating the final substitution pattern on the pyrazole ring.[1]
Q3: What are the primary factors that control the regioselectivity in these reactions?
A3: Several factors can be manipulated to influence the formation of one regioisomer over the other:
-
Steric Effects: Bulky substituents on either the hydrazine or the carbonyl compound can physically block one reaction pathway, favoring the less hindered route.[1]
-
Electronic Effects: The electron-donating or electron-withdrawing nature of substituents on both reactants influences the reactivity of different sites. For instance, an electron-withdrawing group can make a carbonyl carbon more electrophilic and thus more susceptible to attack.[1]
-
Catalyst Choice: In the Fischer indole synthesis, the type of acid catalyst (Brønsted vs. Lewis acid) and its strength can significantly impact the ratio of products.[2][4][5]
-
Solvent: The polarity and hydrogen-bonding capability of the solvent can stabilize certain transition states over others, thereby directing the reaction pathway. Fluorinated alcohols, for example, have been shown to dramatically improve regioselectivity in pyrazole synthesis.[6]
-
Reaction Conditions: Temperature and pH can affect reaction rates and equilibria, which in turn can influence the final regioisomeric ratio.[1]
Troubleshooting Guide: Fischer Indole Synthesis
Problem: My Fischer indole synthesis using this compound and an unsymmetrical ketone (e.g., 2-butanone) is producing a mixture of the 6-bromo-5-fluoro- and 4-bromo-5-fluoro-indole regioisomers. How can I improve the selectivity?
Analysis: The regiochemical outcome of the Fischer indole synthesis with a meta-substituted phenylhydrazine is determined at the[7][7]-sigmatropic rearrangement step. The reaction involves the formation of a new C-C bond between the enamine carbon of the ketone fragment and one of the two ortho-carbons of the phenyl ring (relative to the N1 nitrogen). With this compound, cyclization can occur at the position flanked by the fluorine atom or at the unsubstituted position. The electronic properties of the fluorine (electron-withdrawing) and bromine substituents, along with the choice of acid catalyst, will dictate which pathway is favored.
Solutions & Methodologies
1. Choice of Acid Catalyst: The acidity of the medium is a major factor controlling regioselectivity.[8] Stronger acids may favor one isomer, while milder conditions could favor the other.
-
Brønsted Acids (e.g., HCl, H₂SO₄, PPA, p-TsOH): These are commonly used and can provide good results, although they may sometimes lead to mixtures.[2]
-
Lewis Acids (e.g., ZnCl₂, BF₃·OEt₂, AlCl₃): Lewis acids can chelate with the reactants and influence the geometry of the transition state, often leading to improved regioselectivity.[4][5]
-
Eaton's Reagent (P₂O₅/MeSO₃H): This strong, dehydrating acidic medium has been shown to provide excellent regiocontrol in certain cases, particularly for reactions with methyl ketones.[8]
2. Solvent Selection: While the catalyst often has a more pronounced effect, the solvent can influence catalyst acidity and intermediate stability.[9][10] In cases where harsh reagents like Eaton's reagent cause degradation, dilution with an inert solvent like sulfolane or dichloromethane can improve yields.[8]
Quantitative Data: Effect of Catalyst on Regioselectivity
| Catalyst System | Typical Regioisomeric Ratio (Isomer A : Isomer B) | Overall Yield (%) | Reference |
| Acetic Acid (AcOH) | ~1 : 1 to 3 : 1 | 60-80% | [11] |
| Polyphosphoric Acid (PPA) | Can be highly selective, but harsh | 50-90% | [2] |
| Zinc Chloride (ZnCl₂) | Generally improves selectivity over Brønsted acids | 70-85% | [2] |
| Eaton's Reagent | Can provide excellent selectivity (>20 : 1) | 65-95% | [8] |
Note: Isomer A and B ratios are representative and will vary based on the specific ketone used.
Detailed Protocol: Regioselective Fischer Indole Synthesis with Eaton's Reagent
This protocol is adapted from methodologies known to provide high regioselectivity.[8]
Materials:
-
This compound hydrochloride (1.0 eq)
-
Unsymmetrical ketone (e.g., 2-butanone) (1.1 eq)
-
Eaton's Reagent (P₂O₅ in methanesulfonic acid, 10% w/w)
-
Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃)
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Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Hydrazone Formation (Optional, can be done in-situ): In a round-bottom flask, dissolve this compound hydrochloride in ethanol. Add the ketone and a catalytic amount of acetic acid. Stir at room temperature for 1-2 hours until TLC analysis indicates complete formation of the hydrazone. Remove the solvent under reduced pressure.
-
Cyclization: To a flask containing Eaton's Reagent (10 parts by weight relative to the hydrazone), add dichloromethane as a diluent (if necessary to prevent degradation). Cool the mixture to 0 °C.
-
Add the hydrazone (or the mixture of hydrazine and ketone) portion-wise to the stirred Eaton's Reagent solution, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully pour the reaction mixture onto crushed ice. Basify the aqueous solution by slowly adding saturated NaHCO₃ until effervescence ceases.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired regioisomer.
Troubleshooting Guide: Knorr Pyrazole Synthesis
Problem: I am reacting this compound with an unsymmetrical 1,3-dicarbonyl (e.g., 1-phenyl-1,3-butanedione) and obtaining a difficult-to-separate mixture of the two possible pyrazole regioisomers.
Analysis: In the Knorr pyrazole synthesis, the two nitrogen atoms of the hydrazine have different nucleophilicities, and the two carbonyl carbons of the dicarbonyl have different electrophilicities. The reaction pathway is determined by which nitrogen attacks which carbonyl first. This process is highly sensitive to the reaction solvent. Standard solvents like ethanol often give poor selectivity.
Solutions & Methodologies
1. Solvent Choice is Critical: The use of fluorinated alcohols as solvents has been shown to dramatically enhance regioselectivity.[6][12] These solvents are thought to operate by selectively forming hemiketals with the more reactive carbonyl group, directing the hydrazine to attack the other carbonyl.
-
Ethanol (EtOH): Often results in poor selectivity, yielding mixtures of regioisomers.[13]
-
2,2,2-Trifluoroethanol (TFE): Significantly improves the ratio in favor of one isomer.[6]
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP): Often provides the highest degree of regioselectivity, frequently leading to a nearly exclusive formation of a single product.[6][12]
2. Control of pH: The reaction is typically catalyzed by a small amount of acid (e.g., acetic acid).[9] The pH can influence the protonation state of the hydrazine and the enolization of the dicarbonyl, thereby affecting the regioselectivity. A systematic screen of pH may be beneficial, but solvent choice is generally the more powerful tool.
Quantitative Data: Solvent Effect on Pyrazole Regioselectivity
The following table demonstrates the profound impact of solvent choice on the regioisomeric ratio in the reaction of a substituted hydrazine with an unsymmetrical 1,3-dicarbonyl.
| 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) | Hydrazine | Solvent | Isomer Ratio (A:B) | Overall Yield (%) | Reference |
| R¹=2-Furyl, R²=CF₃ | Methylhydrazine | Ethanol | 1 : 1.8 | >99% | [14] |
| R¹=2-Furyl, R²=CF₃ | Methylhydrazine | TFE | 93 : 7 | >99% | [14] |
| R¹=2-Furyl, R²=CF₃ | Methylhydrazine | HFIP | 97 : 3 | >99% | [14] |
| R¹=Phenyl, R²=CF₃ | Phenylhydrazine | Ethanol | 55 : 45 | 60% | [12] |
| R¹=Phenyl, R²=CF₃ | Phenylhydrazine | TFE | 90 : 10 | 80% | [12] |
| R¹=Phenyl, R²=CF₃ | Phenylhydrazine | HFIP | 99 : 1 | 98% | [12] |
Isomer A corresponds to attack at the R¹-carbonyl; Isomer B corresponds to attack at the R²-carbonyl.
Detailed Protocol: Regioselective Knorr Pyrazole Synthesis in a Fluorinated Solvent
This protocol is based on methods proven to maximize regioselectivity.[6][14]
Materials:
-
This compound (1.0 eq)
-
Unsymmetrical 1,3-dicarbonyl compound (1.0 eq)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) as solvent
-
Catalytic amount of acetic acid (optional, often not needed with fluorinated solvents)
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve the 1,3-dicarbonyl compound in HFIP (approx. 0.1 M concentration).
-
Reagent Addition: Add this compound to the solution. Note that the reaction may be exothermic.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete in less than 1 hour. Monitor by TLC until the starting material is consumed. Gentle heating (40-60 °C) can be applied if the reaction is sluggish.
-
Work-up: Upon completion, remove the HFIP solvent under reduced pressure. (Note: HFIP is volatile but has a high boiling point, so a rotary evaporator with a good vacuum is required).
-
Isolation: The resulting crude product may solidify upon concentration. If not, it can be purified directly.
-
Purification: Purify the residue by flash column chromatography or recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure pyrazole regioisomer.
Visualization of Reaction Pathways
Caption: Fischer Indole Synthesis pathways leading to two possible regioisomers.
Caption: Knorr Pyrazole Synthesis showing two regioisomeric pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 6-BROMO-4-FLUORO INDOLE CAS#: 885520-59-2 [amp.chemicalbook.com]
- 4. books.rsc.org [books.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 7. benchchem.com [benchchem.com]
- 8. researchwithnj.com [researchwithnj.com]
- 9. chemhelpasap.com [chemhelpasap.com]
- 10. scispace.com [scispace.com]
- 11. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Catalyst Selection for Reactions Involving (4-Bromo-3-fluorophenyl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-Bromo-3-fluorophenyl)hydrazine. The following sections detail catalyst selection and optimization for common reactions such as the Fischer Indole Synthesis, Suzuki-Miyaura Coupling, and Buchwald-Hartwig Amination.
Section 1: Fischer Indole Synthesis
The Fischer indole synthesis is a robust method for forming indole rings from arylhydrazines and carbonyl compounds under acidic conditions.[1][2] The choice of catalyst is critical and depends on the reactivity of the substrates.
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting catalysts for the Fischer indole synthesis with this compound?
A1: For the synthesis of indoles from this compound, both Brønsted and Lewis acids are effective catalysts.[1][3] A good starting point is to screen common catalysts such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or strong Brønsted acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).[2][3] The electron-withdrawing nature of the bromo and fluoro substituents may require more forcing conditions, such as higher temperatures or stronger acids.
Q2: My Fischer indole synthesis is failing or giving low yields. What are the common causes?
A2: Low yields or reaction failure can be attributed to several factors:
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Inappropriate Acid Strength: The acidity of the catalyst is crucial. If the acid is too weak, the reaction may not proceed efficiently. Conversely, an overly strong acid can lead to substrate decomposition. Empirical optimization of the acid catalyst and its concentration is often necessary.[3]
-
Substituent Effects: The electron-withdrawing bromo and fluoro groups on the phenylhydrazine ring can hinder the reaction, which is often favored by electron-donating groups.[3]
-
Side Reactions: A common side reaction is the cleavage of the N-N bond in the hydrazone intermediate, which can be promoted by certain substituents.[3]
-
Steric Hindrance: Bulky groups on the carbonyl compound can impede the cyclization step.
Q3: Are there alternative methods to the traditional acid-catalyzed Fischer indole synthesis?
A3: Yes, a notable alternative is the Buchwald modification, which involves a palladium-catalyzed cross-coupling of an aryl bromide with a hydrazone.[1] This method can be effective for substrates that are sensitive to strong acids.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion | Inadequate catalyst acidity. | Screen a range of Brønsted and Lewis acids (e.g., PPA, ZnCl₂, H₂SO₄, p-TsOH). Consider using a higher catalyst loading or increasing the reaction temperature. |
| Low reactivity of the substituted phenylhydrazine. | Ensure the hydrazone is pre-formed before adding the acid catalyst. Higher reaction temperatures and longer reaction times may be required. | |
| Formation of Byproducts | N-N bond cleavage. | This is an inherent challenge with electron-deficient hydrazines. Milder reaction conditions with a carefully selected Lewis acid might minimize this side reaction. |
| Polymerization/Decomposition | The reaction may be too harsh. Try a lower temperature or a less concentrated acid. The use of an inert atmosphere can also be beneficial. |
Recommended Catalyst Systems for Fischer Indole Synthesis
| Catalyst Type | Catalyst Example | Typical Conditions | Notes |
| Brønsted Acid | Polyphosphoric Acid (PPA) | 80-150 °C, neat or in a high-boiling solvent. | PPA is a strong dehydrating agent and an effective catalyst for this reaction. |
| p-Toluenesulfonic Acid (p-TsOH) | Reflux in toluene with a Dean-Stark trap. | A common and effective Brønsted acid catalyst. | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 150-200 °C, neat or in a high-boiling solvent. | A classic and widely used Lewis acid for this synthesis. |
| Boron Trifluoride Etherate (BF₃·OEt₂) | Room temperature to reflux in an appropriate solvent. | A versatile Lewis acid that can be effective at lower temperatures. |
Experimental Protocol: General Procedure for Fischer Indole Synthesis using PPA
-
To a round-bottom flask, add this compound (1.0 eq) and the desired ketone or aldehyde (1.1 eq).
-
Add polyphosphoric acid (PPA) (10-20 wt eq).
-
Heat the mixture with stirring to 80-120 °C for 2-6 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature and carefully quench by pouring it onto ice-water.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution) until pH 7-8.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Reaction Workflow
References
Technical Support Center: Work-up Procedures for (4-Bromo-3-fluorophenyl)hydrazine Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-bromo-3-fluorophenyl)hydrazine in their experiments. The focus is on the work-up of reactions, particularly the widely used Fischer indole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common reaction type for this compound?
A1: The most prevalent reaction for this compound is the Fischer indole synthesis. This reaction involves the condensation of the hydrazine with an aldehyde or ketone under acidic conditions to form a substituted indole.[1][2][3] The resulting 6-bromo-7-fluoroindole scaffold is a valuable building block in medicinal chemistry.
Q2: What are the typical work-up steps for a Fischer indole synthesis using this compound?
A2: A general work-up procedure involves quenching the acidic reaction mixture, extracting the product into an organic solvent, washing the organic layer to remove impurities, drying, and finally purifying the product. The specific details can vary depending on the scale and the specific reactants used.
Q3: My Fischer indole synthesis with this compound resulted in a low yield. What are the potential causes?
A3: Low yields in Fischer indole synthesis can stem from several factors. The choice of acid catalyst is critical; some reactions require strong Brønsted acids like polyphosphoric acid, while others may proceed more cleanly with Lewis acids such as zinc chloride.[1][2] The electron-withdrawing nature of the bromine and fluorine atoms on the phenylhydrazine ring can deactivate it towards the cyclization step, potentially requiring harsher reaction conditions which can lead to degradation. In some cases, significant side reactions can lower the yield of the desired indole.[4]
Q4: What are some common side reactions to be aware of during the Fischer indole synthesis with this compound?
A4: Potential side reactions include the formation of regioisomers if an unsymmetrical ketone is used, and N-N bond cleavage of the hydrazine or hydrazone intermediate, which can be promoted by certain substituents.[4] Incomplete cyclization can also lead to the presence of unreacted hydrazone in the crude product. With halogenated phenylhydrazines, there is also a possibility of halogen displacement under certain conditions, although this is less common.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the work-up of Fischer indole syntheses involving this compound.
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Product Formation | Inappropriate acid catalyst or reaction conditions. | - Screen different acid catalysts (e.g., acetic acid, polyphosphoric acid, ZnCl2).- Optimize the reaction temperature and time. |
| Poor quality of this compound. | - Ensure the starting material is pure and free of degradation products. | |
| Product is Difficult to Purify | Presence of unreacted starting materials or hydrazone intermediate. | - Ensure the reaction has gone to completion using TLC or LC-MS.- Consider a basic wash during work-up to remove unreacted acidic components. |
| Formation of multiple products (e.g., regioisomers). | - If using an unsymmetrical ketone, expect the formation of isomers and optimize purification conditions (e.g., column chromatography with a specific eluent system). | |
| Product is insoluble or poorly soluble. | - Choose an appropriate solvent system for extraction and purification based on the polarity of the target indole. | |
| Aqueous and Organic Layers Fail to Separate (Emulsion) | Presence of acidic or basic residues. | - Add brine (saturated NaCl solution) to the separatory funnel to increase the ionic strength of the aqueous layer.- Allow the mixture to stand for an extended period.- Filter the entire mixture through a pad of Celite. |
Experimental Protocols
Example: Synthesis of a Tetrahydrocarbazole Derivative
This protocol is based on a literature report for the synthesis of a tetrahydrocarbazole derivative via a Fischer indole synthesis using this compound hydrochloride.[5]
Reaction Scheme:
This compound hydrochloride + Ethyl 2-(2-oxocyclohexyl)acetate → Ethyl 9-(4-bromo-3-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine this compound hydrochloride (1 equivalent) and ethyl 2-(2-oxocyclohexyl)acetate (1 equivalent) in glacial acetic acid.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water with stirring.
-
Work-up - Neutralization: Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Work-up - Washing: Combine the organic layers and wash sequentially with water and then with brine.
-
Work-up - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure tetrahydrocarbazole derivative. The reported yield for this reaction is 32%.[5]
Data Presentation
| Reactant 1 | Reactant 2 | Product | Solvent | Catalyst | Conditions | Yield | Reference |
| This compound hydrochloride | Ethyl 2-(2-oxocyclohexyl)acetate | Ethyl 9-(4-bromo-3-fluorophenyl)-2,3,4,9-tetrahydro-1H-carbazole-1-carboxylate | Acetic Acid | (Self-catalyzed by acetic acid) | Reflux | 32% | [5] |
Visualizations
Caption: General experimental workflow for the Fischer indole synthesis.
Caption: Troubleshooting logic for low-yield Fischer indole synthesis.
References
Technical Support Center: Purification of Products from Reactions Involving (4-Bromo-3-fluorophenyl)hydrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing unreacted (4-Bromo-3-fluorophenyl)hydrazine from their reaction products.
Frequently Asked Questions (FAQs)
Q1: My TLC analysis of the crude product shows a persistent spot corresponding to the starting hydrazine. What is the most straightforward method to remove it?
A1: For many reaction products soluble in a water-immiscible organic solvent, the most direct approach is an acidic wash. This compound, being basic due to the hydrazine moiety, will react with an acid to form a water-soluble salt. This salt can then be efficiently removed from the organic layer through a liquid-liquid extraction. A dilute solution of hydrochloric acid (e.g., 1M HCl) is typically effective.[1]
Q2: I've performed an acidic wash, but I still observe residual hydrazine in my product. What are my next options?
A2: If an acidic wash is insufficient, more advanced purification techniques are recommended. The choice depends on the scale of your reaction and the nature of your product:
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Flash Column Chromatography: This is a highly effective method for separating compounds with different polarities.[1][2] Since this compound is a polar compound, it will have a strong affinity for a polar stationary phase like silica gel, allowing for its separation from less polar products.
-
Scavenger Resins: These are solid-supported reagents designed to react with and remove specific types of excess reagents or byproducts.[3] For unreacted hydrazine, an aldehyde- or isocyanate-functionalized scavenger resin can be used.[4] The resin is added to the reaction mixture, allowed to react with the hydrazine, and then simply filtered off.[3]
-
Recrystallization: If your desired product is a solid, recrystallization can be an effective method for purification, provided the hydrazine is more soluble in the chosen solvent system than your product.[2]
Q3: Are there any specific types of scavenger resins recommended for removing hydrazine derivatives?
A3: Yes, scavenger resins with functional groups that react with hydrazines are suitable. Commonly used scavenger resins for this purpose include those functionalized with:
-
Aldehydes (e.g., Benzaldehyde resins): These react with hydrazines to form hydrazones, which remain bound to the solid support.[4][5]
-
Isocyanates: These are highly effective in scavenging primary and secondary amines, including hydrazines.[4]
-
Sulfonyl Chlorides: These can also react with and scavenge primary and secondary amines.[4]
Q4: My product is sensitive to acid. How can I remove the unreacted hydrazine without an acidic wash?
A4: If your product is acid-sensitive, you should avoid acidic washes. In this case, your best options are:
-
Flash Column Chromatography: Using a neutral or basic stationary phase like alumina, or deactivating silica gel with a small amount of a basic modifier (e.g., 1% triethylamine in the eluent), can prevent degradation of your product.[1]
-
Scavenger Resins: This is an excellent alternative as it offers a non-acidic method for purification. The reaction with the resin is specific to the hydrazine, leaving your acid-sensitive product untouched.
-
Recrystallization: This method is also suitable as it does not involve acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause | Troubleshooting Steps |
| Persistent hydrazine spot on TLC after acidic wash. | 1. Insufficient acid used. 2. Inefficient mixing during extraction. 3. The product may have some basicity, leading to co-extraction. | 1. Increase the concentration or volume of the acidic solution. 2. Ensure vigorous mixing during the extraction process. 3. Perform multiple extractions with the acidic solution. 4. If the issue persists, proceed to column chromatography or use a scavenger resin. |
| Product degradation during silica gel column chromatography. | The silica gel is acidic and may be causing the degradation of an acid-sensitive product.[1] | 1. Deactivate the silica gel: Pre-treat the column with an eluent containing a small amount of a base like triethylamine (0.5-1%).[1] 2. Use an alternative stationary phase: Consider using neutral or basic alumina for the chromatography.[1] |
| Low recovery of the desired product after purification. | 1. The product may have some solubility in the aqueous layer during extraction. 2. The product might be retained on the column during chromatography. 3. Product loss during recrystallization. | 1. Back-extract the aqueous layer with a fresh portion of the organic solvent to recover any dissolved product. 2. Ensure the eluent system for chromatography is optimized for your product's polarity. 3. Minimize the amount of solvent used for washing the crystals during recrystallization and ensure the solvent is cold.[2] |
| Scavenger resin does not remove all the unreacted hydrazine. | 1. Insufficient amount of scavenger resin used. 2. Inadequate reaction time or mixing with the resin. | 1. Increase the molar equivalents of the scavenger resin. 2. Increase the reaction time and ensure efficient stirring or agitation to maximize contact between the resin and the solution. |
Data Presentation: Comparison of Purification Methods
| Method | Principle of Separation | Advantages | Disadvantages | Best Suited For |
| Acidic Wash (Liquid-Liquid Extraction) | Converts the basic hydrazine into a water-soluble salt, which is then extracted into the aqueous phase. | - Fast and simple for initial bulk removal. - Inexpensive. | - May not be sufficient for complete removal. - Not suitable for acid-sensitive products. | - Initial work-up of reactions with acid-stable products. |
| Flash Column Chromatography | Differential adsorption of the product and hydrazine on a solid stationary phase based on polarity.[1][2] | - High resolution and efficiency for complete separation. - Applicable to a wide range of compounds. | - More time-consuming and requires more solvent than extraction. - Potential for product degradation on acidic silica gel. | - Achieving high purity. - Separating complex mixtures. - When other methods fail. |
| Scavenger Resins | Covalent capture of the unreacted hydrazine by a functionalized solid support, which is then removed by filtration.[3] | - High selectivity for the target impurity. - Simple filtration-based work-up.[3] - Mild reaction conditions, suitable for sensitive products. | - Can be more expensive than other methods. - May require optimization of reaction time and equivalents of resin. | - Reactions with acid- or base-sensitive products. - Streamlining purification in combinatorial chemistry. |
| Recrystallization | Difference in solubility between the product and the hydrazine in a specific solvent system at different temperatures.[2] | - Can yield very pure crystalline products. - Cost-effective for large-scale purification. | - Only applicable to solid products. - Requires finding a suitable solvent system. - Can lead to product loss in the mother liquor. | - Purification of solid products when a suitable solvent is known. |
Experimental Protocols
Protocol 1: Removal of this compound using an Acidic Wash
-
Dissolution: Dissolve the crude reaction mixture in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).
-
Extraction: Transfer the solution to a separatory funnel and add an equal volume of 1M hydrochloric acid (HCl).
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure.
-
Separation: Allow the layers to separate completely. The aqueous layer (containing the protonated hydrazine) can be drained and discarded.
-
Repeat: For efficient removal, repeat the extraction with 1M HCl two more times.
-
Neutralization and Washing: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid, followed by a wash with brine to remove excess water.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate under reduced pressure to obtain the purified product.
Protocol 2: Purification by Flash Column Chromatography
-
Sample Preparation: Dissolve the crude product in a minimal amount of the chromatography eluent or a stronger solvent and adsorb it onto a small amount of silica gel.
-
Column Packing: Pack a glass column with silica gel in the desired eluent system (e.g., a mixture of hexane and ethyl acetate). The polarity of the eluent should be optimized by TLC to achieve good separation between the product and the hydrazine.
-
Loading: Carefully load the adsorbed sample onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
-
Note for acid-sensitive compounds: Add 0.5-1% triethylamine to the eluent to neutralize the silica gel.[1]
-
Protocol 3: Quenching with a Scavenger Resin
-
Resin Selection: Choose an appropriate scavenger resin, such as an aldehyde-functionalized polystyrene resin.
-
Reaction Setup: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane or tetrahydrofuran) in a flask.
-
Resin Addition: Add the scavenger resin (typically 2-3 molar equivalents relative to the excess hydrazine) to the solution.
-
Agitation: Stir or gently agitate the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the disappearance of the hydrazine by TLC.
-
Filtration: Once the reaction is complete, filter the mixture to remove the resin.
-
Washing: Wash the collected resin with a small amount of the solvent to recover any adsorbed product.
-
Concentration: Combine the filtrate and the washings and concentrate under reduced pressure to yield the purified product.
Visualization of Purification Workflow
Caption: Decision workflow for selecting a purification method.
References
Validation & Comparative
A Comparative Analysis of Halogenated Phenylhydrazines in Pyrazole Synthesis
For researchers, scientists, and professionals in drug development, the synthesis of pyrazole derivatives is a cornerstone of creating novel therapeutic agents. The Knorr pyrazole synthesis, a classic and versatile method, offers a straightforward route to this important heterocyclic scaffold. A key reagent in this synthesis is phenylhydrazine, and its halogenated derivatives provide a direct means to introduce halogens—a common strategy in medicinal chemistry to modulate the pharmacological properties of a molecule. This guide provides a comparative study of the performance of various halogenated phenylhydrazines in the Knorr pyrazole synthesis, supported by representative experimental data and detailed protocols.
The quintessential Knorr pyrazole synthesis involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. In this comparative study, we focus on the reaction of acetylacetone (pentane-2,4-dione) with a series of 4-halogenated phenylhydrazines (4-fluoro-, 4-chloro-, 4-bromo-, and 4-iodophenylhydrazine) to yield the corresponding 1-(4-halophenyl)-3,5-dimethylpyrazoles.
Performance Comparison of Halogenated Phenylhydrazines
The choice of the halogen substituent on the phenylhydrazine can influence the reaction conditions and the overall yield of the pyrazole product. The following table summarizes typical yields for the synthesis of 1-(4-halophenyl)-3,5-dimethylpyrazoles from acetylacetone and the respective 4-halogenated phenylhydrazine, based on data reported in the scientific literature. It is important to note that direct, side-by-side comparative studies are limited, and these yields are compiled from various sources, representing typical outcomes under optimized conditions.
| 4-Halogenated Phenylhydrazine | Product | Typical Yield (%) |
| 4-Fluorophenylhydrazine | 1-(4-Fluorophenyl)-3,5-dimethylpyrazole | 85-95% |
| 4-Chlorophenylhydrazine | 1-(4-Chlorophenyl)-3,5-dimethylpyrazole | 80-90% |
| 4-Bromophenylhydrazine | 1-(4-Bromophenyl)-3,5-dimethylpyrazole | 75-85% |
| 4-Iodophenylhydrazine | 1-(4-Iodophenyl)-3,5-dimethylpyrazole | 70-80% |
Generally, the reactivity of the halogenated phenylhydrazine in the Knorr synthesis is influenced by the electronic nature of the halogen substituent. Fluorine, being the most electronegative, can enhance the reaction rate and often leads to higher yields. As we move down the halogen group to chlorine, bromine, and iodine, the electron-withdrawing effect decreases, which can be reflected in slightly lower typical yields under similar reaction conditions.
Experimental Protocols
The following is a generalized experimental protocol for the synthesis of 1-(4-halogenated phenyl)-3,5-dimethylpyrazoles via the Knorr synthesis.
Materials:
-
4-Halogenated phenylhydrazine (hydrochloride or free base) (1.0 eq)
-
Acetylacetone (pentane-2,4-dione) (1.05 eq)
-
Glacial Acetic Acid
-
Ethanol
-
Water
-
Sodium Bicarbonate solution (saturated)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Filtration apparatus
-
Magnetic stirrer and hotplate
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the 4-halogenated phenylhydrazine (1.0 eq) in a minimal amount of ethanol. If the hydrochloride salt is used, it can be neutralized in situ or by a pre-treatment with a base.
-
Addition of Reagents: To the stirred solution, add glacial acetic acid (catalytic amount, typically 2-3 drops). Subsequently, add acetylacetone (1.05 eq) dropwise to the reaction mixture.
-
Reaction: The reaction mixture is then heated to reflux (typically around 80-100°C) for a period of 1 to 3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, the mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acetic acid, followed by washing with brine.
-
Isolation and Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude product. The crude pyrazole can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Visualizing the Synthesis
To better understand the process, the following diagrams illustrate the chemical pathway and a typical experimental workflow.
Caption: Knorr Pyrazole Synthesis Pathway.
Caption: Experimental Workflow for Pyrazole Synthesis.
Validating the Structure of Novel Heterocyclic Compounds Derived from (4-Bromo-3-fluorophenyl)hydrazine: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of synthetic routes and validation techniques for novel heterocyclic compounds derived from the versatile starting material, (4-bromo-3-fluorophenyl)hydrazine. The strategic incorporation of bromine and fluorine atoms in this precursor allows for the generation of a diverse range of molecular architectures with significant potential in medicinal chemistry and materials science. This document outlines detailed experimental protocols, presents comparative data in a clear tabular format, and utilizes visual diagrams to elucidate synthetic pathways and analytical workflows.
Introduction to Novel Compound Synthesis
This compound serves as a valuable building block for the synthesis of various heterocyclic systems, primarily through condensation and cyclization reactions. Its utility stems from the reactive hydrazine moiety and the substituted phenyl ring, which can be further functionalized. This guide will focus on the synthesis and structural validation of three major classes of compounds derived from this precursor: indoles , pyrazoles , and pyridazinones .
Comparative Synthesis of Novel Heterocycles
The synthesis of these heterocyclic cores from this compound leverages well-established named reactions. However, the specific substitution pattern of the starting material can influence reaction conditions and yields. Below, we compare the synthesis of a representative compound from each class.
Synthetic Pathway Overview
Caption: Synthetic routes from this compound.
I. Synthesis and Validation of 5-Bromo-6-fluoroindole Derivatives
The Fischer indole synthesis is a classic and reliable method for the preparation of indoles from phenylhydrazines and carbonyl compounds.[1]
A. Synthesis via Fischer Indole Synthesis
A common route to 5-bromo-6-fluoroindole (a hypothetical target for this guide) would involve the reaction of this compound with a suitable ketone or aldehyde, followed by acid-catalyzed cyclization.
Experimental Protocol:
-
Hydrazone Formation: this compound hydrochloride (1.0 eq) is neutralized and reacted with a slight excess of a suitable carbonyl compound (e.g., pyruvic acid or an aldehyde) in a protic solvent like ethanol at room temperature. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting hydrazine is consumed.
-
Cyclization: The formed hydrazone is then subjected to cyclization using an acid catalyst. A variety of acids can be employed, including Brønsted acids like sulfuric acid or polyphosphoric acid, and Lewis acids such as zinc chloride.[1] The choice of acid can significantly impact the reaction yield and purity of the final product. The reaction is typically heated to facilitate the[2][2]-sigmatropic rearrangement and subsequent cyclization.
-
Work-up and Purification: Upon completion, the reaction mixture is cooled, neutralized, and the product is extracted with an organic solvent. The crude product is then purified by column chromatography on silica gel.
B. Alternative Synthetic Route: Leimgruber-Batcho Indole Synthesis
An alternative pathway to substituted indoles is the Leimgruber-Batcho synthesis, which often provides milder reaction conditions and can be advantageous for certain substrates. This method involves the condensation of a substituted o-nitrotoluene with a dimethylformamide acetal to form a β-enamino-nitro-styrene, which is then reductively cyclized.
Comparative Data for Indole Synthesis
| Feature | Fischer Indole Synthesis | Leimgruber-Batcho Synthesis |
| Starting Material | This compound | 4-Bromo-5-fluoro-2-nitrotoluene |
| Key Reagents | Carbonyl compound, Acid catalyst | DMF-DMA, Reducing agent (e.g., Fe/AcOH) |
| Reaction Conditions | Often requires heating, strong acids | Milder conditions for cyclization |
| Typical Yields | Moderate to good (can vary significantly) | Generally good to excellent |
| Advantages | Readily available starting material | High yields, good functional group tolerance |
| Disadvantages | Can produce side products, harsh conditions | Requires synthesis of the nitrotoluene precursor |
II. Synthesis and Validation of 1-(4-Bromo-3-fluorophenyl)pyrazole Derivatives
Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The most common synthetic approach involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[3]
A. Synthesis from 1,3-Dicarbonyl Compounds
The reaction of this compound with a 1,3-diketone or a related species provides a direct route to substituted pyrazoles.
Experimental Protocol:
-
Condensation: this compound (1.0 eq) is reacted with a 1,3-dicarbonyl compound (e.g., acetylacetone) (1.0 eq) in a suitable solvent such as ethanol or acetic acid.
-
Cyclization: The reaction mixture is typically heated under reflux to promote condensation and subsequent cyclization to the pyrazole ring.
-
Purification: After cooling, the product often precipitates from the reaction mixture and can be collected by filtration. Further purification can be achieved by recrystallization.
B. Alternative Synthetic Route: One-Pot Regioselective Synthesis
A more recent and efficient method involves a one-pot reaction of a 1,3-diketone, an arylhydrazine, and a brominating agent, catalyzed by a solid-supported acid.[4] This approach allows for the direct synthesis of 4-bromopyrazole derivatives.
Comparative Data for Pyrazole Synthesis
| Feature | Classical Condensation | One-Pot Bromination/Cyclization |
| Key Reagents | 1,3-Dicarbonyl compound | 1,3-Dicarbonyl, N-bromosaccharin, Silica-supported H₂SO₄[4] |
| Reaction Conditions | Reflux in a protic solvent | Solvent-free conditions[4] |
| Typical Yields | Good to excellent | Good[4] |
| Advantages | Simple procedure | One-pot, regioselective bromination[4] |
| Disadvantages | Requires pre-functionalized dicarbonyls for substitution | Requires a specific brominating agent and catalyst |
III. Synthesis and Validation of 6-(4-Bromo-3-fluorophenyl)pyridazinone Derivatives
Pyridazinones are six-membered heterocyclic compounds with two adjacent nitrogen atoms and a carbonyl group. A common synthetic strategy involves the reaction of a γ-ketoacid with a hydrazine.
A. Synthesis from γ-Ketoacids
The cyclization of a γ-ketoacid with this compound is a straightforward method to obtain the corresponding pyridazinone.
Experimental Protocol:
-
Condensation and Cyclization: A suitable γ-ketoacid (1.0 eq) is refluxed with this compound (1.0 eq) in a solvent like ethanol or acetic acid.
-
Isolation: Upon completion of the reaction, the mixture is cooled, and the pyridazinone product often precipitates and can be isolated by filtration.
B. Alternative Synthetic Route: From 3,6-Dichloropyridazine
An alternative approach starts from a commercially available pyridazine precursor, such as 3,6-dichloropyridazine. This method involves nucleophilic substitution reactions.[5]
Comparative Data for Pyridazinone Synthesis
| Feature | From γ-Ketoacids | From 3,6-Dichloropyridazine |
| Key Reagents | γ-Ketoacid | 3,6-Dichloropyridazine, (4-Bromo-3-fluorophenyl)amine |
| Reaction Steps | Typically one step | Multi-step (substitution, then hydrolysis/amination)[5][6] |
| Typical Yields | Variable | Can be high for each step |
| Advantages | Direct formation of the core structure | Allows for diverse functionalization |
| Disadvantages | Availability of substituted γ-ketoacids | Multi-step synthesis can be less efficient overall |
IV. Structural Validation Workflow
The unambiguous determination of the structure of novel compounds is critical. A combination of spectroscopic techniques is employed for this purpose.
Caption: Workflow for the validation of novel compound structures.
Key Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for determining the carbon-hydrogen framework and the position of the fluorine atom. The coupling patterns and chemical shifts provide detailed information about the connectivity of atoms and help to distinguish between isomers.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, which is used to determine its elemental composition. Fragmentation patterns can also offer clues about the structure.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H bonds in indoles and pyrazoles, and the C=O bond in pyridazinones.
-
X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides the definitive three-dimensional structure of the molecule, confirming connectivity and stereochemistry.
Disclaimer: The specific experimental details and data presented in the tables are illustrative and may vary depending on the specific substrates and reaction conditions used. Researchers should consult the primary literature for detailed protocols and safety information.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.org.mx [scielo.org.mx]
- 5. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Pyridazinones Containing the (2-Fluorophenyl) Piperazine Moiety as Selective MAO-B Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Data Interpretation for (4-Bromo-3-fluorophenyl)hydrazine Derivatives: A Comparative Guide
For researchers and professionals in drug development, the precise characterization of novel compounds is paramount. This guide provides a comparative analysis of the spectroscopic data for derivatives of (4-Bromo-3-fluorophenyl)hydrazine, a versatile scaffold in medicinal chemistry. The information presented herein, supported by experimental data from various studies, facilitates the structural elucidation and purity assessment of these compounds.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for various this compound derivatives, offering a baseline for comparison with newly synthesized analogues.
¹H and ¹³C NMR Spectral Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei.
Table 1: ¹H NMR Spectral Data of Representative Hydrazone Derivatives
| Compound/Derivative | Solvent | Key Chemical Shifts (δ, ppm) and Coupling Constants (J, Hz) |
| (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | CDCl₃ | 7.66 (s, 1H, -CH=N-), 5.35 (br s, 1H, NH), 6.8-7.8 (m, Ar-H), 3.8 (s, 3H, -OCH₃)[1] |
| N-(3-Chlorophenyl)acetamide | CDCl₃ | 8.17 (br, 1H), 7.64 (s, 1H), 7.34 (d, J = 8.0 Hz, 1H), 7.19 (t, J = 8.0 Hz, 1H), 7.05 (d, J = 8.0 Hz, 1H), 2.16 (s, 3H)[2] |
| 4-Bromoaniline | CDCl₃ | 7.26 (d, J= 8.7 Hz, 2H, ArH), 6.59 (d, J= 8.7 Hz, 2H, ArH), 3.69 (s, 2H, NH₂)[3] |
| 1-(2-Chloro-6-fluorobenzyl)-5-fluoroindoline-2,3-dione | CDCl₃ | 7.32–7.27 (m, 3H, Ar), 7.20 (ddd, J = 8.7, 8.7, 2.7 Hz, 1H, Ar), 7.07–7.02 (m, 1H, Ar), 6.80 (dd, J = 8.7, 3.6 Hz, 1H, Ar), 5.12 (d, J = 0.8 Hz, 2H, CH₂)[4] |
| Phenylhydrazone of 2,4-dihydroxyacetophenone | DMSO-d₆ | 10.40 (s, 2H, 2xOH), 9.22 (s, 1H, NH), 7.23 (t, J=7.8 Hz, 2H, PhH), 7.06 (d, J=7.9 Hz, 2H, PhH), 6.95 (t, J=8.1 Hz, 1H, PhH), 6.78 (t, J=7.2 Hz, 1H, PhH), 6.35 (d, J=8.1 Hz, 2H, PhH), 2.32 (s, 3H, CH₃)[5] |
Table 2: ¹³C NMR Spectral Data of Representative Hydrazone Derivatives
| Compound/Derivative | Solvent | Key Chemical Shifts (δ, ppm) |
| (E)-1-(4-methoxybenzylidene)-2-phenylhydrazine | CDCl₃ | 160.0 (C-O), 144.95 - 112.64 (Ar-C), 137.37 (-CH=N-), 55.3 (-OCH₃)[1] |
| N-(3-Chlorophenyl)acetamide | CDCl₃ | 169.1, 139.2, 134.5, 129.9, 124.3, 120.2, 118.1, 24.4[2] |
| 4-Bromoaniline | CDCl₃ | 145.41, 132.02, 116.72, 110.22[3] |
| Phenylhydrazone of 2,4-dihydroxyacetophenone | DMSO-d₆ | 157.18, 146.16, 146.04, 129.59, 119.68, 112.97, 112.41, 107.51, 18.34[5] |
Infrared (IR) and Mass Spectrometry (MS) Data
IR spectroscopy is employed to identify the functional groups present in a molecule, while mass spectrometry provides information about the mass and fragmentation pattern of the molecule.
Table 3: Key IR Absorptions and Mass Spectral Data
| Compound/Derivative | IR (KBr, cm⁻¹) Key Absorptions | Mass Spectrometry (m/z) |
| This compound | Not explicitly found, but expect N-H stretching around 3300-3400, C=C aromatic stretching around 1500-1600, C-Br and C-F vibrations in the fingerprint region. | Molecular Ion (M⁺): 204/206 (due to Br isotopes) |
| Phenylhydrazone of 2,4-dihydroxyacetophenone | 3353, 3265 (O-H, N-H), 1597 (C=N), 1499, 1447 (C=C)[5] | 242 (M⁺)[5] |
| Phenylhydrazone of 2,4-dimethoxyacetophenone with two methyl carbonate groups | 3316 (N-H), 1748 (C=O), 1600 (C=N), 1498 (C=C)[5] | 358 (M⁺)[5] |
Experimental Protocols
Detailed and consistent experimental procedures are crucial for reproducible results. The following are generalized protocols for the synthesis and spectroscopic analysis of this compound derivatives.
Synthesis of Hydrazone Derivatives
Hydrazones are typically synthesized via a condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone).
-
Dissolution: Dissolve the substituted phenylhydrazine (e.g., this compound) in a suitable solvent such as ethanol or methanol.
-
Addition of Carbonyl: Add an equimolar amount of the desired aldehyde or ketone to the solution. A few drops of a catalytic amount of acid (e.g., glacial acetic acid) can be added to facilitate the reaction.
-
Reaction: The reaction mixture is typically stirred at room temperature or refluxed for a period ranging from a few hours to overnight, depending on the reactivity of the substrates.
-
Isolation: The resulting hydrazone often precipitates out of the solution upon cooling. The solid product is then collected by filtration.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent to obtain the pure hydrazone derivative.
Spectroscopic Analysis
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified derivative in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Data Acquisition: Record the ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).
-
Data Processing: Process the raw data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra. Chemical shifts are typically referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
-
Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with about 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and record the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Data Acquisition: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Gas Chromatography-Mass Spectrometry - GC-MS).
-
Analysis: Analyze the resulting mass spectrum to determine the molecular weight of the compound from the molecular ion peak and to study its fragmentation pattern.
Visualizing Experimental and Biological Pathways
The following diagrams, generated using the DOT language, illustrate a generalized workflow for the synthesis and characterization of this compound derivatives and a potential mechanism of their biological action.
Caption: General workflow for synthesis and characterization.
Many hydrazone derivatives exhibit biological activity through mechanisms such as enzyme inhibition.[6] The following diagram illustrates this general concept.
Caption: Generalized enzyme inhibition pathway.
This guide serves as a foundational resource for the interpretation of spectroscopic data for this compound derivatives. By providing comparative data and standardized protocols, it aims to streamline the research and development process for novel therapeutic agents based on this promising chemical scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. rsc.org [rsc.org]
- 3. rsc.org [rsc.org]
- 4. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives | MDPI [mdpi.com]
- 5. Synthesis and fungicidal activity of phenylhydrazone derivatives containing two carbonic acid ester groups - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Buy this compound hydrochloride | 865705-44-8 [smolecule.com]
Bioactivity comparison of bromo-fluoro vs. chloro-fluoro phenylhydrazine derivatives
Antifungal Activity: A Competitive Edge for Chloro-fluoro Derivatives
In the realm of antifungal agents, phenylhydrazone derivatives have demonstrated significant promise. The nature and position of halogen substituents on the phenyl ring play a crucial role in modulating their efficacy. Studies on aromatic acylhydrazones as inhibitors of fungal sphingolipid synthesis have provided valuable insights into the comparative effects of bromine and chlorine substitution.
One comprehensive study on acylhydrazones targeting Cryptococcus neoformans revealed that while bromine was generally well-tolerated on the phenyl rings, chlorine substitutions often led to more potent and selective antifungal agents.[1] For instance, in a series of compounds with a 3,5-dibromophenyl moiety as "ring A", chlorine substitutions on "ring B" (the salicylaldehyde portion) were better tolerated than bromine substitutions for maintaining fungicidal activity and high selectivity.[1] This suggests that the interplay of electronic and steric factors introduced by the different halogens significantly impacts the interaction with the fungal target.
Another study focusing on hydrazine-based compounds against Candida albicans found that a para-chloro substituted derivative exhibited greater antifungal activity than the unsubstituted analog.[2] This further underscores the positive contribution of chloro-substitution to antifungal potency.
Table 1: Comparative Antifungal Activity of Halogenated Acylhydrazone Derivatives against C. neoformans
| Compound ID | Ring A Substituent | Ring B Substituent | MIC₈₀ (µg/mL) | Selectivity Index (SI) | Activity |
| 5.9 | 3,5-Dibromo | 2-hydroxy-5-bromophenyl | 0.25 | 266.6 | Fungistatic |
| 5.9b | 3,5-Dibromo | 2-hydroxy-3,5-dichlorophenyl | 0.25 | >100 | Fungicidal |
| 5.9d | 3,5-Dibromo | 2-hydroxy-5-chlorophenyl | 0.25 | >100 | Fungicidal |
| 5.9e | 3,5-Dibromo | 2-hydroxy-3,5-dibromophenyl | >16 | - | Inactive |
Data sourced from a study on aromatic acylhydrazone-based inhibitors of fungal sphingolipid synthesis.[1]
Anticancer Activity: A Target-Dependent Differentiation
The anticancer potential of phenylhydrazine derivatives is also heavily influenced by the nature of their halogen substituents. The choice between a bromo-fluoro and a chloro-fluoro substitution can lead to differential activity and selectivity against various cancer cell lines, suggesting that the optimal substitution pattern is highly dependent on the specific biological target.
For example, a study on diphenylamine-pyrrolidin-2-one-hydrazone derivatives revealed that a compound bearing a p-bromobenzylidene moiety was more effective against melanoma cells, whereas its p-chlorobenzylidene counterpart showed greater activity against prostate carcinoma cells.[3] However, it is important to note that both of these compounds were later found to be nonselective.[3]
In another investigation involving tetracaine hydrazide-hydrazones, a 4-chlorophenyl substituent was found to be crucial for cytotoxic activity against the Colo-205 colon cancer cell line.[4] Conversely, a 4-bromophenyl substituted derivative demonstrated the most potent anticancer activity against the HepG2 liver cancer cell line.[4] These findings highlight the nuanced and target-specific effects of bromo versus chloro substitution in the design of anticancer agents.
Furthermore, a study on fluorinated isatins and their hydrazone derivatives showed that compounds with ortho-fluoro, ortho-chloro, or a combination of both on a benzyl fragment exhibited the highest cytotoxic activity against a panel of cancer cell lines.[5]
Table 2: Comparative Anticancer Activity of Halogenated Hydrazone Derivatives
| Compound Class | Halogen Substituent(s) | Cancer Cell Line | Bioactivity Metric (IC₅₀) | Reference |
| Diphenylamine-pyrrolidin-2-one-hydrazones | p-bromobenzylidene | Melanoma (IGR39) | More active | [3] |
| Diphenylamine-pyrrolidin-2-one-hydrazones | p-chlorobenzylidene | Prostate (PPC-1) | More active | [3] |
| Tetracaine hydrazide-hydrazones | 4-chlorophenyl | Colon (Colo-205) | IC₅₀ = 50.0 µM | [4] |
| Tetracaine hydrazide-hydrazones | 4-bromophenyl | Liver (HepG2) | IC₅₀ = 30.5 µM | [4] |
| Fluorinated Isatin Derivatives | ortho-fluoro, ortho-chloro, or both on a benzyl fragment | Various | Highest activity | [5] |
Experimental Protocols
Antifungal Susceptibility Testing (Broth Microdilution Assay)
The in vitro antifungal activity is commonly determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
-
Inoculum Preparation: Fungal strains are grown on appropriate agar plates. Colonies are then suspended in sterile saline to a turbidity equivalent to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.
-
Compound Preparation: The test compounds are dissolved in dimethyl sulfoxide (DMSO) to create stock solutions. Serial two-fold dilutions are then prepared in RPMI 1640 medium in 96-well microtiter plates.
-
Incubation: The prepared fungal inoculum is added to each well of the microtiter plate containing the serially diluted compounds. The plates are incubated at 35°C for 24-48 hours.
-
Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For some fungi, the MIC₈₀ (the concentration that inhibits 80% of growth) is used.
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is frequently assessed using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Cell Seeding: Cells are harvested, counted, and seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the test compounds. The cells are then incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: After the incubation period, the medium is removed, and a solution of MTT in serum-free medium is added to each well. The plates are incubated for another 2-4 hours to allow for the formation of formazan crystals by viable cells.
-
Formazan Solubilization and Absorbance Measurement: The MTT solution is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizing the Framework
The synthesis of phenylhydrazone derivatives and their potential mechanism of action can be visualized through the following diagrams.
Caption: General synthesis of phenylhydrazone derivatives.
Caption: Conceptual pathway of apoptosis induction.
References
- 1. SAR Studies on Aromatic Acylhydrazone-Based Inhibitors of Fungal Sphingolipid Synthesis as Next-Generation Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Properties of Hydrazine-Based Compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Anticancer and Antiphytopathogenic Activity of Fluorinated Isatins and Their Water-Soluble Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to SAR of Indole Derivatives from Substituted Phenylhydrazines
This guide provides a comparative analysis of the structure-activity relationships (SAR) of indole derivatives synthesized from substituted phenylhydrazines. The indole scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of natural products and pharmaceuticals.[1] The Fischer indole synthesis, a robust and versatile method, remains a primary route for accessing this privileged heterocyclic system.[2][3] This document, intended for researchers, scientists, and drug development professionals, details the synthesis, biological activities, and SAR of these derivatives, supported by quantitative data and experimental protocols.
Synthesis Overview: The Fischer Indole Synthesis
The Fischer indole synthesis is a classic acid-catalyzed reaction that forms an indole from a substituted phenylhydrazine and a carbonyl compound (aldehyde or ketone).[3] The process begins with the formation of a phenylhydrazone, which then tautomerizes to an ene-hydrazine. A key[4][4]-sigmatropic rearrangement, followed by cyclization and the elimination of ammonia, yields the final aromatic indole.[5][6] Various Brønsted or Lewis acids can catalyze this reaction.[3]
Caption: General workflow of the Fischer Indole Synthesis.
Comparative SAR Analysis
Anticancer Activity
Indole derivatives are extensively studied for their potential as anticancer agents, targeting various mechanisms including kinase inhibition and apoptosis induction.[7][8]
Table 1: Anticancer Activity of Selected Indole Derivatives
| Compound ID | Core Structure | Substituents | Cell Line | Activity (IC50) | Reference |
|---|---|---|---|---|---|
| 3b | Indolyl-sulfonylhydrazone | 1-acetyl-indole, non-substituted phenyl on sulfonylhydrazone | MCF-7 | 4.0 µM | [7][9] |
| 3f | Indolyl-sulfonylhydrazone | 5-chloro-indole, non-substituted phenyl on sulfonylhydrazone | MDA-MB-231 | 4.7 µM | [7][9] |
| 4e | Benzyl-indole-carbohydrazide | 5-methoxy-indole, 4-F on benzyl | MCF-7 | 2.0 µM (average) | [8] |
| 2f | Indole-hydrazone | Indole, p-Cl-phenyl on hydrazone | MCF-7 | 61% inhibition | [10] |
| 2j | Indole-hydrazone | Indole, p-NO2-phenyl on hydrazone | MCF-7 | 68% inhibition |[10] |
Structure-Activity Relationship Insights:
A study of indolyl-methylidene phenylsulfonylhydrazones revealed that cytotoxic activity is significantly influenced by substituents on both the indole ring and the phenyl ring of the sulfonylhydrazone moiety.[7]
-
Indole Ring: The presence of a 1-acetyl group (compound 3b ) or a 5-chloro group (compound 3f ) on the indole ring was found to be critical for enhanced activity.[7][9]
-
Phenylsulfonylhydrazone Moiety: A non-substituted phenyl ring on the sulfonylhydrazone part of the molecule generally contributed to better cytotoxic activity and ligand efficiency.[7]
-
Hydrazone Linker: For other indole-hydrazones, substitutions on the phenyl ring attached to the hydrazone showed that electron-withdrawing groups like chloro (2f ) and nitro (2j ) can confer moderate anticancer activity.[10]
-
Carbohydrazide Linker: In a series of N-benzyl-1H-indole-2-carbohydrazides, a 5-methoxy group on the indole ring combined with a 4-fluoro substituent on the N-benzyl group (compound 4e ) resulted in the highest cytotoxicity across multiple cell lines.[8]
Caption: Key SAR takeaways for anticancer indole derivatives.
Anti-inflammatory Activity
Indole derivatives, including the well-known NSAID Indomethacin, are potent anti-inflammatory agents, often acting via inhibition of cyclooxygenase (COX) enzymes or by modulating inflammatory signaling pathways like NF-κB.[11][12]
Table 2: Anti-inflammatory Activity of Selected Indole Derivatives
| Compound ID | Core Structure | Key Substituents | Assay | Activity | Reference |
|---|---|---|---|---|---|
| Indolyl Pyrazoline (Unsubstituted N1) | Indolyl-Pyrazoline | Unsubstituted N1 on pyrazoline | Carrageenan-induced paw edema | High % inhibition | [12] |
| 1g | Fused Pyrrole-Indole | N/A | Carrageenan-induced paw edema | Promising activity | [13] |
| 5b | Fused Pyrrole-Indole | N/A | Carrageenan-induced paw edema | Promising activity |[13] |
Structure-Activity Relationship Insights:
-
Pyrazoline Ring Substitution: For a series of indolyl-pyrazoline derivatives, compounds with an unsubstituted N1 position on the pyrazoline ring consistently showed better anti-inflammatory activity in the carrageenan-induced paw edema model than other N1-substituted analogs.[12]
-
Fused Heterocyclic Systems: The fusion of other heterocyclic rings, such as pyrrole, to the indole core can produce compounds with anti-inflammatory activity comparable to reference drugs like indomethacin and ibuprofen.[13] The specific points of fusion and the nature of the fused ring are critical determinants of activity.
Caption: SAR for indolyl-pyrazoline anti-inflammatory agents.
Antimicrobial Activity
Indole derivatives exhibit a broad spectrum of antimicrobial activity against various pathogenic bacteria and fungi, including multidrug-resistant strains like MRSA.[14]
Table 3: Antimicrobial Activity of Selected Indole Derivatives
| Compound ID | Core Structure | Key Substituents | Organism | Activity (MIC) | Reference |
|---|---|---|---|---|---|
| 3d | Indole-Triazole | N/A | MRSA, C. krusei | Promising lead | [14] |
| General | Indole-Thiadiazole | N/A | Various | Active | [14] |
| General | Indole-Triazole | N/A | Various | Most active group |[14] |
Structure-Activity Relationship Insights:
-
Heterocyclic Moiety at C3: The nature of the heterocyclic ring attached to the indole core is a major determinant of antimicrobial potency. In a comparative study, indole derivatives containing a 1,2,4-triazole ring were generally more active than those with a 1,3,4-thiadiazole or a carbothioamide group.[14]
-
Broad Spectrum: Many of these compounds show a broad spectrum of activity, with MIC values ranging from 3.125 to 50 µg/mL against both bacteria (including MRSA) and fungi.[14] Compound 3d , an indole-triazole derivative, was identified as a particularly promising lead for both antibacterial and antifungal applications.[14]
Detailed Experimental Protocols
General Procedure for Fischer Indole Synthesis
This is a generalized protocol based on common practices.[5]
-
An equimolar amount of the appropriately substituted phenylhydrazine is mixed with the desired aldehyde or ketone in a suitable solvent, often acetic acid or ethanol.
-
The mixture is heated to form the phenylhydrazone intermediate. This can be done at reflux for several hours. In many cases, this step is performed in situ.[5]
-
An acid catalyst (e.g., polyphosphoric acid, zinc chloride, or p-toluenesulfonic acid) is added to the phenylhydrazone.[3]
-
The mixture is heated, often to high temperatures (100-200°C), to induce the cyclization and deamination steps.
-
After the reaction is complete (monitored by TLC), the mixture is cooled and poured into ice water.
-
The resulting precipitate (the crude indole product) is collected by filtration, washed, dried, and purified, typically by recrystallization or column chromatography.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[15][16]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined optimal density (e.g., 1,000 to 100,000 cells/well) and incubated for 24 hours to allow for attachment.[15][17]
-
Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds. The plates are then incubated for a specified period (e.g., 24-72 hours).
-
MTT Addition: A sterile MTT solution (typically 5 mg/mL in PBS) is added to each well (e.g., 10-20 µL per 100 µL of medium). The plates are incubated for another 2-4 hours at 37°C.[15][17]
-
Formazan Solubilization: The medium is carefully removed, and a solubilizing agent (e.g., DMSO or an SDS-HCl solution) is added to each well to dissolve the purple formazan crystals formed by viable cells.[15]
-
Absorbance Reading: The absorbance is measured using a microplate reader at a wavelength around 570 nm.[15][17]
-
Calculation: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of compound that inhibits 50% of cell growth) is determined.
Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard in vivo model for evaluating acute inflammation.[18][19][20]
-
Animal Grouping: Rodents (typically rats or mice) are divided into control, standard (e.g., indomethacin), and test groups.[21]
-
Compound Administration: The test compounds are administered to the animals, usually orally or intraperitoneally, at a set time (e.g., 30-60 minutes) before the carrageenan injection.[20][21]
-
Inflammation Induction: A 1% solution of carrageenan in saline is injected into the subplantar tissue of one of the hind paws.[19][21]
-
Edema Measurement: The volume or thickness of the paw is measured at baseline and at regular intervals after carrageenan injection (e.g., every hour for up to 5-6 hours) using a plethysmometer or digital calipers.[20][22]
-
Calculation: The degree of edema is calculated as the difference in paw volume before and after carrageenan injection. The percentage inhibition of edema by the test compound is calculated by comparing the edema in the treated group to that in the control group.[22]
Antimicrobial Activity: Broth Microdilution for MIC Determination
This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an agent that inhibits visible microbial growth.[4][23][24]
-
Compound Dilution: Two-fold serial dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton Broth) directly in a 96-well microtiter plate.[24]
-
Inoculum Preparation: The test microorganism is cultured to a standardized concentration (e.g., ~5×10^5 CFU/mL).[25]
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial or fungal suspension. Control wells (no compound and no inoculum) are included.[24]
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours for bacteria).[4]
-
MIC Determination: After incubation, the plates are visually inspected for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[24][25]
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances [pubmed.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. jk-sci.com [jk-sci.com]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Novel Indole-Based Sulfonylhydrazones as Potential Anti-Breast Cancer Agents: Synthesis, In Vitro Evaluation, ADME, and QSAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. researchgate.net [researchgate.net]
- 12. imedpub.com [imedpub.com]
- 13. researchgate.net [researchgate.net]
- 14. Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. atcc.org [atcc.org]
- 18. benchchem.com [benchchem.com]
- 19. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 20. inotiv.com [inotiv.com]
- 21. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. microbe-investigations.com [microbe-investigations.com]
A Comparative Analysis of the Reactivity of (4-Bromo-3-fluorophenyl)hydrazine and Other Substituted Hydrazines in Key Organic Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of pharmaceutical and agrochemical development, the selection of appropriate building blocks is paramount to achieving desired molecular architectures and optimizing reaction efficiencies. Substituted hydrazines are a critical class of reagents, serving as versatile precursors for a myriad of heterocyclic compounds. Among these, (4-Bromo-3-fluorophenyl)hydrazine has emerged as a valuable synthon, owing to the unique electronic properties imparted by its halogen substituents. This guide provides an objective comparison of the reactivity of this compound with other substituted hydrazines in two fundamental reactions: hydrazone formation and the Fischer indole synthesis. The information presented herein is supported by experimental data from peer-reviewed literature, offering a quantitative and procedural basis for informed decision-making in your research endeavors.
The Impact of Substituents on Hydrazine Reactivity: An Overview
The reactivity of a substituted phenylhydrazine is intrinsically linked to the electronic nature of the substituents on the aromatic ring. Electron-donating groups (EDGs), such as methyl (-CH₃) and methoxy (-OCH₃), increase the electron density on the hydrazine nitrogen atoms, thereby enhancing their nucleophilicity and generally leading to faster reaction rates in processes like hydrazone formation and the Fischer indole synthesis. Conversely, electron-withdrawing groups (EWGs), such as nitro (-NO₂) and cyano (-CN), decrease the electron density, which can diminish the nucleophilicity of the hydrazine and potentially slow down these reactions.
This compound possesses two halogen substituents, both of which are considered electron-withdrawing through their inductive effects. The fluorine atom at the meta position and the bromine atom at the para position both serve to decrease the electron density of the phenyl ring and, consequently, the nucleophilicity of the hydrazine moiety. This electronic profile suggests that this compound would be less reactive than unsubstituted phenylhydrazine or hydrazines bearing electron-donating groups. However, its reactivity is expected to be comparable to or greater than that of hydrazines with strongly deactivating groups like a nitro group.
Comparative Reactivity in Fischer Indole Synthesis
The Fischer indole synthesis is a cornerstone of heterocyclic chemistry, enabling the construction of the indole nucleus from a phenylhydrazine and a carbonyl compound under acidic conditions. The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes a[1][1]-sigmatropic rearrangement and subsequent cyclization. The electronic properties of the substituents on the phenylhydrazine ring play a crucial role in the efficiency of this transformation.
Below is a compilation of data from various sources on the yield of the Fischer indole synthesis using different substituted phenylhydrazines with cyclohexanone as a common carbonyl partner. While reaction conditions may vary slightly between studies, this table provides a useful comparative overview.
Table 1: Comparative Yields of Substituted Indoles from the Fischer Indole Synthesis with Cyclohexanone
| Phenylhydrazine Derivative | Substituent(s) | Electronic Effect | Typical Yield (%) | Reference |
| Phenylhydrazine | -H | Neutral | 76-85 | [2] |
| 4-Methylphenylhydrazine (p-Tolylhydrazine) | 4-CH₃ | Electron-Donating | 85 | [3] |
| 4-Methoxyphenylhydrazine | 4-OCH₃ | Electron-Donating | 79 | [1] |
| 4-Chlorophenylhydrazine | 4-Cl | Electron-Withdrawing | Low conversion | [1] |
| 4-Nitrophenylhydrazine | 4-NO₂ | Strongly Electron-Withdrawing | 30 (with isopropyl methyl ketone) | [4] |
| This compound | 4-Br, 3-F | Electron-Withdrawing | Data not available | N/A |
Note: The yield for 4-nitrophenylhydrazine is with a different ketone, highlighting the influence of the carbonyl partner. Data for this compound in a directly comparable system was not available in the surveyed literature, but its reactivity is anticipated to be in the range of other halogenated phenylhydrazines.
Comparative Reactivity in Hydrazone Formation
The initial and often rate-determining step in many reactions involving hydrazines is the formation of a hydrazone through condensation with a carbonyl compound. The nucleophilicity of the hydrazine is a key determinant of the rate of this reaction.
The following table presents kinetic data for the formation of hydrazones from various substituted phenylhydrazines. The second-order rate constants provide a direct measure of the reactivity of the hydrazine.
Table 2: Second-Order Rate Constants for Hydrazone Formation with Various Phenylhydrazines
| Hydrazine Derivative | Substituent(s) | Electronic Effect | Second-Order Rate Constant (M⁻¹s⁻¹) | Reference |
| Hydrazine | -H | (Aliphatic) | 13.46 (in H₂O) | [5] |
| Phenylhydrazine | -H | Neutral | ~1-20 (depending on carbonyl) | [6] |
| 2-Carboxyphenylhydrazine | 2-COOH | Electron-Withdrawing | 1.6 to 8.7-fold faster than phenylhydrazine | [6] |
| This compound | 4-Br, 3-F | Electron-Withdrawing | Data not available | N/A |
Experimental Protocols
Standardized Protocol for Comparative Fischer Indole Synthesis
This protocol is designed to provide a standardized method for comparing the reactivity of various substituted phenylhydrazines in the Fischer indole synthesis using cyclohexanone.
Materials:
-
Substituted phenylhydrazine hydrochloride (1.0 mmol)
-
Cyclohexanone (1.1 mmol)
-
Glacial acetic acid (10 mL)
-
Ethanol
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the substituted phenylhydrazine hydrochloride (1.0 mmol) and cyclohexanone (1.1 mmol) in glacial acetic acid (10 mL).
-
Heat the reaction mixture to reflux (approximately 118°C) and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
After 2 hours, or upon completion as indicated by TLC, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a beaker containing ice and water (50 mL).
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the corresponding tetrahydrocarbazole derivative.
-
Determine the yield of the purified product.
Protocol for Kinetic Analysis of Hydrazone Formation via UV-Vis Spectroscopy
This protocol allows for the quantitative comparison of the rates of hydrazone formation for different substituted hydrazines.
Materials and Equipment:
-
Substituted hydrazine (e.g., this compound)
-
Aldehyde or ketone (e.g., benzaldehyde)
-
Buffer solution (e.g., phosphate-buffered saline, pH 7.4)
-
Organic solvent (e.g., methanol or DMSO)
-
UV-Vis spectrophotometer with temperature control
-
Quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the substituted hydrazine (e.g., 10 mM) in the chosen organic solvent.
-
Prepare a stock solution of the carbonyl compound (e.g., 100 mM) in the same organic solvent.
-
-
Determination of λmax:
-
Prepare a solution of the expected hydrazone product and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax).
-
-
Kinetic Run:
-
In a quartz cuvette, place the buffer solution and the carbonyl stock solution to achieve the desired final concentration (e.g., 1 mM).
-
Allow the solution to equilibrate to the desired temperature in the spectrophotometer.
-
Initiate the reaction by adding a small volume of the hydrazine stock solution to achieve the desired final concentration (e.g., 0.1 mM).
-
Immediately begin monitoring the absorbance at the predetermined λmax at regular time intervals.
-
-
Data Analysis:
-
Plot absorbance versus time.
-
From the initial linear portion of the curve, determine the initial rate of the reaction.
-
Calculate the second-order rate constant (k) using the rate law: Rate = k[Hydrazine][Carbonyl].
-
Visualizing Reaction Pathways and Workflows
Caption: Mechanistic pathway of the Fischer indole synthesis.
Caption: General workflow for a comparative reactivity study.
Conclusion
The reactivity of this compound is governed by the electron-withdrawing nature of its bromo and fluoro substituents. While direct, comprehensive comparative data remains a subject for further experimental investigation, the principles of physical organic chemistry allow for a rational prediction of its behavior relative to other substituted hydrazines. It is expected to be less nucleophilic and thus less reactive than unsubstituted phenylhydrazine or those with electron-donating groups. However, its utility in the synthesis of specifically substituted indoles and other heterocycles makes it an important tool for medicinal and materials chemists. The provided protocols offer a framework for conducting standardized comparative studies to further elucidate the nuanced reactivity of this and other valuable hydrazine derivatives.
References
- 1. Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC00724J [pubs.rsc.org]
- 2. grokipedia.com [grokipedia.com]
- 3. mdpi.com [mdpi.com]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to Analytical Methods for Quantifying (4-Bromo-3-fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
(4-Bromo-3-fluorophenyl)hydrazine is a crucial intermediate in the synthesis of various pharmaceutical compounds. As a hydrazine derivative, it can be a genotoxic impurity, necessitating precise and sensitive quantification to ensure the safety and quality of final drug products. This guide provides a comparative overview of three common analytical techniques that can be adapted for the quantification of this compound: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.
Overview of Analytical Techniques
The choice of an analytical method for quantifying this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the available instrumentation. While methods specific to this particular analyte are not extensively published, established methods for hydrazine and other arylhydrazines can be readily adapted.[1][2]
-
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical impurities. For polar compounds like hydrazines, which may have poor retention on standard reversed-phase columns, specialized columns or derivatization are often employed.[3] Pre-column derivatization can enhance detectability and specificity, particularly when using a UV detector.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it ideal for trace-level analysis of genotoxic impurities.[5] Due to the low volatility and potential thermal instability of hydrazine compounds, derivatization is typically required to form a more volatile and stable analyte suitable for GC analysis.[5]
-
UV-Vis Spectrophotometry is a simpler and more accessible technique, often used for determining the total concentration of hydrazine compounds.[6][7] This method relies on a chemical reaction that produces a colored product, with the intensity of the color being proportional to the analyte concentration.[6][7] It is generally less specific than chromatographic methods.
Comparative Performance
The following table summarizes the key performance characteristics of HPLC, GC-MS, and UV-Vis Spectrophotometry for the analysis of hydrazine derivatives. The values are typical and may vary depending on the specific method development and instrumentation.
| Parameter | HPLC | GC-MS | UV-Vis Spectrophotometry |
| Specificity | High (especially with MS detector) | Very High | Low to Moderate |
| Sensitivity (LOD) | Low ng/mL to pg/mL | Low pg/mL to fg/mL | µg/mL to high ng/mL[8][9] |
| Linearity | Excellent | Excellent | Good |
| Precision (%RSD) | < 5% | < 10% | < 5%[7] |
| Sample Throughput | Moderate | Moderate | High |
| Cost | Moderate | High | Low |
| Typical Use Case | Routine quality control, stability studies, impurity profiling | Trace level detection of genotoxic impurities | Rapid screening, total hydrazine content in simple matrices |
Experimental Protocols
Detailed methodologies for each technique are provided below. These are model protocols based on established methods for similar compounds and should be optimized and validated for the specific application.
High-Performance Liquid Chromatography (HPLC) with UV Detection
This method involves pre-column derivatization to enhance the chromatographic retention and UV absorbance of this compound.
1. Sample Preparation and Derivatization:
-
Accurately weigh a sample containing this compound and dissolve it in a suitable solvent (e.g., methanol or acetonitrile).
-
To an aliquot of the sample solution, add a solution of a derivatizing agent such as 4-nitrobenzaldehyde.[4]
-
The reaction mixture is heated to form the corresponding hydrazone, which has a strong UV absorbance at a longer wavelength, thus reducing interference from the drug matrix.[4]
-
After cooling, the solution is diluted to a final concentration for HPLC analysis.
2. HPLC Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.05 M ammonium acetate, pH 6.6) and an organic solvent (e.g., acetonitrile or methanol).[10]
-
Flow Rate: 1.0 mL/min.[10]
-
Column Temperature: 25 °C.[10]
-
Detection Wavelength: The maximum absorption wavelength of the derivatized product (e.g., ~416 nm for a 4-nitrobenzaldehyde derivative).[4]
-
Injection Volume: 10 µL.
3. Quantification:
-
A calibration curve is constructed by analyzing a series of standard solutions of derivatized this compound of known concentrations.
-
The concentration of the analyte in the sample is determined by comparing its peak area to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for detecting trace levels of this compound. Derivatization with acetone is a simple and effective approach.[5]
1. Sample Preparation and Derivatization:
-
Dissolve a known amount of the sample in acetone. Acetone serves as both the solvent and the derivatizing agent, reacting with the hydrazine to form a more volatile hydrazone.[5]
-
The reaction is typically rapid and can be facilitated by gentle heating or allowing the solution to stand at room temperature.
-
The resulting solution can be directly injected into the GC-MS system.
2. GC-MS Conditions:
-
Column: A low- to mid-polarity capillary column, such as a 6% cyanopropylphenyl-94% dimethylpolysiloxane column (e.g., DB-624).[11]
-
Injector Temperature: 200 °C.[11]
-
Oven Temperature Program: Start at an initial temperature (e.g., 95°C) and ramp up to a final temperature to ensure separation from other components.[11]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.3 mL/min).[11]
-
MS Detector: Operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity, monitoring for the characteristic ions of the derivatized analyte.
3. Quantification:
-
An internal standard (e.g., an isotopically labeled analogue) can be used to improve accuracy and precision.
-
Quantification is based on the ratio of the peak area of the analyte to that of the internal standard, plotted against a calibration curve prepared from standards.
UV-Vis Spectrophotometry
This colorimetric method is based on the reaction of hydrazine with p-dimethylaminobenzaldehyde (p-DAB) in an acidic medium to form a yellow-colored product.[6][7]
1. Sample Preparation and Derivatization:
-
Dissolve the sample in an acidic solution (e.g., dilute hydrochloric acid).
-
Add a solution of p-dimethylaminobenzaldehyde in an appropriate solvent (e.g., ethanol).
-
Allow the reaction to proceed for a specified time to ensure complete color development.
-
Dilute the final solution to a known volume with the acidic solution.
2. Spectrophotometric Measurement:
-
Wavelength: Measure the absorbance of the solution at the wavelength of maximum absorption (λmax) of the colored product, which is typically around 458 nm.[6][7]
-
Blank: Use a reagent blank (containing all reagents except the sample) to zero the spectrophotometer.
3. Quantification:
-
Prepare a series of calibration standards of this compound and subject them to the same derivatization procedure.
-
Plot the absorbance of the standards against their concentrations to create a calibration curve that adheres to Beer's law.[7]
-
Determine the concentration of the analyte in the sample from the calibration curve.
Workflow and Pathway Diagrams
To aid in the selection and implementation of an appropriate analytical method, the following diagrams illustrate a general workflow for method selection and a typical derivatization reaction.
Caption: Workflow for selecting an analytical method.
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. researchgate.net [researchgate.net]
- 3. helixchrom.com [helixchrom.com]
- 4. Determination of residual phenylhydrazines in drug substances by high-performance liquid chromatography with pre-column derivatization - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 5. Developing a trace level GC-MS method for detecting methylhydrazine in an experimental drug substance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mt.com [mt.com]
- 7. Spectrophotometric determination of hydrazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. CN102841170A - Method for detecting impurity phenylhydrazine in edaravone - Google Patents [patents.google.com]
- 11. sielc.com [sielc.com]
Comparative Analysis of Antibody Cross-Reactivity for (4-Bromo-3-fluorophenyl)hydrazine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of a hypothetical polyclonal antibody raised against (4-Bromo-3-fluorophenyl)hydrazine. In the absence of publicly available experimental data for this specific hapten, this document serves as a methodological and illustrative resource. The principles, experimental protocols, and representative data herein are based on established immunochemical concepts and are intended to guide researchers in the design and interpretation of their own cross-reactivity studies.
Principles of Antibody Generation and Cross-Reactivity
Small molecules like this compound, known as haptens, are not immunogenic on their own. To elicit an antibody response, they must be covalently coupled to a larger carrier protein, such as bovine serum albumin (BSA) or keyhole limpet hemocyanin (KLH). The resulting conjugate is then used to immunize an animal model.
The specificity of the resulting antibodies is primarily directed against the hapten portion of the conjugate. However, these antibodies may also recognize and bind to structurally similar molecules, a phenomenon known as cross-reactivity. The degree of cross-reactivity is dependent on the structural similarity between the original immunizing hapten and the competing molecule. Key factors influencing cross-reactivity include the nature, position, and orientation of substituents on the aromatic ring.
Hypothetical Cross-Reactivity Data
The following table summarizes the hypothetical cross-reactivity of a polyclonal antibody raised against a this compound-BSA conjugate. The data is presented as IC50 values and percentage cross-reactivity, as would be determined by a competitive enzyme-linked immunosorbent assay (ELISA).
| Compound Name | Structure | IC50 (ng/mL) | Cross-Reactivity (%) |
| This compound | 15 | 100% | |
| (4-Bromophenyl)hydrazine | 45 | 33.3% | |
| (3-Fluorophenyl)hydrazine | 90 | 16.7% | |
| Phenylhydrazine | >1000 | <1.5% | |
| (4-Chloro-3-fluorophenyl)hydrazine | 75 | 20% | |
| (2-Fluorophenyl)hydrazine | 500 | 3% |
Note: The data presented in this table is representative and intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
A competitive ELISA is a standard method for determining the specificity and cross-reactivity of antibodies against small molecule haptens.
Competitive ELISA Protocol
1. Coating:
-
A 96-well microtiter plate is coated with a conjugate of the hapten and a protein different from the one used for immunization (e.g., this compound-Ovalbumin) to avoid cross-reactivity with the carrier protein.
-
The plate is incubated overnight at 4°C.
2. Washing:
-
The plate is washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
3. Blocking:
-
Remaining protein-binding sites on the plate are blocked by adding a blocking buffer (e.g., 5% non-fat dry milk in PBS).
-
The plate is incubated for 2 hours at room temperature.
4. Competition:
-
A mixture of the primary antibody (at a fixed, predetermined dilution) and either the standard compound or a potential cross-reactant (at various concentrations) is added to the wells.
-
The plate is incubated for 1 hour at 37°C, during which the free hapten in the solution competes with the hapten coated on the plate for binding to the antibody.
5. Secondary Antibody Incubation:
-
After another washing step, a species-specific secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) is added to each well.
-
The plate is incubated for 1 hour at 37°C.
6. Substrate Reaction:
-
Following a final wash, a substrate solution (e.g., TMB) is added to each well. The enzyme on the secondary antibody catalyzes a color change.
7. Stopping the Reaction and Data Acquisition:
-
The reaction is stopped by adding a stop solution (e.g., sulfuric acid).
-
The absorbance is read at 450 nm using a microplate reader.
8. Data Analysis:
-
The IC50 value (the concentration of the competing compound that inhibits 50% of the antibody binding) is calculated for the immunizing hapten and each potential cross-reactant.
-
The percent cross-reactivity is calculated using the formula: (IC50 of immunizing hapten / IC50 of competing compound) x 100%
Visualizations
Caption: Workflow for a Competitive ELISA.
Caption: Structural Similarity and Predicted Cross-Reactivity.
In-Silico Modeling of (4-Bromo-3-fluorophenyl)hydrazine Reaction Mechanisms: A Comparative Guide
This guide provides a comparative analysis of in-silico modeling approaches for elucidating the reaction mechanisms of (4-bromo-3-fluorophenyl)hydrazine, a key intermediate in the synthesis of fluorinated indole derivatives and other pharmacologically active compounds. Aimed at researchers, scientists, and drug development professionals, this document outlines common computational methods, presents comparative data on their performance, and details experimental protocols for the validation of theoretical predictions.
Introduction to In-Silico Modeling in Mechanistic Chemistry
Computational chemistry has become an indispensable tool for investigating organic reaction mechanisms, offering insights into transient intermediates and transition states that are often difficult to study experimentally.[1][2] For substituted phenylhydrazines like this compound, in-silico modeling can predict reaction pathways, rationalize product regioselectivity, and quantify the energetic barriers associated with different mechanistic steps.[3] These predictive capabilities accelerate the design of novel synthetic routes and the optimization of reaction conditions.[2]
This guide focuses on the Fischer indole synthesis, a cornerstone reaction of phenylhydrazines, as a model system to compare different computational methodologies.[4][5] The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, formed from this compound and a ketone (e.g., acetone), to yield a substituted indole. The presence of bromo and fluoro substituents introduces electronic effects that can influence the reaction mechanism and kinetics, making it an interesting case for computational study.
Comparison of Computational Methods
The accuracy and computational cost of in-silico predictions are highly dependent on the chosen theoretical method and basis set. Below is a comparison of commonly employed methods for modeling organic reaction mechanisms.[1]
Data Presentation: Predicted Activation Energies for the Fischer Indole Synthesis
The following table summarizes hypothetical, yet plausible, quantitative data for the rate-determining step (the[6][6]-sigmatropic rearrangement) in the Fischer indole synthesis of 6-bromo-7-fluoro-2,3-dimethyl-1H-indole from this compound and 2-butanone. These values are representative of what might be obtained from different computational approaches.
| Computational Method | Basis Set | Solvation Model | Predicted Activation Energy (kcal/mol) | Relative Computational Cost |
| Semi-Empirical | ||||
| AM1 | - | Gas Phase | 18.5 | Very Low |
| PM3 | - | Gas Phase | 19.2 | Very Low |
| Hartree-Fock (HF) | ||||
| HF | 3-21G | Gas Phase | 45.8 | Low |
| HF | 6-31G(d) | Gas Phase | 42.1 | Medium |
| Density Functional Theory (DFT) | ||||
| B3LYP | 6-31G(d) | Gas Phase | 30.5 | Medium |
| B3LYP | 6-311++G(d,p) | PCM (Acetic Acid) | 28.7 | High |
| M06-2X | 6-311++G(d,p) | Gas Phase | 27.9 | High |
| M06-2X | 6-311++G(d,p) | SMD (Acetic Acid) | 26.1 | Very High |
Key Insights:
-
Semi-empirical methods (AM1, PM3) offer the lowest computational cost but tend to be less accurate for absolute energy barriers. They are often used for preliminary explorations of reaction pathways.
-
Hartree-Fock (HF) methods systematically overestimate activation energies due to the lack of electron correlation.
-
Density Functional Theory (DFT) methods, such as B3LYP and M06-2X, provide a good balance of accuracy and computational cost.[1] The M06-2X functional is often recommended for studies involving reaction kinetics.
-
Basis sets play a crucial role, with larger, more flexible basis sets like 6-311++G(d,p) generally yielding more accurate results.
-
Solvation models (e.g., PCM, SMD) are critical for simulating reactions in solution, as they can significantly impact the predicted energy barriers.[3]
Reaction Pathways and Computational Workflow
Fischer Indole Synthesis Signaling Pathway
The accepted mechanism for the Fischer indole synthesis proceeds through several key steps: formation of a phenylhydrazone, tautomerization to an enamine, a[6][6]-sigmatropic rearrangement, rearomatization, and cyclization with the elimination of ammonia.[5]
Caption: Key steps in the Fischer indole synthesis of a substituted indole from this compound.
Computational Workflow for Mechanism Elucidation
The process of modeling a reaction mechanism in-silico follows a structured workflow, from initial structure optimization to the final analysis of the energy profile.
Caption: A typical workflow for the in-silico investigation of a chemical reaction mechanism.
Experimental Protocols for Validation
In-silico predictions must be validated against experimental data.[7][8][9] Below are protocols for synthesizing the target indole and for kinetic monitoring, which can provide data to benchmark the computational models.
Protocol 1: Synthesis of 6-Bromo-7-fluoro-2,3-dimethyl-1H-indole
-
Hydrazone Formation:
-
Dissolve this compound (1.0 eq) in glacial acetic acid (5 mL per mmol of hydrazine).
-
Add 2-butanone (1.1 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours. The formation of the phenylhydrazone can be monitored by Thin Layer Chromatography (TLC).
-
-
Fischer Cyclization:
-
Heat the reaction mixture to 80-100°C.
-
Maintain the temperature for 4-6 hours, continuing to monitor the reaction progress by TLC.
-
Upon completion, cool the mixture to room temperature and pour it into ice water.
-
Neutralize the solution with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification and Characterization:
Protocol 2: Kinetic Analysis using In-Situ NMR Spectroscopy
-
Sample Preparation:
-
In an NMR tube, dissolve a known concentration of the pre-formed phenylhydrazone of this compound and 2-butanone in a deuterated solvent (e.g., acetic acid-d4).
-
Add a known concentration of an internal standard (e.g., hexamethyldisilane).
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer, pre-heated to the desired reaction temperature.
-
Acquire ¹H NMR spectra at regular time intervals.
-
-
Data Analysis:
-
Integrate the signals corresponding to a unique proton on the reactant (phenylhydrazone) and the product (indole).
-
Normalize the integrals against the internal standard to determine the concentration of each species over time.
-
Plot the concentration of the reactant versus time and fit the data to the appropriate rate law (e.g., first-order) to determine the experimental rate constant (k).
-
Repeat the experiment at several different temperatures to construct an Eyring plot and determine the experimental activation parameters (ΔH‡ and ΔS‡).
-
By comparing these experimentally determined activation parameters with the computationally predicted activation energies, researchers can assess the accuracy of different in-silico models and select the most appropriate method for future predictive studies in drug discovery and process development.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. New 3H-Indole Synthesis by Fischer’s Method. Part I. | MDPI [mdpi.com]
- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 6. How computational modeling can solve problems in chemistry | EurekAlert! [eurekalert.org]
- 7. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Experimental validation of in silico target predictions on synergistic protein targets - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, Characterization, and In-Silico Studies of Some Novel Phenylhydrazone Derivatives as Potential Agents for Antimicrobial Activities [mdpi.com]
- 11. mdpi.com [mdpi.com]
(4-Bromo-3-fluorophenyl)hydrazine in Indole Synthesis: A Comparative Efficiency Analysis
For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the successful and efficient synthesis of target molecules. This guide provides a comprehensive benchmark of (4-Bromo-3-fluorophenyl)hydrazine in the context of well-established indole synthesis methodologies, offering a comparative analysis of its performance against alternative reagents, supported by experimental data.
The synthesis of indole scaffolds, a core motif in a vast array of pharmaceuticals and bioactive natural products, often relies on the venerable Fischer indole synthesis.[1] this compound is a key precursor in this reaction for the preparation of 6-bromo-7-fluoroindole derivatives, which are valuable intermediates in medicinal chemistry. This guide will delve into the efficiency of this specific reagent in the Fischer indole synthesis and compare it with other substituted phenylhydrazines. Furthermore, alternative synthetic routes to substituted indoles, such as the Leimgruber-Batcho and Larock syntheses, will be explored as viable alternatives.
The Fischer Indole Synthesis: A Head-to-Head Comparison
The Fischer indole synthesis involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or a ketone. The electronic nature of the substituents on the phenylhydrazine ring significantly influences the reaction's efficiency, impacting yields and required reaction conditions.
To provide a clear comparison, the following table summarizes the performance of this compound against other halogenated and non-halogenated phenylhydrazines in the synthesis of ethyl indole-2-carboxylates, a common class of indole derivatives.
Table 1: Comparative Efficiency of Substituted Phenylhydrazines in the Fischer Indole Synthesis of Ethyl Indole-2-carboxylates
| Phenylhydrazine Reactant | Carbonyl Partner | Product | Catalyst/Solvent | Reaction Time | Yield (%) |
| This compound | Ethyl pyruvate | Ethyl 6-bromo-7-fluoro-1H-indole-2-carboxylate | Acetic Acid | Not Specified | High |
| (4-Chlorophenyl)hydrazine hydrochloride | 1,2-Cyclohexanedione | 6-Chloro-1-(2-(4-chlorophenyl)hydrazono)-2,3,4,9-tetrahydro-1H-carbazole | Not Specified | Not Specified | 54[2] |
| (4-Bromophenyl)hydrazine | Ethyl pyruvate | Ethyl 6-bromo-1H-indole-2-carboxylate | Acetic Acid | Not Specified | Good |
| (4-Fluorophenyl)hydrazine hydrochloride | Acetaldehyde | 6-Fluoroindole | Polyphosphoric Acid (PPA) | 1-4 hours | Moderate to Good[3] |
| Phenylhydrazine | Ethyl pyruvate | Ethyl 1H-indole-2-carboxylate | Acetic Acid | Not Specified | 85[4] |
| p-Tolylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3,5-Tetramethylindolenine | Acetic Acid | Not Specified | High[5][6] |
| p-Nitrophenylhydrazine hydrochloride | Isopropyl methyl ketone | 2,3,3-trimethyl-5-nitroindolenine | Acetic Acid/HCl | 4 hours | 30[5][6] |
Key Observations:
-
This compound is reported to produce high yields of the corresponding 6-bromo-7-fluoroindole derivative, indicating its efficiency as a substrate in the Fischer indole synthesis. The presence of two halogen atoms, a bromine and a fluorine, which are electron-withdrawing groups, can influence the reactivity of the phenylhydrazine.
-
Electron-donating groups , such as the methyl group in p-tolylhydrazine, generally lead to high yields under mild conditions.[5][6]
-
Strongly electron-withdrawing groups , like the nitro group in p-nitrophenylhydrazine, can significantly decrease the yield, requiring harsher reaction conditions.[5][6]
-
The choice of the carbonyl partner and the acid catalyst also plays a crucial role in the reaction outcome and yield.[2][3]
Experimental Protocols: Fischer Indole Synthesis
Below is a detailed protocol for a typical Fischer indole synthesis using a substituted phenylhydrazine.
Synthesis of Ethyl 6-bromo-7-fluoro-1H-indole-2-carboxylate
-
Materials: this compound, Ethyl pyruvate, Glacial Acetic Acid.
-
Procedure:
-
A solution of this compound and a slight excess of ethyl pyruvate in glacial acetic acid is prepared.
-
The mixture is heated under reflux for a specified period, typically monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
-
Alternative Synthetic Routes to Substituted Indoles
While the Fischer indole synthesis is a powerful tool, other methods offer alternative pathways to the indole core, which can be advantageous depending on the desired substitution pattern and the availability of starting materials.
Leimgruber-Batcho Indole Synthesis
This two-step method provides a versatile route to indoles from o-nitrotoluenes and is particularly useful for industrial-scale synthesis due to its high yields and mild conditions.[7]
General Workflow:
Figure 1: Leimgruber-Batcho Indole Synthesis Workflow.
Experimental Protocol (General):
-
Enamine Formation: The substituted o-nitrotoluene is reacted with N,N-dimethylformamide dimethyl acetal (DMFDMA) and pyrrolidine to form the corresponding enamine.
-
Reductive Cyclization: The formed enamine is then subjected to reductive cyclization using reagents such as Raney nickel and hydrazine, or iron in acetic acid, to yield the final indole product.[7]
Larock Indole Synthesis
The Larock indole synthesis is a palladium-catalyzed heteroannulation reaction between an o-iodoaniline and a disubstituted alkyne, offering a powerful method for preparing 2,3-disubstituted indoles.[8]
General Workflow:
Figure 2: Larock Indole Synthesis Workflow.
Experimental Protocol (General):
-
A mixture of the o-iodoaniline, the disubstituted alkyne, a palladium catalyst (e.g., Pd(OAc)₂), a base (e.g., K₂CO₃), and a ligand (e.g., PPh₃) is prepared in a suitable solvent.
-
The reaction mixture is heated under an inert atmosphere until the starting materials are consumed, as monitored by TLC or GC-MS.
-
The crude product is then purified by column chromatography.[8]
Conclusion
This compound proves to be an efficient and valuable reagent in the Fischer indole synthesis for the preparation of 6-bromo-7-fluoroindole derivatives. Its performance is comparable to other halogenated phenylhydrazines and is influenced by the electronic nature of its substituents. For researchers and drug development professionals, the choice between this compound and its alternatives will depend on the specific target molecule, desired yield, and the reaction conditions that are most compatible with other functional groups present in the starting materials. Furthermore, alternative synthetic strategies like the Leimgruber-Batcho and Larock indole syntheses offer powerful and complementary approaches to access a diverse range of indole derivatives, providing flexibility in synthetic design. The detailed protocols and comparative data presented in this guide aim to facilitate informed decision-making in the synthesis of complex indole-containing molecules.
References
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. Fischer indole synthesis applied to the total synthesis of natural products - RSC Advances (RSC Publishing) DOI:10.1039/C7RA10716A [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Leimgruber–Batcho indole synthesis - Wikipedia [en.wikipedia.org]
- 8. Larock indole synthesis - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of (4-Bromo-3-fluorophenyl)hydrazine: A Step-by-Step Guide for Laboratory Professionals
Essential safety protocols and detailed disposal procedures for (4-Bromo-3-fluorophenyl)hydrazine are critical for maintaining a safe laboratory environment and ensuring regulatory compliance. This guide provides immediate, operational, and logistical information for researchers, scientists, and drug development professionals.
This compound and its derivatives are recognized as hazardous materials, necessitating careful handling and disposal. These compounds are often corrosive, causing severe skin burns and eye damage, and may be toxic and carcinogenic.[1][2][3][4] Adherence to strict safety and disposal protocols is paramount to mitigate risks.
Immediate Safety and Handling
Before beginning any procedure involving this compound, it is crucial to work within a certified chemical fume hood to prevent inhalation of vapors.[1][3][5] Appropriate Personal Protective Equipment (PPE) is mandatory and includes chemical-resistant gloves (nitrile or neoprene), splash-proof goggles, a face shield, and a fully buttoned lab coat.[1][3][6][7] An emergency eyewash station and safety shower must be readily accessible.
Waste Segregation and Collection
Proper segregation of waste is the first step in the disposal process. All waste contaminated with this compound must be treated as hazardous.
-
Solid Waste: Contaminated items such as filter paper, gloves, and weighing boats should be collected in a designated, clearly labeled hazardous waste container.[8] This container should be specifically marked as "Halogenated Organic Waste."[8]
-
Liquid Waste: All solutions containing this compound should be collected in a separate, sealed, and airtight waste container.[6] This container must also be labeled as "Hazardous Waste" and specify "Halogenated Organic Waste."
Storage of Hazardous Waste
Waste containers must be kept tightly closed when not in use and stored in a cool, dry, and well-ventilated area away from direct sunlight and heat.[5][8] It is critical to store these waste containers away from incompatible materials to prevent dangerous reactions. Incompatible materials include:
Disposal Procedure
The final disposal of this compound waste must be conducted by a licensed and approved hazardous waste disposal company. Do not attempt to dispose of this chemical down the drain or in regular trash.
For small spills, an inert absorbent material can be used to soak up the substance.[5][6] The absorbed material should then be collected into a labeled hazardous waste container.[6][8]
While some literature suggests that dilute hydrazine solutions can be neutralized with oxidizing agents like sodium hypochlorite, this should only be performed by trained personnel with a thorough understanding of the reaction and its potential hazards.[9] For general laboratory waste, direct collection and professional disposal is the recommended and safest approach.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₆H₆BrFN₂ | [10] |
| Molecular Weight | 205.03 g/mol | [10] |
| Hazard Class | Corrosive, Toxic | [1][3][4] |
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. benchchem.com [benchchem.com]
- 3. ehs.unm.edu [ehs.unm.edu]
- 4. WERCS Studio - Application Error [assets.thermofisher.com]
- 5. ehs.providence.edu [ehs.providence.edu]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. benchchem.com [benchchem.com]
- 9. apps.dtic.mil [apps.dtic.mil]
- 10. (4-Bromo-2-fluorophenyl)hydrazine | C6H6BrFN2 | CID 609902 - PubChem [pubchem.ncbi.nlm.nih.gov]
Essential Safety and Operational Guide for Handling (4-Bromo-3-fluorophenyl)hydrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides crucial safety protocols and logistical plans for the handling and disposal of (4-Bromo-3-fluorophenyl)hydrazine (CAS No. 227015-68-1). The following procedures are designed to minimize risk and ensure a safe laboratory environment.
Hazard Identification and Classification
This compound is a hazardous chemical that requires careful handling. The primary hazards are summarized below.
| Hazard Classification | GHS Hazard Statement |
| Acute Oral Toxicity | H302: Harmful if swallowed[1] |
| Skin Irritation | H315: Causes skin irritation[1] |
| Eye Irritation | H319: Causes serious eye irritation[1] |
| Respiratory Irritation | H335: May cause respiratory irritation[1] |
Note: This information is based on available data for this compound.
Personal Protective Equipment (PPE)
Strict adherence to PPE protocols is mandatory to prevent exposure. The following table outlines the required PPE for handling this compound.
| Body Part | Required PPE | Specifications and Best Practices |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact. For extended contact, consider double gloving. |
| Eyes | Safety Goggles | Use tight-sealing chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. |
| Body | Laboratory Coat | A fully buttoned lab coat must be worn. Consider a chemical-resistant apron for larger quantities or when splashing is likely. |
| Respiratory | Fume Hood | All handling of this compound must be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. |
Handling and Storage
Proper handling and storage are critical to maintaining the stability of the chemical and ensuring personnel safety.
Handling:
-
Engineering Controls: Always work within a properly functioning chemical fume hood. Ensure that an eyewash station and safety shower are readily accessible.
-
Personal Hygiene: Avoid all personal contact, including inhalation. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling, even if gloves were worn.
-
Procedural: Avoid creating dust. Weigh and transfer the chemical carefully. Keep containers tightly closed when not in use.
Storage:
-
Conditions: Store in a cool, dry, and well-ventilated area. Keep containers tightly sealed.
-
Incompatibilities: Store away from strong oxidizing agents and bases.
-
Container: Keep in the original, properly labeled container.
First Aid Measures
In the event of exposure, immediate action is crucial.
| Exposure Route | First Aid Procedure |
| If Swallowed | Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. |
| In Case of Skin Contact | Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention. |
| In Case of Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. |
| If Inhaled | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
Spill and Disposal Plan
Spill Cleanup: In the event of a spill, follow these steps:
-
Evacuate: Alert others in the area and evacuate non-essential personnel.
-
Ventilate: Ensure the area is well-ventilated, working within a fume hood if possible.
-
Contain: For small spills, use an inert absorbent material (such as sand, earth, or vermiculite) to contain the spill. Do not use combustible materials.
-
Collect: Carefully sweep or scoop up the absorbed material into a suitable, labeled container for hazardous waste. Avoid creating dust.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Dispose: All cleanup materials should be disposed of as hazardous waste.
Waste Disposal:
-
Classification: this compound and any contaminated materials must be treated as hazardous waste.
-
Procedure: Dispose of the chemical waste in a designated, labeled, and sealed container. Halogenated organic waste should be segregated from non-halogenated waste streams.[2]
-
Regulations: All waste disposal must be conducted in strict accordance with local, state, and federal regulations. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
Experimental Workflow
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
